2-Bromo-6-methoxyaniline hydrochloride
Description
BenchChem offers high-quality 2-Bromo-6-methoxyaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methoxyaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-6-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCVFGXIGAEFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-6-methoxyaniline Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-Bromo-6-methoxyaniline hydrochloride, a pivotal chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. As a substituted aniline, its unique structural arrangement of bromo and methoxy functional groups offers a versatile platform for constructing novel compounds with significant biological and chemical properties.
Core Chemical Identity and Physicochemical Properties
2-Bromo-6-methoxyaniline hydrochloride is the salt form of the parent compound, 2-Bromo-6-methoxyaniline. The hydrochloride form is often preferred in laboratory and industrial settings due to its enhanced stability and solubility in aqueous media, which facilitates handling and subsequent chemical reactions.
While a specific CAS number for the hydrochloride salt is not consistently reported in major chemical databases, it is commonly referenced by the CAS number of its free base form, 5473-01-8 [1][2][3][4][5].
Chemical Structure:
The chemical structure of 2-Bromo-6-methoxyaniline features a benzene ring substituted with a bromine atom, a methoxy group (-OCH₃), and an amino group (-NH₂). The "2" and "6" in its name denote the positions of the bromine and methoxy groups relative to the amino group, respectively[6].
Caption: Chemical structure of 2-Bromo-6-methoxyaniline.
Physicochemical Data Summary:
The following table summarizes the key physicochemical properties of the free base, 2-Bromo-6-methoxyaniline. The hydrochloride salt is expected to have a higher melting point and greater solubility in polar solvents.
| Property | Value | Source(s) |
| CAS Number | 5473-01-8 | [1][3][4][5] |
| Molecular Formula | C₇H₈BrNO | [4][6][7] |
| Molecular Weight | 202.05 g/mol | [3][4][6][7] |
| Appearance | Solid | [3] |
| Boiling Point | 251.3 °C at 760 mmHg | [5] |
| Flash Point | 105.8 °C | [5] |
| Purity | ≥98% | [4][5] |
Synthesis and Manufacturing
The synthesis of 2-Bromo-6-methoxyaniline typically involves the selective bromination of a methoxyaniline precursor. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction.
General Synthesis Pathway:
A common synthetic route starts with 2-methoxyaniline (o-anisidine). The amino group's activating effect directs the bromination to the positions ortho and para to it. To achieve the desired 2-bromo-6-methoxy substitution pattern, careful control of reaction conditions is necessary. An alternative approach involves the nitration of 2,6-dimethoxyaniline, followed by bromination and demethylation[6].
The conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid in a suitable solvent, such as ethanol or ether, followed by crystallization[8].
Caption: Generalized synthesis workflow for 2-Bromo-6-methoxyaniline hydrochloride.
Exemplary Synthesis Protocol:
-
Step 1: Synthesis of 2-Bromo-6-methoxyaniline (Free Base)
-
Dissolve 2-methoxyaniline in a suitable solvent (e.g., acetic acid).
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS), while maintaining a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction and neutralize the acid.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-Bromo-6-methoxyaniline.
-
-
Step 2: Preparation of 2-Bromo-6-methoxyaniline Hydrochloride
-
Dissolve the purified 2-Bromo-6-methoxyaniline in a minimal amount of a suitable solvent like ethanol.
-
Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 2-Bromo-6-methoxyaniline hydrochloride.
-
Applications in Research and Drug Development
The strategic placement of the bromo and methoxy groups makes 2-Bromo-6-methoxyaniline a valuable building block in organic synthesis. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the methoxy and amino groups can be further modified or participate in directing other reactions.
Role as a Pharmaceutical Intermediate:
2-Bromo-6-methoxyaniline is a key precursor in the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals[6]. Its derivatives have been investigated for various therapeutic applications, including:
-
Anticonvulsant and Anti-inflammatory Agents: The scaffold of 2-Bromo-6-methoxyaniline has been utilized in the development of novel compounds with potential anticonvulsant and anti-inflammatory properties[6].
-
Antitumor Agents: It serves as a starting material for the synthesis of bromoindazole derivatives, which have shown promise as potential antitumor agents[6].
-
Enzyme Inhibition: Research has indicated that 2-Bromo-6-methoxyaniline can act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism[6]. This property is crucial to consider in drug design to avoid potential drug-drug interactions.
Applications in Materials Science:
Beyond pharmaceuticals, derivatives of 2-Bromo-6-methoxyaniline have been explored for their potential in materials science. For instance, they have been used in the synthesis of photoluminescent materials with potential applications in organic light-emitting diodes (OLEDs)[6].
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2-Bromo-6-methoxyaniline and its hydrochloride salt.
Hazard Identification:
The free base, 2-Bromo-6-methoxyaniline, is classified as harmful if swallowed and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects[3]. The hydrochloride salt is expected to have a similar hazard profile.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H411 (Toxic to aquatic life with long lasting effects)[3].
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, and dark place in a tightly sealed container[4][5].
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
2-Bromo-6-methoxyaniline hydrochloride is a strategically important chemical intermediate with broad applications in drug discovery and materials science. Its versatile chemical nature, stemming from the presence of bromo, methoxy, and amino functionalities, allows for the efficient synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
References
-
PrepChem.com. Step (4) Preparation of 2-Bromo-6,7,8,9-tetrahydro-8,8,10-trimethyl-9-(1-pyrrolidinyl)-pyrido[1,2-a]indole Hydrochloride. [Link]
-
PubChem. 2-Bromo-6-methoxyaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 5473-01-8|2-Bromo-6-methoxyaniline|BLD Pharm [bldpharm.com]
- 3. 2-Bromo-6-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromo-6-methoxyaniline | 5473-01-8 [sigmaaldrich.com]
- 6. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 7. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Navigating the Solubility Landscape of 2-Bromo-6-methoxyaniline Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: Understanding the Physicochemical Profile of 2-Bromo-6-methoxyaniline Hydrochloride
2-Bromo-6-methoxyaniline hydrochloride (CAS No: 861084-02-8) is a halogenated aniline derivative that serves as a valuable intermediate in organic synthesis, particularly in the realm of pharmaceutical research.[1] Its molecular structure, featuring a bromine atom and a methoxy group on the aniline ring, presents a unique combination of functionalities that are instrumental in the development of novel bioactive molecules.[2] The hydrochloride salt form of this compound is specifically designed to enhance its solubility in polar solvents, a critical attribute for its handling and reactivity in aqueous or mixed-phase reaction systems.[1]
This technical guide provides an in-depth exploration of the solubility characteristics of 2-Bromo-6-methoxyaniline hydrochloride. As direct, quantitative solubility data for this specific salt is not extensively published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in various solvent systems. A thorough understanding of a compound's solubility is a cornerstone of successful drug discovery and development, influencing everything from reaction kinetics to bioavailability.
Core Physicochemical Properties
A solid understanding of the parent compound, 2-Bromo-6-methoxyaniline (CAS: 5473-01-8), provides a baseline for predicting the behavior of its hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [2][3] |
| Molecular Weight | 202.05 g/mol | [2][3] |
| Appearance | Solid | |
| CAS Number (Free Base) | 5473-01-8 | |
| CAS Number (Hydrochloride) | 861084-02-8 | [1] |
The conversion of the basic amine to its hydrochloride salt is a common strategy in pharmaceutical chemistry to improve aqueous solubility.[4] The protonation of the amino group leads to the formation of an ammonium salt, which can more readily participate in hydrogen bonding with water molecules.[5]
The Critical Role of pH in the Solubility of Amine Hydrochlorides
The solubility of 2-Bromo-6-methoxyaniline hydrochloride is expected to be highly dependent on the pH of the aqueous medium. As a salt of a weak base, its solubility will generally increase in acidic conditions.[6] This is due to the common ion effect and Le Chatelier's principle. In an acidic solution, the excess hydrogen ions will suppress the dissociation of the protonated amine, thereby shifting the equilibrium towards the more soluble, ionized form.[7] Conversely, in neutral or basic solutions, the protonated amine can deprotonate to form the less soluble free base, potentially leading to precipitation.
Therefore, the determination of a pH-solubility profile is crucial for understanding the behavior of this compound in various biological and experimental environments.
Experimental Determination of Solubility: Protocols and Methodologies
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[8][9] This method is recommended by regulatory bodies for its reliability.[9] For earlier stages of drug discovery where speed and material conservation are critical, kinetic solubility assays are often employed.[10][11][12]
Thermodynamic Solubility Determination: The Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of 2-Bromo-6-methoxyaniline hydrochloride.
Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.
Materials:
-
2-Bromo-6-methoxyaniline hydrochloride
-
Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, etc.)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method.
Procedure:
-
Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solutions, it is critical to buffer them to maintain a constant pH throughout the experiment. The World Health Organization (WHO) recommends determining the pH-solubility profile over a range of pH 1.2 to 6.8.[9]
-
Addition of Excess Compound: Add an excess amount of 2-Bromo-6-methoxyaniline hydrochloride to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Place the containers in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining fine particles.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with an appropriate solvent and analyze the concentration using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the solubility in units such as mg/mL or µg/mL. For pH-dependent studies, plot the solubility as a function of pH.
Diagram of the Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods used in early drug discovery to rank compounds.[10][11][12] These methods measure the concentration at which a compound, dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[10][12]
Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions.
Methodology Overview:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 2-Bromo-6-methoxyaniline hydrochloride in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer in a microtiter plate.
-
Precipitation Detection: Incubate for a short period (e.g., 1-2 hours) and then measure the amount of precipitate formed. This can be done using techniques like nephelometry (light scattering) or by analyzing the concentration of the dissolved compound in the supernatant after filtration or centrifugation.[12][13]
Diagram of the Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Safety and Handling of Bromoaniline Derivatives
As with all bromoaniline derivatives, 2-Bromo-6-methoxyaniline hydrochloride should be handled with appropriate safety precautions. Bromoanilines can be harmful if swallowed, in contact with skin, or if inhaled.[14][15] They can cause skin and eye irritation.[15]
Recommended Personal Protective Equipment (PPE):
-
Safety glasses with side shields
-
Chemical-resistant gloves
-
Lab coat
-
Use in a well-ventilated area or under a chemical fume hood.[14]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[16][17]
-
In case of eye contact: Rinse cautiously with water for several minutes.[16][17]
-
If inhaled: Move the person into fresh air.[17]
Always consult the material safety data sheet (MSDS) for the specific compound before handling.
Conclusion
While specific, publicly available solubility data for 2-Bromo-6-methoxyaniline hydrochloride is limited, this guide provides the necessary theoretical framework and practical, detailed protocols for its determination. A comprehensive understanding of the solubility of this key pharmaceutical intermediate is essential for its effective use in drug discovery and development. By employing the methodologies outlined herein, researchers can generate the critical data needed to advance their research and development programs. The principles of pH-dependent solubility for amine hydrochlorides and the established experimental procedures offer a robust pathway to characterizing this important compound.
References
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. (n.d.). Retrieved from [Link]
-
ADME Solubility Assay. BioDuro. (n.d.). Retrieved from [Link]
-
Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2025, August 7). Retrieved from [Link]
-
4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. (n.d.). Retrieved from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (n.d.). Retrieved from [Link]
-
Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Retrieved from [Link]
-
4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No. Loba Chemie. (2016, May 6). Retrieved from [Link]
-
BCS Guideline for solubility and Dissolution.pptx. Slideshare. (n.d.). Retrieved from [Link]
-
2-Bromo-6-methoxyaniline. PubChem. (n.d.). Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (n.d.). Retrieved from [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. (2013, April 2). Retrieved from [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]
-
Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. (n.d.). Retrieved from [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). Retrieved from [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). Retrieved from [Link]
-
4-Bromoanilinium chloride. (n.d.). Retrieved from [Link]
-
Annex 4. World Health Organization (WHO). (n.d.). Retrieved from [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA. (2020, February 10). Retrieved from [Link]
-
Why do amines dissolve in hydrochloric acid? Quora. (2017, March 1). Retrieved from [Link]
-
4-bromoaniline. Solubility of Things. (n.d.). Retrieved from [Link]
-
pH and Solubility. AP Chem | Fiveable. (n.d.). Retrieved from [Link]
-
4-Bromoaniline. PubChem. (n.d.). Retrieved from [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. (n.d.). Retrieved from [Link]
-
4-Bromoaniline. Wikipedia. (n.d.). Retrieved from [Link]
-
Amine. Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. 861084-02-8(2-Bromo-6-methoxyaniline hydrochloride) | Kuujia.com [kuujia.com]
- 2. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 3. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. fiveable.me [fiveable.me]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. who.int [who.int]
- 10. asianpubs.org [asianpubs.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. enamine.net [enamine.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 15. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 16. technopharmchem.com [technopharmchem.com]
- 17. lobachemie.com [lobachemie.com]
Spectroscopic Data for 2-Bromo-6-methoxyaniline Hydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 2-Bromo-6-methoxyaniline hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation, purity assessment, and quality control.
Introduction: The Analytical Imperative
2-Bromo-6-methoxyaniline hydrochloride is a substituted aniline derivative that serves as a valuable building block in organic synthesis, particularly in the fields of pharmaceuticals and materials science.[1][2] Its structure, featuring a bromine atom, a methoxy group, and an amine salt on an aromatic ring, presents a unique electronic environment. Accurate structural confirmation and purity verification are paramount for its application in complex synthetic pathways. Spectroscopic analysis provides the definitive fingerprint of the molecule, ensuring its identity and quality. This guide explains the expected spectral features and provides field-proven protocols for data acquisition.
The hydrochloride salt form is often used to enhance the stability and solubility of the parent amine.[3] This guide will focus on the spectral characteristics of this salt, highlighting the key differences from its free base form.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is understanding the molecule's structure. The hydrochloride salt is formed by the protonation of the amino group.
-
IUPAC Name: 2-bromo-6-methoxyanilinium chloride
-
Molecular Formula: C₇H₉BrClNO
-
Molecular Weight: 238.51 g/mol
The structure incorporates several key features that dictate its spectroscopic behavior:
-
A trisubstituted benzene ring.
-
An electron-donating methoxy group (-OCH₃).
-
An electron-withdrawing bromine atom (-Br).
-
An anilinium ion (-NH₃⁺), which is strongly electron-withdrawing.
Caption: Structure of 2-Bromo-6-methoxyaniline Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For aniline hydrochlorides, selecting a suitable deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar salts and its high boiling point.[3]
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The protonation of the amine to an anilinium ion (-NH₃⁺) causes a significant downfield shift for the amine protons and adjacent aromatic protons due to the increased electron-withdrawing nature of the nitrogen.
Table 1: Predicted ¹H NMR Data for 2-Bromo-6-methoxyaniline Hydrochloride in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | Broad Singlet | 3H | -NH₃⁺ | Protons on positively charged nitrogen are highly deshielded and exchange with trace water, leading to a broad signal. |
| ~7.4 - 7.6 | Triplet (t) | 1H | Ar-H (para to Br) | Experiences deshielding from both the -NH₃⁺ and -Br groups. Coupled to two adjacent aromatic protons. |
| ~7.2 - 7.4 | Doublet (d) | 1H | Ar-H (ortho to Br) | Primarily influenced by the adjacent bromine atom and deshielded by the -NH₃⁺ group. |
| ~7.0 - 7.2 | Doublet (d) | 1H | Ar-H (ortho to OCH₃) | Influenced by the adjacent methoxy group and deshielded by the -NH₃⁺ group. |
| ~3.9 | Singlet (s) | 3H | -OCH₃ | Aliphatic protons of the methoxy group, appearing as a sharp singlet as they have no adjacent proton neighbors. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data for 2-Bromo-6-methoxyaniline Hydrochloride in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 - 152 | C-OCH₃ | Aromatic carbon attached to the highly electronegative oxygen, significantly deshielded. |
| ~130 - 135 | C-NH₃⁺ | Carbon attached to the positively charged nitrogen is deshielded. |
| ~125 - 130 | Ar-CH | Aromatic CH carbons, with their exact shifts determined by the combined electronic effects of all substituents. |
| ~115 - 120 | Ar-CH | Aromatic CH carbons. |
| ~110 - 115 | Ar-CH | Aromatic CH carbons. |
| ~105 - 110 | C-Br | Carbon attached to bromine; the "heavy atom effect" of bromine can cause a more upfield shift than expected. |
| ~56 - 60 | -OCH₃ | Aliphatic carbon of the methoxy group. |
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR Spectroscopic Analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to ensure homogeneity. Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Interpretation
The IR spectrum of 2-Bromo-6-methoxyaniline hydrochloride will show characteristic absorption bands corresponding to its functional groups. The most telling feature will be the broad absorptions in the N-H stretching region, which are indicative of the anilinium (-NH₃⁺) salt.
Table 3: Key IR Absorption Bands for 2-Bromo-6-methoxyaniline Hydrochloride
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium |
| 2800 - 3000 | N-H Stretch | Ammonium Salt (-NH₃⁺) | Strong, Broad |
| 2950 - 2850 | C-H Stretch | Aliphatic (-OCH₃) | Medium |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1250 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ | Strong |
| 1100 - 1000 | C-N Stretch | Ar-NH₃⁺ | Medium |
| 600 - 500 | C-Br Stretch | Aryl Bromide | Medium-Weak |
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
The KBr pellet technique is a common method for analyzing solid samples.[4][5] Causality: The solid sample is ground with potassium bromide (KBr), which is transparent in the mid-IR range, and pressed into a thin, translucent pellet. This allows the IR beam to pass through the sample for analysis.[6][7] A key consideration for hydrochloride salts is the potential for halogen exchange with KBr. To create a self-validating system, it is advisable to use potassium chloride (KCl) as the matrix to avoid this issue.[6]
Caption: Workflow for FT-IR Sample Preparation (KCl Pellet).
-
Grinding: Finely grind 1-2 mg of 2-Bromo-6-methoxyaniline hydrochloride with approximately 100-200 mg of dry, IR-grade potassium chloride (KCl) using an agate mortar and pestle.[5]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, transparent pellet.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KCl pellet in the sample holder and acquire the IR spectrum.
An alternative, modern approach is Attenuated Total Reflectance (ATR) FT-IR, which requires minimal sample preparation—the solid is simply placed on the ATR crystal and pressure is applied.[5][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
MS Spectral Interpretation
For a salt like 2-Bromo-6-methoxyaniline hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is ideal.[3] In positive ion mode (ESI+), the analysis will detect the protonated free base, [C₇H₈BrNO + H]⁺, as the hydrochloride portion is lost.
The most distinctive feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two major peaks in the mass spectrum:
-
[M+H]⁺ peak: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
[M+H+2]⁺ peak: Corresponding to the molecule containing the ⁸¹Br isotope, appearing two mass units higher.
These two peaks will have almost equal intensity, providing a definitive signature for the presence of a single bromine atom.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion | Rationale |
| ~202.0 | [M(⁷⁹Br)+H]⁺ | Molecular ion peak for the free base containing the ⁷⁹Br isotope, protonated. The exact mass is 200.97893 Da for the neutral free base.[8] |
| ~204.0 | [M(⁸¹Br)+H]⁺ | Molecular ion peak for the free base containing the ⁸¹Br isotope, protonated. This peak will be of nearly equal intensity to the m/z 202 peak. |
Experimental Protocol: Mass Spectrometry Analysis
Caption: Workflow for ESI-MS Analysis.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[3]
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.
Integrated Spectroscopic Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity.
Caption: Integrated workflow for structural elucidation.
Conclusion
The spectroscopic characterization of 2-Bromo-6-methoxyaniline hydrochloride is straightforward when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, particularly the diagnostic anilinium salt stretches, and mass spectrometry verifies the molecular weight and confirms the presence of bromine through its characteristic isotopic pattern. Together, these techniques provide a robust and definitive analytical profile essential for quality assurance in research and development.
References
-
Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
PubChem. (n.d.). Aniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 2. Substituted aniline: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Whitepaper: Synthesis and Characterization of 2-Bromo-6-methoxyaniline Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-methoxyaniline and its hydrochloride salt are pivotal intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the bromo, methoxy, and amino groups on the aniline scaffold provides a versatile platform for a variety of coupling reactions and further functionalization.[1][2] This guide provides a comprehensive overview of a robust and reproducible synthetic pathway to 2-Bromo-6-methoxyaniline, starting from 2-methoxyaniline, and its subsequent conversion to the more stable hydrochloride salt. We delve into the mechanistic rationale behind the synthetic strategy, offer a detailed, step-by-step experimental protocol, and outline a full suite of characterization techniques required to verify the structure, purity, and identity of the final product. This document is intended to serve as a practical resource for scientists and researchers, ensuring scientific integrity through validated protocols and authoritative references.
Introduction: The Strategic Importance of 2-Bromo-6-methoxyaniline Hydrochloride
Substituted anilines are foundational building blocks in modern organic synthesis. Among them, 2-Bromo-6-methoxyaniline (CAS No: 5473-01-8) stands out due to its unique trifunctional nature.[3][4] The nucleophilic amino group, the electron-donating methoxy group, and the synthetically versatile bromine atom offer multiple, distinct reaction sites. This allows chemists to construct complex molecular architectures with high precision.[1]
The primary applications for this intermediate are found in the development of novel active pharmaceutical ingredients (APIs) and other high-value fine chemicals.[2] The bromine atom is particularly valuable as it readily participates in cornerstone carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] These reactions are fundamental to building the core scaffolds of many therapeutic agents.[2]
While the free base is the direct product of synthesis, it is often converted to its hydrochloride salt for practical applications. The hydrochloride form typically offers enhanced stability, improved solubility in aqueous media, and superior handling and crystallization properties, which are highly advantageous for storage, formulation, and downstream processing.[5]
Synthesis Methodology
The synthesis of 2-Bromo-6-methoxyaniline is achieved via the regioselective electrophilic aromatic substitution of 2-methoxyaniline. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.
Overall Synthetic Scheme
Mechanistic Rationale & Field Insights
The synthesis hinges on the controlled bromination of the 2-methoxyaniline starting material. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong activating, ortho-, para-directing groups. In this substrate, the position para to the amino group is occupied by the methoxy group, and the position para to the methoxy group is occupied by the amino group. This leaves the ortho positions as the most reactive sites for electrophilic substitution.
The choice of bromine in an acetic acid solvent system is a well-established method for the bromination of activated aromatic rings.[6] Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, increasing its electrophilicity. The reaction is typically performed at a reduced temperature (e.g., 10°C) to control the reaction rate and minimize the formation of poly-brominated side products, ensuring high regioselectivity for the desired 2-bromo isomer.[5][6]
Visual Synthesis Workflow
Caption: Workflow for the synthesis of 2-Bromo-6-methoxyaniline Hydrochloride.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-methoxyaniline (Free Base) [6]
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline (2.7 mL, 23.7 mmol) in hexadecanecarboxylic acid (20 mL). Cool the solution to 10°C using an ice bath.
-
Bromination: Prepare a solution of bromine (1.22 mL, 23.7 mmol) in acetic acid (10 mL). Add this bromine solution dropwise to the cooled 2-methoxyaniline solution over a period of 10 minutes, ensuring the internal temperature is maintained at 10°C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 10°C for an additional 10 minutes.
-
Workup: Remove the solvent via rotary evaporation. Dissolve the resulting residue in ethyl acetate.
-
Extraction & Washing: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane (55:45) eluent system to yield pure 2-bromo-6-methoxyaniline.
Protocol 2: Formation of 2-Bromo-6-methoxyaniline Hydrochloride [5]
-
Dissolution: Dissolve the purified 2-Bromo-6-methoxyaniline free base in a suitable solvent such as diethyl ether or isopropanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) to the dissolved free base.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities and dry under vacuum to obtain the final 2-Bromo-6-methoxyaniline hydrochloride.
Safety & Handling
2-Bromo-6-methoxyaniline and its precursors are hazardous chemicals that require strict safety protocols.[3][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 standards, and a lab coat.[8][9]
-
Engineering Controls: Conduct all handling and synthesis steps within a certified chemical fume hood to ensure adequate ventilation and avoid inhalation of dust, fumes, or vapors.[7][10] Eyewash stations and safety showers must be readily accessible.[8]
-
Handling: Avoid all personal contact, including skin contact and inhalation.[10][11] Do not eat, drink, or smoke in the laboratory area.[7] Wash hands thoroughly after handling.[8]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[7] It may be light-sensitive and should be protected from light.[7]
-
Spill & Disposal: In case of a spill, clean up immediately using appropriate procedures to avoid generating dust.[10] Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]
Characterization of 2-Bromo-6-methoxyaniline Hydrochloride
A comprehensive suite of analytical techniques is required to unambiguously confirm the structure, identity, and purity of the synthesized product.
Physicochemical and Spectroscopic Data Summary
| Property | Value / Expected Data | Source(s) |
| Chemical Formula | C₇H₈BrNO | [2][4] |
| Molecular Weight | 202.05 g/mol | [2][4][12] |
| CAS Number | 5473-01-8 (Free Base) | [3][4] |
| Appearance | Solid | [4] |
| ¹H NMR (CDCl₃) | Expected: 3H singlet (~3.9 ppm, -OCH₃), broad singlet (NH₂), 3H multiplet system in aromatic region (6.5-7.5 ppm) | [13][14] |
| ¹³C NMR (CDCl₃) | Expected: ~8 signals including -OCH₃ carbon (~56 ppm) and 6 aromatic carbons (110-150 ppm) | [13] |
| IR Spectroscopy | Expected: N-H stretches (3300-3500 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-O stretch (~1250 cm⁻¹) | [15][16] |
| Mass Spectrometry | Expected: Molecular ion peaks [M]⁺ and [M+2]⁺ in ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes | [17] |
| Purity (HPLC) | ≥98% | [5][18] |
Interpretation of Analytical Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environment. The spectrum should show a singlet corresponding to the three methoxy protons, a broad signal for the two amine protons, and a complex splitting pattern for the three distinct protons on the aromatic ring. ¹³C NMR will confirm the number of unique carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key absorbances include the characteristic sharp N-H stretching bands of the primary amine, C-H stretching from the aromatic ring and methyl group, and the strong C-O ether stretch.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. A critical diagnostic feature for 2-Bromo-6-methoxyaniline is the isotopic pattern of bromine. The presence of two major peaks of nearly equal intensity, separated by 2 m/z units (e.g., at 201 and 203), is definitive evidence of a single bromine atom in the molecule.
-
Melting Point & HPLC: The melting point of the hydrochloride salt provides a useful measure of its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of the final product, ensuring it meets the stringent requirements (typically ≥98%) for use in drug development.[5]
Visual Characterization Logic
Caption: Logic diagram illustrating the multi-technique approach to characterization.
Conclusion
This technical guide has detailed a reliable and well-documented methodology for the synthesis and characterization of 2-Bromo-6-methoxyaniline hydrochloride. By providing a clear mechanistic rationale, step-by-step protocols, and a comprehensive characterization framework, we offer researchers and drug development professionals the necessary tools to produce and validate this critical chemical intermediate. Adherence to the described safety protocols is paramount to ensure safe and successful laboratory operations. The strategic use of versatile building blocks like 2-Bromo-6-methoxyaniline hydrochloride is essential for advancing innovation in medicinal chemistry and materials science.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. [Link]
-
PubChem. 2-Bromo-6-methoxyaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene. [Link]
-
Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Royal Society of Chemistry. [Link]
-
PubChem. 2-Bromoaniline. [Link]
- Google Patents.
- Google Patents.
-
Georgia Southern University. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
-
Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
-
NIST WebBook. 2-Bromo-4-chloroaniline. [Link]
-
Organic Syntheses. sulfanilamide. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 3. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-6-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-bromo-6-methoxy-aniline | 5473-01-8 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 2-Bromo-6-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Bromoaniline(615-36-1) IR Spectrum [m.chemicalbook.com]
- 17. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 18. chemscene.com [chemscene.com]
A Technical Guide to the Safe Handling of 2-Bromo-6-methoxyaniline Hydrochloride for Research and Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-Bromo-6-methoxyaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice. The information is primarily based on the free base, 2-Bromo-6-methoxyaniline, as its safety data is more readily available and its toxicological profile is expected to be the primary driver of the hydrochloride salt's hazards.
Compound Identification and Key Properties
2-Bromo-6-methoxyaniline is an aromatic amine derivative used as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.[1] Its molecular structure, featuring bromine and methoxy substituents on an aniline ring, dictates its reactivity and toxicological profile.[1]
| Property | Data | Source(s) |
| Chemical Name | 2-Bromo-6-methoxyaniline | [2][3] |
| Synonym(s) | 6-Bromo-o-anisidine; 2-Amino-3-bromoanisole | [4] |
| CAS Number | 5473-01-8 | [3][4][5][6] |
| Molecular Formula | C₇H₈BrNO | [1][3][7] |
| Molecular Weight | 202.05 g/mol | [1][3][7] |
| Physical Form | Liquid or solid (may vary with purity/temp) | [6] |
| Boiling Point | ~251.3 °C at 760 mmHg | [6] |
| Flash Point | ~105.8 °C | [6] |
Hazard Identification and GHS Classification
Understanding the specific hazards associated with 2-Bromo-6-methoxyaniline is the foundation of its safe use. The compound is classified as harmful and an irritant. The primary routes of exposure are inhalation, skin contact, and ingestion.[8]
| GHS Classification | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4][6][7] |
| Signal Word | Warning | [3][4][6][7] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [3][4][6] |
| Precautionary Statements | A comprehensive list includes P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P403+P233, P405, P501. | [6][9] |
The Hierarchy of Controls: A Foundational Safety Philosophy
Effective laboratory safety relies on a multi-layered approach to risk mitigation known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. It is a foundational principle that should guide all procedural and experimental design.
Caption: The Hierarchy of Controls prioritizes safety measures.
Exposure Controls and Personal Protective Equipment (PPE)
Based on the hazard assessment, robust exposure controls are mandatory. Engineering controls are the primary barrier, supplemented by appropriate PPE.
Engineering Controls: All work involving 2-Bromo-6-methoxyaniline hydrochloride must be conducted in a properly functioning chemical fume hood.[8][10] This is non-negotiable and serves to minimize inhalation of vapors or dusts, which are harmful and may cause respiratory irritation.[4][10] The work area should be equipped with an easily accessible eyewash station and safety shower.[8][11][12]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully to provide adequate protection against the specific hazards of this compound.
| PPE Item | Specification & Rationale | Source(s) |
| Eye & Face Protection | Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][13] A face shield should be worn over goggles when there is a significant risk of splashes.[10] This protects against direct contact that causes serious eye irritation.[4] | [2][10][13] |
| Skin & Body Protection | A full-length, buttoned lab coat, long pants, and closed-toe shoes are required.[8] For larger quantities or splash risks, a chemically resistant apron is necessary.[10] This prevents accidental skin contact which can be harmful and cause irritation.[3][4] | [8][10] |
| Hand Protection | Wear chemical-resistant gloves inspected prior to use.[2] While nitrile gloves are common, for prolonged contact with anilines, gloves made of Butyl, Neoprene, or Viton are often recommended.[14] Always consult the glove manufacturer's compatibility chart.[14][15] Change gloves immediately if contaminated. | [2][14][15] |
| Respiratory Protection | Not typically required when work is performed within a certified chemical fume hood.[10] In the event of ventilation failure or a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][10] Emergency responders require a self-contained breathing apparatus (SCBA).[2][9] | [2][9][10] |
Standard Operating Protocol for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Caption: A systematic workflow for handling the chemical safely.
Procedural Steps:
-
Preparation: Before handling, review this guide and the specific Safety Data Sheet (SDS).[8] Ensure all necessary PPE and spill cleanup materials are readily available. Verify that the chemical fume hood is functioning correctly.
-
Handling: Conduct all manipulations inside a chemical fume hood.[2][10] Avoid actions that generate dust.[16] Use spark-proof tools if ignition sources are present.[2]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4][16] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[9][11]
-
Post-Handling: Decontaminate all glassware and surfaces that may have come into contact with the chemical. The rinsate should be collected as hazardous waste.[10] Securely close the primary container.[9][16]
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9][16] Some suppliers recommend storage at 4°C and protection from light.[6][7]
-
Security: The storage area should be locked up or otherwise accessible only to authorized personnel.[9][11]
-
Incompatibilities: Keep away from strong oxidizing agents and other incompatible materials as listed in the SDS.[9]
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
Immediate action is required upon any exposure. Show the SDS to attending medical personnel.[11]
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. | [2][9][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [2][9][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. | [2][9][11][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or physician immediately. | [2][9][11] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[2][9]
-
Specific Hazards from Combustion: Thermal decomposition can release highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[9]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][9][16]
Accidental Release and Spill Management
A clear, pre-planned response to spills is essential to ensure safety and minimize environmental contamination.
Caption: A decision-based workflow for spill response.
Spill Cleanup Protocol:
-
Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[2] Remove all sources of ignition.[2][9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2][9]
-
Protect: Wear full personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye/face protection.[2][9][16]
-
Contain: Prevent the spill from entering drains or waterways.[2][9][16] For solid spills, use dry cleanup procedures to avoid creating dust.[16]
-
Clean: Carefully sweep up or absorb the material with an inert, non-combustible material (e.g., sand, vermiculite).[9][16] Collect the material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[9][16]
-
Decontaminate: Wash the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste.
Waste Disposal Considerations
Disposal of 2-Bromo-6-methoxyaniline hydrochloride and its contaminated materials must be handled as hazardous waste in strict accordance with all applicable local, state, and federal regulations.
-
Segregation: Halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste.[10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]
-
Disposal: The sealed container should be disposed of through an approved hazardous waste disposal plant or your institution's Environmental Health & Safety (EHS) department.[9][11] Do not discharge to sewer systems.[2]
References
-
2-Bromo-6-methoxyaniline. PubChem, National Center for Biotechnology Information. [Link]
-
Safety in the M.I.T. Undergraduate Chemistry Laboratories. MIT Department of Chemistry. [Link]
-
Aniline Standard Operating Procedure. Washington State University. [Link]
-
Aniline Standard Operating Procedure. University of California, Irvine. [Link]
-
Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]
-
Safety Guide in the laboratories. College of Science, King Saud University. [Link]
-
Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Cole-Parmer. [Link]
-
4-Bromo-2-methoxyaniline. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 5473-01-8|2-Bromo-6-methoxyaniline|BLD Pharm [bldpharm.com]
- 6. 2-Bromo-6-methoxyaniline | 5473-01-8 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. web.mit.edu [web.mit.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. carlroth.com [carlroth.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Procurement of 2-Bromo-6-methoxyaniline Hydrochloride: A Technical Guide for Researchers
For Immediate Release
In the landscape of pharmaceutical research and drug development, the strategic selection of chemical intermediates is a critical determinant of project success. This in-depth technical guide addresses the procurement and handling of 2-Bromo-6-methoxyaniline hydrochloride (CAS No. 861084-02-8), a key building block in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of reputable commercial suppliers, quality considerations, and best practices for its application.
Introduction: The Strategic Importance of 2-Bromo-6-methoxyaniline Hydrochloride in Drug Discovery
2-Bromo-6-methoxyaniline hydrochloride is a substituted aniline derivative that serves as a versatile precursor in the synthesis of complex molecular architectures. The presence of bromo, methoxy, and amino functionalities on the phenyl ring offers multiple reaction sites for diversification, making it a valuable component in the medicinal chemist's toolbox.[1] Substituted anilines are prevalent motifs in numerous drug candidates; however, their metabolic instability can sometimes pose challenges, leading to potential toxicity.[2][3] The careful selection of specific isomers and salt forms, such as the hydrochloride salt of 2-bromo-6-methoxyaniline, can offer advantages in terms of stability, solubility, and handling properties, thereby mitigating some of the risks associated with the aniline scaffold.[4]
Identifying Commercial Suppliers: A Comparative Analysis
A thorough investigation has identified several commercial suppliers offering 2-Bromo-6-methoxyaniline hydrochloride. The following table provides a comparative summary to aid in the selection process. It is imperative to note that while many suppliers list the free base (2-Bromo-6-methoxyaniline, CAS No. 5473-01-8), the focus of this guide is the hydrochloride salt (CAS No. 861084-02-8).
| Supplier | Product Name | CAS Number | Noted Purity/Grades | Additional Information |
| BLD Pharm | 2-Bromo-6-methoxyaniline hydrochloride | 861084-02-8 | Research Grade | Offers a range of related brominated and methoxylated anilines.[5] |
| CymitQuimica | 2-Bromo-6-methoxyaniline hydrochloride | 861084-02-8 | Laboratory Use | Provides chemical properties and an inquiry platform for quotes.[6] |
| ChemicalBook | 2-Bromo-6-methoxy-phenylamine hydrochloride | 861084-02-8 | Varies by supplier | A platform listing multiple suppliers such as JW & Y Pharmlab Co., Ltd. and Nanjing Meihao Pharmaceutical Technology Co., Ltd.[7] |
| Kuujia.com | 2-Bromo-6-methoxyaniline hydrochloride | 861084-02-8 | Varies by supplier | Lists various suppliers and provides access to news and literature.[2] |
| BIOFOUNT | 2-bromo-6-methoxyaniline hydrochloride | 861084-02-8 | For research use as a drug impurity reference or reagent. | Provides links to download NMR, COA, HPLC, and MSDS.[8] |
| Angel Pharmatech Ltd. | 2-bromo-6-methoxyaniline hydrochloride | 861084-02-8 | Not specified | Listed as a supplier on various chemical sourcing platforms.[9] |
Quality Specifications and Documentation: Ensuring Experimental Integrity
For researchers and drug development professionals, the purity and comprehensive documentation of a chemical intermediate are paramount. When procuring 2-Bromo-6-methoxyaniline hydrochloride, the following documents should be requested and reviewed:
-
Certificate of Analysis (CoA): This document provides lot-specific information on the purity of the compound, typically determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. It will also detail physical properties and confirm the identity of the substance.
-
Safety Data Sheet (SDS): The SDS is a critical document outlining the potential hazards, handling precautions, storage requirements, and emergency procedures for the chemical.[10] For aniline derivatives, it is important to pay close attention to toxicity warnings, as they can be harmful if swallowed, in contact with skin, or inhaled.[11]
It is crucial to ensure that the supplier provides comprehensive analytical data. Some suppliers, like Sigma-Aldrich, may offer certain compounds for early discovery research with a disclaimer that they do not collect analytical data, placing the responsibility on the buyer to confirm identity and purity.[12] For later-stage development and manufacturing, sourcing from a supplier who provides detailed and validated documentation is essential.
Safe Handling and Storage Protocol
The safe handling and storage of 2-Bromo-6-methoxyaniline hydrochloride are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.[13]
-
In case of insufficient ventilation, wear a suitable respiratory mask.
Handling:
-
Avoid contact with skin and eyes.[13]
-
Do not eat, drink, or smoke when using this product.[13]
-
Wash hands thoroughly after handling.[13]
-
Handle in a well-ventilated area to avoid inhalation of dust or vapors.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store in a cool place, protected from light.
-
Some suppliers recommend storage under an inert atmosphere.
The following diagram illustrates a recommended workflow for the evaluation and procurement of 2-Bromo-6-methoxyaniline hydrochloride:
Caption: Supplier Evaluation and Procurement Workflow.
Application in Medicinal Chemistry: A Note on Synthesis and Utility
Substituted anilines like 2-Bromo-6-methoxyaniline are foundational in the synthesis of a wide array of bioactive molecules. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds, respectively.[14] These reactions are pivotal in constructing the core scaffolds of many pharmaceutical agents.
The strategic placement of the methoxy group can influence the electronic properties of the aniline ring and provide a site for potential metabolic interactions or further functionalization. The primary amino group is a key site for amide bond formation, a ubiquitous linkage in drug molecules.
While the aniline moiety is a common structural alert due to potential metabolic bioactivation, medicinal chemists have developed strategies to mitigate these risks.[4] These can include the introduction of flanking groups to sterically hinder metabolic oxidation or the use of bioisosteric replacements.[15][16] The use of the hydrochloride salt can also improve the physicochemical properties of the molecule, aiding in formulation and bioavailability.
Conclusion
The procurement of high-quality chemical intermediates is a cornerstone of successful research and development in the pharmaceutical industry. For a specialized reagent like 2-Bromo-6-methoxyaniline hydrochloride, a diligent approach to supplier selection, thorough documentation review, and strict adherence to safe handling protocols are essential. By leveraging the information and workflows presented in this guide, researchers can confidently source this valuable building block, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]
-
BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. [Link]
-
ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
-
BIOFOUNT. 2-bromo-6-methoxyaniline hydrochloride. [Link]
-
LookChem. 2-bromo-6-methoxyaniline hydrochloride. [Link]
-
ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
-
Kuujia.com. Cas no 861084-02-8 (2-Bromo-6-methoxyaniline hydrochloride). [Link]
-
OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. [Link]
-
PubChem. 2-Bromo-6-methoxyaniline. [Link]
-
ACS Publications. (2014). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. cresset-group.com [cresset-group.com]
- 3. biopartner.co.uk [biopartner.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1160574-43-5|2,4-Dibromo-3,6-dimethoxyaniline|BLD Pharm [bldpharm.com]
- 6. 2-Bromo-6-methoxyaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 7. 2-Bromo-6-methoxy-phenylamine hydrochloride | 861084-02-8 [chemicalbook.com]
- 8. 861084-02-8|2-bromo-6-methoxyaniline hydrochloride|2-bromo-6-methoxyaniline hydrochloride|-范德生物科技公司 [bio-fount.com]
- 9. chem-space.com [chem-space.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. 2-Bromo-6-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. news.umich.edu [news.umich.edu]
- 16. researchgate.net [researchgate.net]
Potential applications of 2-Bromo-6-methoxyaniline hydrochloride in organic chemistry
An In-Depth Technical Guide to the Applications of 2-Bromo-6-methoxyaniline Hydrochloride in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-6-methoxyaniline hydrochloride (CAS No: 5473-01-8) emerges as a highly valuable and versatile building block, particularly for the synthesis of novel pharmaceutical compounds and functional materials.[1][2] Its structure, featuring an aniline core substituted with a bromine atom and a methoxy group at the ortho positions, provides a unique combination of reactive sites. The hydrochloride salt form enhances the compound's stability and simplifies handling and storage compared to the free base.[3]
The strategic placement of the bromo, methoxy, and amino functionalities dictates its reactivity, making it a key intermediate for a range of chemical transformations. This guide provides a comprehensive overview of the core reactivity, key synthetic applications, and practical methodologies involving 2-Bromo-6-methoxyaniline hydrochloride, offering field-proven insights for its effective utilization in research and development.
| Property | Value |
| CAS Number | 5473-01-8[4] |
| Molecular Formula | C₇H₈BrNO[2][5] |
| Molecular Weight | 202.05 g/mol [1][5] |
| Appearance | Solid[2] |
| Synonyms | 2-Amino-3-bromoanisole; 6-Bromo-o-anisidine[6] |
Core Reactivity and Strategic Considerations
The synthetic utility of 2-Bromo-6-methoxyaniline hydrochloride is rooted in the distinct electronic and steric properties imparted by its substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are both electron-donating, activating the aromatic ring towards electrophilic attack. Conversely, the bromine (-Br) atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. The ortho-relationship of these groups creates a specific steric and electronic environment that can be exploited for regioselective transformations.
The primary reactive sites are:
-
The Bromo Group (C2): The carbon-bromine bond is the principal site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
The Amino Group (C1): The nucleophilic amino group can participate in a wide array of reactions, including acylation, alkylation, and diazotization. It is also the site of protonation in the hydrochloride salt.
-
The Aromatic Ring: While activated, the ring positions are sterically hindered, influencing the feasibility and outcome of electrophilic aromatic substitution reactions.
Caption: Key reactive sites on the 2-Bromo-6-methoxyaniline scaffold.
Pivotal Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the C-Br bond makes 2-Bromo-6-methoxyaniline an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for constructing C-N and C-C bonds.[7][8][9]
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[7] In this context, 2-Bromo-6-methoxyaniline serves as the aryl halide component, enabling the introduction of a second, diverse amino group to create complex diamine structures prevalent in pharmacologically active molecules.
The success of this reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, and base to overcome potential substrate inhibition and achieve high yields.[10][11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly employed to facilitate the catalytic cycle.[10]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Exemplary Protocol: Buchwald-Hartwig Amination [12]
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 2-Bromo-6-methoxyaniline hydrochloride (1.0 mmol), the desired amine partner (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare the catalyst system by mixing a palladium source, such as Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand, like BINAP (0.04 mmol).
-
Reaction Execution: Add degassed, anhydrous toluene (5 mL) to the substrate mixture via cannula, followed by the catalyst solution.
-
Heating: Heat the resulting mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the organic mixture with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Causality Note: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand. The strong base is required to deprotonate the amine coupling partner and facilitate the reductive elimination step of the catalytic cycle.[7][10]
Suzuki-Miyaura Coupling: Crafting Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild conditions and high functional group tolerance.[9][13] Using 2-Bromo-6-methoxyaniline as the electrophilic partner, a vast array of aryl, heteroaryl, alkyl, and alkenyl groups can be introduced at the C2 position via reaction with a corresponding boronic acid or ester.[9][14] This reaction is instrumental in building the biaryl scaffolds common in medicinal chemistry.[15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling [13][16]
-
Reaction Setup: To a dry round-bottom flask, add 2-Bromo-6-methoxyaniline hydrochloride (1.0 mmol), the arylboronic acid (1.5 mmol), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).
-
Solvent and Degassing: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL). Purge the flask with argon or nitrogen for 15 minutes.
-
Heating: Heat the reaction mixture to 90 °C and stir for 4-12 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Causality Note: The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center. The water in the solvent system often helps to dissolve the inorganic base and can accelerate the reaction.[13]
Gateway to Heterocyclic Scaffolds
Heterocyclic systems are foundational motifs in a vast number of pharmaceuticals, agrochemicals, and materials.[17][18][19] 2-Bromo-6-methoxyaniline serves as an excellent precursor for the synthesis of various nitrogen-containing heterocycles.[1]
Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines
While not a direct substrate, 2-Bromo-6-methoxyaniline can be readily converted into a β-arylethylamine derivative, the key starting material for the Pictet-Spengler reaction. This powerful transformation involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure to form tetrahydroisoquinolines and related structures.[20][21][22][23] This reaction is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds.[23]
Caption: Mechanism of the Pictet-Spengler reaction.
General Protocol: Pictet-Spengler Reaction [21]
-
Precursor Synthesis: First, convert 2-Bromo-6-methoxyaniline into the corresponding β-arylethylamine derivative through standard synthetic transformations (e.g., acylation followed by reduction).
-
Reaction Setup: Dissolve the β-arylethylamine precursor (1.0 mmol) and the desired aldehyde or ketone (1.1 mmol) in a suitable solvent like methanol or dichloromethane.
-
Acid Catalysis: Add a protic acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir the mixture at room temperature or with gentle heating (e.g., 65 °C).
-
Monitoring: Monitor the reaction for 12-24 hours until completion.
-
Work-up: Neutralize the reaction with a saturated aqueous solution of NaHCO₃ and partition between water and an organic solvent.
-
Purification: Separate the organic layer, dry it, and concentrate it. Purify the resulting product by recrystallization or column chromatography.
Causality Note: The reaction is driven by the formation of a highly electrophilic iminium ion under acidic conditions, which is then attacked by the electron-rich aromatic ring to close the new heterocyclic ring.[20]
Role in Medicinal Chemistry and Drug Discovery
The true value of 2-Bromo-6-methoxyaniline hydrochloride is realized in its application as a key intermediate for molecules with potential biological activity.
-
Scaffold for Bioactive Molecules: It is a precursor for synthesizing compounds evaluated for anti-inflammatory and anticonvulsant properties.[1]
-
Enzyme Inhibition: Research has indicated that 2-Bromo-6-methoxyaniline and its derivatives may act as inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism.[1]
-
Pharmaceutical Impurity Reference: It has been identified as a structural component related to impurities of Bromhexine, a mucolytic agent, making it relevant for quality control and analytical standard development in the pharmaceutical industry.[]
Safety, Handling, and Storage
As a laboratory chemical, proper handling of 2-Bromo-6-methoxyaniline hydrochloride is essential.
-
Hazards: The compound is classified as harmful if swallowed, and toxic or harmful in contact with skin or if inhaled.[6] It can cause skin and serious eye irritation.[6]
-
Handling Precautions: Always handle this chemical in a well-ventilated area or fume hood.[25] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[25] Avoid creating dust and wash hands thoroughly after handling.[25]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[26] The material can be sensitive to light and air; storage under an inert atmosphere is recommended for long-term stability.
Conclusion
2-Bromo-6-methoxyaniline hydrochloride is a strategically designed synthetic intermediate with significant potential in organic chemistry. Its unique substitution pattern allows for selective and high-yielding transformations, most notably in palladium-catalyzed cross-coupling reactions and the synthesis of complex heterocyclic systems. For researchers in drug discovery and materials science, a thorough understanding of its reactivity provides a direct and versatile pathway to novel molecular entities. By leveraging the established protocols and mechanistic insights detailed in this guide, scientists can effectively harness the synthetic power of this valuable building block.
References
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET - 2-BROMO ANILINE 98%. [Link]
-
PubChem. 2-Bromo-6-methoxyaniline. [Link]
-
NROChemistry. Pictet-Spengler Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. [Link]
-
MDPI. The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective. [Link]
-
PubMed. Synthesis and anti-inflammatory activity of diversified heterocyclic systems. [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
RSC Publishing. Halogen bond-catalyzed Pictet–Spengler reaction. [Link]
-
PubMed. The Pictet-Spengler Reaction Still on Stage. [Link]
-
Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
-
ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
National Institutes of Health (NIH). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. [Link]
-
National Institutes of Health (NIH). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. [Link]
Sources
- 1. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 2. CAS 5473-01-8: 2-bromo-6-methoxyaniline | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 5473-01-8|2-Bromo-6-methoxyaniline|BLD Pharm [bldpharm.com]
- 5. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and anti-inflammatory activity of diversified heterocyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 19. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 20. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 21. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 22. mdpi.com [mdpi.com]
- 23. The Pictet-Spengler Reaction Still on Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 26. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide to the Reactivity of 2-Bromo-6-methoxyaniline Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Bromo-6-methoxyaniline hydrochloride, a versatile intermediate in pharmaceutical and materials science.[1][2] The document delves into the distinct and synergistic reactivities of the amine and bromine functional groups, with a special focus on how the hydrochloride salt form modulates chemical behavior. We will explore the electronic and steric influences of the methoxy group, providing field-proven insights and detailed experimental protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.
Introduction: The Structural and Electronic Landscape
2-Bromo-6-methoxyaniline hydrochloride is an aromatic amine derivative whose synthetic utility is dictated by the interplay of its three key structural features: the primary amine, the bromine atom, and the methoxy group.[2] The molecule's hydrochloride salt form is a critical consideration in experimental design, as the protonated anilinium cation (-NH3+Cl-) profoundly alters the reactivity of the amine and the electronic character of the aromatic ring.[3][4]
The free aniline form, accessible through basification, possesses a nucleophilic amino group and an electron-rich aromatic system. The methoxy group, positioned ortho to the amine, is electron-donating through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect).[5][6] The bromine atom is an electron-withdrawing group via induction but also a versatile handle for carbon-carbon and carbon-heteroatom bond formation.[2] Understanding the balance of these effects is paramount to predicting and controlling reaction outcomes.
Physicochemical Properties
A summary of the key properties of the parent compound, 2-Bromo-6-methoxyaniline, is provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [1][7] |
| Molecular Weight | 202.05 g/mol | [2][7] |
| CAS Number | 5473-01-8 | [1][7] |
| Appearance | Typically a liquid or solid | [1][8] |
| Boiling Point | ~251.3 °C at 760 mmHg |
Reactivity of the Amine Group
The reactivity of the amine functionality is fundamentally controlled by its protonation state. As the hydrochloride salt, the lone pair of the nitrogen is engaged in a bond with a proton, rendering it non-nucleophilic and strongly deactivating the aromatic ring to electrophilic attack.[9][10] Therefore, reactions requiring a nucleophilic amine necessitate a preliminary neutralization step.
Basicity and Neutralization
Anilines are weak bases, and their basicity is influenced by substituents on the aromatic ring.[11] The methoxy group at the ortho position has competing electronic effects; its inductive electron withdrawal decreases basicity, while resonance donation can increase it.[5][6] To engage the amine in reactions such as acylation or alkylation, the hydrochloride salt must be neutralized with a suitable base (e.g., NaHCO₃, Na₂CO₃, or Et₃N) to generate the free 2-bromo-6-methoxyaniline in situ.
Diazotization and Sandmeyer Reactions
A cornerstone reaction of primary aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt intermediate.[12][13] This reaction proceeds readily with 2-Bromo-6-methoxyaniline hydrochloride in the presence of sodium nitrite, as the required acidic conditions are inherent to the salt form. The resulting diazonium salt is a valuable precursor for introducing a wide range of substituents onto the aromatic ring via subsequent reactions, such as the Sandmeyer reaction.[12]
Sources
- 1. CAS 5473-01-8: 2-bromo-6-methoxyaniline | CymitQuimica [cymitquimica.com]
- 2. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 3. quora.com [quora.com]
- 4. Aniline dissolves in HCl due to formation of A anilinium class 11 chemistry CBSE [vedantu.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-6-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
- 9. Reaction of aniline with ammonium persulphate and concentrated hydrochloric acid: Experimental and DFT studies | PDF [slideshare.net]
- 10. nbinno.com [nbinno.com]
- 11. quora.com [quora.com]
- 12. Diazotisation [organic-chemistry.org]
- 13. byjus.com [byjus.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds Utilizing 2-Bromo-6-methoxyaniline Hydrochloride
Introduction: The Strategic Value of 2-Bromo-6-methoxyaniline in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, diversity, and novelty of a synthetic campaign. 2-Bromo-6-methoxyaniline hydrochloride stands out as a highly strategic building block for the construction of complex heterocyclic compounds.[1] Its chemical architecture, featuring an aniline core substituted with a bromine atom and a methoxy group, offers a trifecta of synthetic opportunities.[1] The nucleophilic amine is primed for condensation and acylation reactions, the ortho-bromine atom serves as a versatile handle for a suite of palladium- and copper-catalyzed cross-coupling and cyclization reactions, and the methoxy group subtly modulates the electronic properties and lipophilicity of the resulting scaffolds.[2]
This guide provides an in-depth exploration of the utility of 2-Bromo-6-methoxyaniline hydrochloride, focusing on field-proven protocols for the synthesis of high-value heterocyclic systems like benzoxazoles and quinolines. These scaffolds are foundational in numerous FDA-approved drugs and clinical candidates, valued for their ability to interact with a wide range of biological targets.[3][4] The protocols herein are designed not merely as procedural steps but as self-validating systems, with explanations grounded in mechanistic principles to empower researchers to adapt and innovate.
Synthesis of Benzoxazoles via Copper-Catalyzed Domino Annulation
The benzoxazole motif is a privileged scaffold in drug discovery, renowned for its presence in compounds with anticancer, antimicrobial, and anti-inflammatory properties.[3] While traditional syntheses often commence from 2-aminophenols, the use of 2-bromoanilines provides a powerful alternative, enabling a one-pot domino acylation and intramolecular C-O bond formation. This copper-catalyzed approach is particularly effective for rapidly building molecular complexity.[5]
Causality of the Method:
The logic behind this strategy hinges on a sequential reaction cascade orchestrated within a single pot. The aniline nitrogen of 2-Bromo-6-methoxyaniline first undergoes N-acylation with an acyl chloride. The resulting amide intermediate is then perfectly poised for an intramolecular Ullmann-type C-O bond formation. A copper(I) catalyst, stabilized by a ligand like 1,10-phenanthroline, facilitates the oxidative addition into the C-Br bond. Subsequent reductive elimination forms the oxazole ring, closing the five-membered heterocycle and regenerating the active catalyst. The use of microwave irradiation can dramatically accelerate the annulation step, reducing reaction times from hours to minutes.
Visual Workflow: One-Pot Benzoxazole Synthesis
Caption: Workflow for the one-pot synthesis of benzoxazoles.
Detailed Experimental Protocol: Synthesis of 2-Aryl-8-methoxybenzoxazole
This protocol describes a general method for the synthesis of 2-substituted 8-methoxybenzoxazoles.
Table 1: Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Role |
| 2-Bromo-6-methoxyaniline hydrochloride | N/A | 238.52 | 1.0 | Starting Material |
| Acyl Chloride (e.g., Benzoyl Chloride) | 98-88-4 | 140.57 | 1.2 | Acylating Agent |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 | Catalyst |
| 1,10-Phenanthroline | 66-71-7 | 180.21 | 0.1 | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.5 | Base |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | 5 mL | Solvent |
Procedure:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-Bromo-6-methoxyaniline hydrochloride (1.0 mmol), Copper(I) Iodide (0.1 mmol), 1,10-Phenanthroline (0.1 mmol), and Cesium Carbonate (2.5 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen gas for 5 minutes. This is critical to prevent oxidation of the copper(I) catalyst.
-
Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by the dropwise addition of the acyl chloride (1.2 mmol).
-
Microwave Reaction: Securely cap the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 30-45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-substituted 8-methoxybenzoxazole.
Expected Outcome: Yields for this reaction are typically in the range of 65-90%, depending on the acyl chloride used. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of Quinolines via Cyclocondensation and Diversification
The quinoline ring system is another "privileged scaffold" of immense importance in medicinal chemistry, forming the core of antimalarial, antibacterial, and anticancer drugs.[6][7][8] 2-Bromo-6-methoxyaniline serves as an excellent precursor for substituted quinolines, where the aniline moiety participates in classic ring-forming reactions, and the bromine atom is retained as a synthetic handle for late-stage functionalization, enabling the creation of diverse compound libraries.[6]
Causality of the Method:
The synthesis of the quinoline core is achieved through a cyclocondensation reaction, such as the Combes or Friedländer synthesis. In this example, we will consider a reaction with an α,β-unsaturated ketone. The reaction proceeds via an initial Michael addition of the aniline to the unsaturated ketone, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration/aromatization to form the stable quinoline ring. The strategically positioned bromine atom on the resulting quinoline is then exploited in a Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for forming C-C bonds.
Visual Workflow: Two-Stage Quinoline Synthesis & Diversification
Caption: Two-stage strategy for quinoline synthesis and diversification.
Detailed Experimental Protocol I: Synthesis of 8-Bromo-6-methoxy-4-methylquinoline
Table 2: Materials and Reagents for Quinoline Formation
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Role |
| 2-Bromo-6-methoxyaniline | 5473-01-8 | 202.05 | 5.0 | Starting Material |
| Methyl Vinyl Ketone | 78-94-4 | 70.09 | 7.5 | Reaction Partner |
| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | ~15 g | Catalyst & Solvent |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-Bromo-6-methoxyaniline (5.0 mmol) and polyphosphoric acid (~15 g).
-
Reagent Addition: Cool the mixture in an ice bath and slowly add methyl vinyl ketone (7.5 mmol) with vigorous stirring.
-
Heating: After the addition is complete, heat the reaction mixture to 100-110 °C for 3-4 hours. The mixture will become viscous and darken.
-
Quenching: Allow the flask to cool to about 60 °C and carefully pour the contents onto crushed ice (~50 g) in a beaker.
-
Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. A precipitate will form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 8-Bromo-6-methoxy-4-methylquinoline.
Detailed Experimental Protocol II: Suzuki-Miyaura Cross-Coupling for Diversification
Table 3: Materials for Suzuki Coupling
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Role |
| 8-Bromo-6-methoxy-4-methylquinoline | N/A | 252.10 | 1.0 | Substrate |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.5 | Coupling Partner |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | Base |
| Toluene/Ethanol/Water (4:1:1) | N/A | N/A | 8 mL | Solvent System |
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask, add 8-Bromo-6-methoxy-4-methylquinoline (1.0 mmol), phenylboronic acid (1.5 mmol), and sodium carbonate (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent mixture (Toluene: 8 mL, Ethanol: 2 mL, Water: 2 mL).
-
Reaction: Heat the mixture to 90 °C with stirring for 12-16 hours under the argon atmosphere.
-
Work-up: After cooling, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired 6-methoxy-4-methyl-8-phenylquinoline.
Table 4: Representative Scope of Suzuki Coupling Partners
| Boronic Acid Partner | Expected Product | Typical Yield (%) |
| Phenylboronic acid | 6-methoxy-4-methyl-8-phenylquinoline | 85-95% |
| 4-Fluorophenylboronic acid | 8-(4-fluorophenyl)-6-methoxy-4-methylquinoline | 80-90% |
| Thiophene-2-boronic acid | 6-methoxy-4-methyl-8-(thiophen-2-yl)quinoline | 75-85% |
| Pyridine-3-boronic acid | 3-(6-methoxy-4-methylquinolin-8-yl)pyridine | 70-80% |
Conclusion and Future Outlook
2-Bromo-6-methoxyaniline hydrochloride is a quintessential example of a modern synthetic building block, offering multiple, orthogonal reaction sites for the strategic construction and elaboration of heterocyclic frameworks. The protocols detailed in this guide for the synthesis of benzoxazoles and quinolines demonstrate its utility in both rapid scaffold generation via domino reactions and systematic library development through late-stage functionalization. The inherent reactivity of this precursor opens avenues to a vast chemical space, including other important heterocycles like indoles and benzimidazoles.[1] For researchers, scientists, and drug development professionals, mastering the application of such versatile intermediates is paramount to accelerating the discovery of next-generation therapeutics and functional materials.
References
- 1. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 2. divyarasayan.org [divyarasayan.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
The Strategic Application of 2-Bromo-6-methoxyaniline Hydrochloride in the Synthesis of Pharmaceutical Scaffolds
Abstract
This technical guide provides an in-depth analysis of 2-Bromo-6-methoxyaniline hydrochloride as a pivotal precursor for the synthesis of high-value pharmaceutical ingredients. We present detailed application notes and step-by-step protocols for its utilization in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methodologies are tailored for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive framework for the synthesis of key intermediates, particularly those bearing the pyrazole moiety, a common scaffold in modern kinase inhibitors. This document emphasizes the underlying chemical principles, experimental design, and practical execution to ensure reproducible and high-yield outcomes.
Introduction: The Versatility of 2-Bromo-6-methoxyaniline Hydrochloride
2-Bromo-6-methoxyaniline hydrochloride is a highly functionalized aromatic amine that serves as a versatile building block in medicinal chemistry.[1] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and an amino group on the benzene ring, offers multiple reactive sites for the construction of complex molecular architectures.[1] The presence of the bromine atom facilitates the formation of carbon-carbon and carbon-nitrogen bonds through various transition-metal-catalyzed cross-coupling reactions, making it an invaluable precursor for a wide array of pharmaceutical compounds.[1]
The hydrochloride salt form of this aniline derivative often provides enhanced stability, improved shelf-life, and better handling characteristics compared to the free base.[2] This technical guide will focus on the practical application of 2-Bromo-6-methoxyaniline hydrochloride in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4] These reactions are fundamental in the synthesis of numerous active pharmaceutical ingredients (APIs), including a significant number of kinase inhibitors.[5][6][7][8]
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is crucial for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 5473-01-8 (for free base) | [9] |
| Molecular Formula | C₇H₈BrNO · HCl | |
| Molecular Weight | 238.52 g/mol | |
| Appearance | Typically a solid | [1][9] |
| Solubility | Soluble in organic solvents | [1] |
Handling and Storage: 2-Bromo-6-methoxyaniline hydrochloride should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Note on the Hydrochloride Salt: The use of the hydrochloride salt in cross-coupling reactions requires in-situ neutralization to generate the free aniline, which is the active nucleophile. This is typically achieved by adding a suitable base to the reaction mixture.[10]
Application Protocol I: Suzuki-Miyaura Coupling for the Synthesis of a Pyrazole-Substituted Aniline Intermediate
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[11][12][13] This protocol details the synthesis of 2-(1H-pyrazol-4-yl)-6-methoxyaniline, a key intermediate for various kinase inhibitors.[5][14][15]
Reaction Principle
The reaction proceeds via a palladium-catalyzed cross-coupling of 2-Bromo-6-methoxyaniline with a pyrazole boronic acid or ester. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product.
Experimental Protocol
Materials:
-
2-Bromo-6-methoxyaniline hydrochloride
-
1H-Pyrazole-4-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Bromo-6-methoxyaniline hydrochloride (1.0 mmol, 1.0 eq), 1H-pyrazole-4-boronic acid pinacol ester (1.2 mmol, 1.2 eq), and potassium phosphate (3.0 mmol, 3.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the reaction flask.
-
Solvent Addition: Add a mixture of anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(1H-pyrazol-4-yl)-6-methoxyaniline.
Expected Results
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to pale yellow solid |
Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura coupling.
Application Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][16] This protocol outlines the coupling of 2-Bromo-6-methoxyaniline with a primary amine, a common transformation in the synthesis of various pharmaceutical agents.
Reaction Principle
This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base.[4] The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the new C-N bond.
Experimental Protocol
Materials:
-
2-Bromo-6-methoxyaniline hydrochloride
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), (±)-BINAP (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Reagent Addition: Add 2-Bromo-6-methoxyaniline hydrochloride (1.0 mmol, 1.0 eq) and anhydrous toluene (5 mL) to the Schlenk tube.
-
Nucleophile Addition: Add benzylamine (1.1 mmol, 1.1 eq) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the mixture to 80-100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N-benzyl-6-methoxyaniline derivative.
Expected Results
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by HPLC) | >95% |
| Appearance | Viscous oil or low-melting solid |
Workflow Diagram
Sources
- 1. CAS 5473-01-8: 2-bromo-6-methoxyaniline | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Bromo-6-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methoxyaniline Hydrochloride
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial structural components in a wide range of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable technique in both academic and industrial research.[1]
This guide provides a detailed examination of the Buchwald-Hartwig amination of 2-Bromo-6-methoxyaniline hydrochloride. This particular substrate presents a unique set of challenges due to the presence of a sterically hindered ortho-bromo substituent, an electron-donating methoxy group, and an aniline moiety in its hydrochloride salt form. Overcoming these challenges requires a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters.
Mechanism and Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a palladium catalyst, a phosphine ligand, a base, an aryl halide, and an amine.[2] The generally accepted mechanism proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 2-Bromo-6-methoxyaniline to form a Pd(II) intermediate.[3][4]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido intermediate.[2]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
For the specific case of 2-Bromo-6-methoxyaniline hydrochloride, several factors must be carefully considered:
-
Steric Hindrance: The presence of the methoxy group at the ortho position to the bromine atom creates significant steric hindrance. This can slow down the rate of oxidative addition and reductive elimination. The use of bulky, electron-rich phosphine ligands is often necessary to overcome this steric barrier and promote efficient catalysis.[5]
-
Electron-Rich Substrate: The methoxy and amino groups are both electron-donating, which can also affect the rate of oxidative addition.
-
Aniline Hydrochloride Salt: The starting material is a hydrochloride salt, which means an additional equivalent of base is required to neutralize the HCl and free the aniline for the reaction. The choice of base is critical to ensure it is strong enough to deprotonate the aniline hydrochloride and the amine coupling partner without causing unwanted side reactions.
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of 2-Bromo-6-methoxyaniline hydrochloride. Optimization may be necessary depending on the specific amine coupling partner.
General Procedure using a Biarylphosphine Ligand
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 2-Bromo-6-methoxyaniline hydrochloride | 1.0 | 239.5 mg |
| Amine | 1.2 | 1.2 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1.5 mol% | 13.7 mg |
| Biarylphosphine Ligand (e.g., XPhos, RuPhos) | 3.0 mol% | 0.03 mmol |
| Sodium tert-butoxide (NaOtBu) | 3.0 | 288.3 mg |
| Anhydrous Toluene | - | 5 mL |
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, the biarylphosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the 2-Bromo-6-methoxyaniline hydrochloride and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.[6]
-
Reaction: Stir the reaction mixture at room temperature for 15-20 minutes to allow for pre-catalyst formation. Then, heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol using a Josiphos-type Ligand and a Weaker Base
This protocol is an alternative for substrates that may be sensitive to strong bases like sodium tert-butoxide.
Materials:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 2-Bromo-6-methoxyaniline hydrochloride | 1.0 | 239.5 mg |
| Amine | 1.2 | 1.2 mmol |
| Palladium(II) acetate (Pd(OAc)₂) | 2.0 mol% | 4.5 mg |
| Josiphos-type Ligand (e.g., CyPF-tBu) | 4.0 mol% | 0.04 mmol |
| Potassium Phosphate (K₃PO₄) | 3.5 | 743.0 mg |
| Anhydrous Dioxane | - | 5 mL |
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the Josiphos-type ligand, and potassium phosphate to an oven-dried Schlenk flask.[8]
-
Reagent Addition: Add the 2-Bromo-6-methoxyaniline hydrochloride and the amine.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the general protocol.
Visualizing the Process
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A step-by-step workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Poor quality reagents/solvents | - Use a pre-catalyst or ensure proper pre-formation.- Switch to a stronger base (e.g., LHMDS).- Use freshly distilled/dried solvents and pure reagents.[9] |
| Dehalogenation of Starting Material | - β-hydride elimination from the amido complex | - Use a more sterically hindered ligand.- Lower the reaction temperature. |
| Formation of Side Products | - Reaction with other functional groups- Dimerization of the aryl halide | - Protect sensitive functional groups.- Optimize ligand-to-metal ratio. |
| Difficulty in Product Purification | - Similar polarity of product and starting materials/byproducts | - Optimize the mobile phase for column chromatography.- Consider alternative purification methods (e.g., crystallization, preparative HPLC). |
Conclusion
The Buchwald-Hartwig amination of 2-Bromo-6-methoxyaniline hydrochloride is a powerful transformation that requires careful consideration of the substrate's unique electronic and steric properties. By selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently synthesize a wide array of valuable N-arylated products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to apply this important reaction in their work.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ResearchGate. Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
RSC Publishing. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. Chapter 3: Synthetic Methods for Primary Anilines. [Link]
-
ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Use of 2-Bromo-6-methoxyaniline hydrochloride in dye and pigment synthesis
An In-Depth Guide to the Application of 2-Bromo-6-methoxyaniline Hydrochloride in the Synthesis of Dyes and Pigments
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 2-Bromo-6-methoxyaniline hydrochloride as a versatile precursor in the synthesis of chromophoric and pigmentary molecules. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood.
Introduction: The Chemical Potential of 2-Bromo-6-methoxyaniline Hydrochloride
2-Bromo-6-methoxyaniline is an aromatic amine distinguished by the strategic placement of three key functional groups on a benzene ring: an amino (-NH2) group, a bromo (-Br) group, and a methoxy (-OCH3) group.[1] Its hydrochloride salt form enhances stability and solubility in aqueous media, making it a convenient starting material for various synthetic transformations.
The unique arrangement of these groups dictates its reactivity and utility as a dye intermediate:
-
The Amino Group (-NH2): This is the primary reactive site for diazotization, a critical first step in the synthesis of a vast class of dyes known as azo dyes.[2]
-
The Bromo Group (-Br): As a halogen, it serves as a leaving group in nucleophilic substitution reactions and can be utilized in cross-coupling reactions, offering a pathway to more complex, rigidified dye structures. Its presence also influences the electronic properties and, consequently, the final color of the dye.[1]
-
The Methoxy Group (-OCH3): This electron-donating group modifies the electronic density of the aromatic ring, which can influence the hue (color) of the resulting dye and enhance solubility in organic solvents.[1]
This combination makes 2-Bromo-6-methoxyaniline a valuable building block for producing a range of dyes, from common azo compounds to more specialized heterocyclic pigments.[3]
Foundational Safety Protocols
Before commencing any experimental work, a thorough understanding of the hazards associated with 2-Bromo-6-methoxyaniline hydrochloride is mandatory. It is a moderately toxic and irritating compound.[1]
Table 1: Essential Safety and Handling Information
| Aspect | Protocol |
| Personal Protective Equipment (PPE) | Always wear nitrile gloves, a flame-resistant lab coat, and tightly fitting safety goggles.[4][5] |
| Engineering Controls | All handling and reactions must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] Ensure an eyewash station and safety shower are immediately accessible.[5][7] |
| First Aid: Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][6] |
| First Aid: Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6] |
| First Aid: Eye Contact | Flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Spill & Containment | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] Do not allow the chemical to enter drains or waterways.[6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents and acids.[5][6] |
Core Application: Synthesis of Azo Dyes
Azo dyes are the most widely produced class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis is a robust and well-established two-step process.[2]
Step 1: Diazotization of 2-Bromo-6-methoxyaniline
The first critical step is the conversion of the primary amino group into a highly reactive diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).
Causality: The reaction must be performed at low temperatures (0–5 °C). This is because diazonium salts are thermally unstable. Above this temperature range, the diazonium group can readily decompose, releasing nitrogen gas (N₂) and leading to unwanted side products and significantly reduced yield. The strong acid protonates the nitrous acid, forming the nitrosonium ion (NO⁺), which is the active electrophile that reacts with the amine.
Step 2: Azo Coupling
The second step involves the reaction of the synthesized diazonium salt (an electrophile) with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, or other anilines. This is an electrophilic aromatic substitution reaction.
Causality: The pH of the reaction medium is critical.
-
For coupling with phenols or naphthols , the reaction is typically carried out under mildly alkaline conditions (pH 8-10). The alkaline environment deprotonates the hydroxyl group of the phenol, forming a highly activating phenoxide ion, which makes the aromatic ring more susceptible to electrophilic attack.
-
For coupling with aromatic amines , the reaction is performed in weakly acidic conditions (pH 4-5). This ensures that while the coupling component's amino group remains largely unprotonated and thus activating, the concentration of the diazonium salt is still sufficient for the reaction to proceed.
Detailed Protocol: Synthesis of a 2-Naphthol Azo Dye
This protocol details the synthesis of a representative red azo dye from 2-Bromo-6-methoxyaniline hydrochloride and 2-Naphthol.
Table 2: Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromo-6-methoxyaniline HCl | 238.51 | 2.39 g | 0.01 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.72 g | 0.0105 |
| Concentrated HCl (37%) | 36.46 | ~3 mL | - |
| 2-Naphthol | 144.17 | 1.44 g | 0.01 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 g | 0.05 |
| Distilled Water | 18.02 | ~200 mL | - |
| Ice | - | ~500 g | - |
Experimental Workflow
Sources
- 1. CAS 5473-01-8: 2-bromo-6-methoxyaniline | CymitQuimica [cymitquimica.com]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols: 2-Bromo-6-methoxyaniline Hydrochloride in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-methoxyaniline hydrochloride is a substituted aniline derivative that serves as a versatile precursor in the field of materials science. Its unique molecular architecture, featuring a reactive bromo group, a nucleophilic amine, and an electron-donating methoxy group, makes it an attractive building block for the synthesis of a variety of functional organic materials. The strategic placement of these functional groups on the aniline ring allows for precise control over the electronic and photophysical properties of the resulting materials, opening avenues for their application in organic electronics and polymer science.
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-6-methoxyaniline hydrochloride in two key areas of materials science research: the synthesis of conductive polymers and the preparation of novel materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The protocols are designed to be a comprehensive guide, explaining the rationale behind experimental choices and providing a framework for the synthesis and characterization of new materials.
Safety and Handling
2-Bromo-6-methoxyaniline hydrochloride is a chemical that requires careful handling to ensure laboratory safety.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin and serious eye irritation.[1]
-
May cause an allergic skin reaction.[1]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Store in a cool, dry place away from incompatible materials.
Application 1: Synthesis of Conductive Polymers
The synthesis of conductive polymers from aniline and its derivatives is a well-established field. The resulting polyanilines are known for their tunable conductivity, environmental stability, and ease of synthesis.[2] The introduction of substituents on the aniline ring, such as the bromo and methoxy groups in 2-Bromo-6-methoxyaniline, can significantly influence the properties of the resulting polymer, including its solubility, processability, and electronic characteristics.[2][3]
Principle of Oxidative Polymerization
The polymerization of aniline derivatives typically proceeds via an oxidative chemical or electrochemical process. In chemical oxidative polymerization, a chemical oxidant, such as ammonium persulfate (APS), is used to initiate the polymerization in an acidic medium. The reaction mechanism involves the formation of radical cations from the aniline monomers, which then couple to form the polymer chain. The acidity of the medium is crucial for the formation of the conductive emeraldine salt form of the polyaniline.[4] The presence of the methoxy group can enhance the electron density of the aromatic ring, potentially influencing the polymerization rate and the polymer's electronic properties. Conversely, the bulky bromo group may introduce steric hindrance, affecting the polymer's chain packing and, consequently, its conductivity.
Experimental Protocol: Synthesis of Poly(2-bromo-6-methoxyaniline)
This protocol describes the chemical oxidative polymerization of 2-Bromo-6-methoxyaniline hydrochloride to yield poly(2-bromo-6-methoxyaniline).
Materials:
-
2-Bromo-6-methoxyaniline hydrochloride
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Magnetic stirrer
-
Beakers and flasks
-
Filter paper and funnel
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of 2-Bromo-6-methoxyaniline hydrochloride in 1 M HCl to achieve a desired monomer concentration (e.g., 0.1 M). Stir the solution at room temperature until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, prepare the oxidant solution by dissolving ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and is typically in the range of 1:1 to 1.25:1.
-
Polymerization: Cool both the monomer and oxidant solutions to 0-5 °C in an ice bath. Slowly add the pre-cooled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 2-4 hours. After this period, allow the mixture to stand undisturbed overnight in a refrigerator to ensure complete polymerization.
-
Polymer Isolation and Purification: The resulting polymer precipitate is collected by filtration. Wash the polymer powder sequentially with deionized water and methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours to obtain a fine powder of poly(2-bromo-6-methoxyaniline).
Data Presentation: Representative Properties of Substituted Polyanilines
The properties of the synthesized polymer can be compared with those of other substituted polyanilines to understand the effect of the bromo and methoxy substituents.
| Polymer | Conductivity (S/cm) | Solubility | Key Spectroscopic Features (FT-IR, cm⁻¹) |
| Polyaniline (emeraldine salt) | 1-10 | Insoluble in common solvents | ~1580 (C=C stretching of quinoid rings), ~1490 (C=C stretching of benzenoid rings), ~1300 (C-N stretching), ~1140 (vibrational mode of protonated imine) |
| Poly(o-bromoaniline) | 5.6 x 10⁻⁸ | Soluble in DMSO, DMF | Similar to polyaniline with characteristic shifts due to the bromo substituent.[5][6] |
| Poly(o-methoxyaniline) | ~10⁻² - 10⁰ | Soluble in some organic solvents | Characteristic peaks for the methoxy group (~2830-2850 cm⁻¹) in addition to the polyaniline backbone vibrations. |
| Poly(2-bromo-6-methoxyaniline) (Expected) | 10⁻⁶ - 10⁻⁴ (estimated) | Expected to have improved solubility | Will exhibit characteristic peaks for both bromo and methoxy substituents alongside the polyaniline backbone vibrations. |
Note: The conductivity and solubility of poly(2-bromo-6-methoxyaniline) are expected values and will need to be determined experimentally.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of poly(2-bromo-6-methoxyaniline).
Application 2: Synthesis of Materials for Organic Electronics
The bromo group on the 2-Bromo-6-methoxyaniline hydrochloride molecule makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of conjugated molecules for organic electronics, including materials for OLEDs and hole-transport layers in perovskite solar cells.[8]
Principle of Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide (in this case, 2-Bromo-6-methoxyaniline) with an organoboron compound (typically a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new C-C bond.[9] By carefully selecting the coupling partner (the organoboron compound), a wide variety of functional groups and aromatic systems can be introduced at the 2-position of the aniline ring, allowing for the fine-tuning of the resulting molecule's electronic and photophysical properties.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxyaniline
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-methoxyaniline with an arylboronic acid. The free base form of 2-Bromo-6-methoxyaniline is typically used for this reaction.
Materials:
-
2-Bromo-6-methoxyaniline (or its hydrochloride salt neutralized to the free base)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand like SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, and water mixture)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-Bromo-6-methoxyaniline (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent to the flask. A common solvent system is a mixture of an organic solvent and water (e.g., toluene/water 4:1).
-
Degassing: Seal the flask and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
Data Presentation: Representative Suzuki Coupling Reactions and Product Properties
The following table provides examples of potential Suzuki coupling reactions with 2-Bromo-6-methoxyaniline and the expected properties of the products, which are relevant for applications in organic electronics.
| Arylboronic Acid | Product Structure | Expected Application | Key Expected Properties |
| Phenylboronic acid | 2-phenyl-6-methoxyaniline | Building block for larger conjugated systems | Blue-shifted absorption and emission compared to the starting material. |
| 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-6-methoxyaniline | Hole-transport material precursor | Enhanced electron-donating character, potentially leading to a higher HOMO level. |
| 9,9-Dimethylfluoren-2-ylboronic acid | 2-(9,9-dimethylfluoren-2-yl)-6-methoxyaniline | Blue-emitting OLED material | High thermal stability and good charge carrier mobility. |
| Pyrene-1-boronic acid | 2-(pyren-1-yl)-6-methoxyaniline | Fluorescent emitter | Strong fluorescence in the blue-green region. |
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura coupling of 2-Bromo-6-methoxyaniline.
Conclusion
2-Bromo-6-methoxyaniline hydrochloride is a valuable and versatile building block in materials science. Its unique combination of functional groups allows for its use in the synthesis of both conductive polymers and discrete conjugated molecules for organic electronics. The protocols provided in this document offer a starting point for researchers to explore the potential of this compound in developing new materials with tailored properties. The ability to fine-tune the electronic and photophysical characteristics of the resulting materials through copolymerization or cross-coupling reactions makes 2-Bromo-6-methoxyaniline hydrochloride a promising candidate for advancing the fields of organic electronics and functional polymers.
References
-
Abdrakhmanov, I. B., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22165-22174. [Link]
-
Abdrakhmanov, I. B., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]
-
Li, Z., et al. (2018). Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells. Journal of Materials Chemistry A, 6(34), 16499-16506. [Link]
-
Shabeeb, G. M., & Abdulelah, H. (2024). synthesis of poly ortho bromo aniline and study its application. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]
-
Shabeeb, G. M., & Abdulelah, H. (2024). SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. Neliti. [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Ayad, M. M., et al. (2014). Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy. Arabian Journal of Chemistry, 7(5), 729-735. [Link]
-
PubChem. (n.d.). 2-Bromo-6-methoxyaniline. National Center for Biotechnology Information. Retrieved December 14, 2023, from [Link]
-
Das, A., et al. (2020). Electrochemical, morphological, and spectroscopic study of poly(aniline-co-o-bromoaniline) (PA-co-o-BrA) conducting copolymer. ResearchGate. [Link]
-
Das, A., et al. (2020). UV-vis spectra of (a) poly-o-bromoaniline (b) polyaniline (c) copolymer of aniline and o-bromoaniline. ResearchGate. [Link]
-
Al-Omair, M. A., et al. (2022). Polyaniline Synthesized by Different Dopants for Fluorene Detection via Photoluminescence Spectroscopy. Polymers, 14(1), 16. [Link]
-
Bouřa, P., et al. (2014). The IR and Raman spectra of polyaniline adsorbed on the glass surface. European Polymer Journal, 55, 137-146. [Link]
-
Stejskal, J. (2015). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. ResearchGate. [Link]
Sources
- 1. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. benchchem.com [benchchem.com]
- 8. Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 2-Bromo-6-methoxyaniline Hydrochloride
Introduction: The Strategic Value of 2-Bromo-6-methoxyaniline in Modern Synthesis
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 2-Bromo-6-methoxyaniline, particularly in its stable hydrochloride salt form, represents a highly valuable building block. Its unique substitution pattern—a bromine atom primed for cross-coupling, an electron-donating methoxy group, and a nucleophilic amino group—offers a rich platform for molecular diversification.[1][2] The ortho-methoxy and amino substituents exert significant electronic and steric influence, which must be carefully considered when designing synthetic strategies. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this versatile substrate, offering not just protocols, but the underlying chemical logic to empower researchers in drug discovery and process development. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, transforming this simple aniline derivative into complex molecular architectures.
Critical Prerequisite: Handling of 2-Bromo-6-methoxyaniline Hydrochloride
A pivotal first step in any reaction involving 2-Bromo-6-methoxyaniline hydrochloride is the in-situ neutralization to its free aniline form. The hydrochloride salt enhances stability and shelf-life but renders the amino group protonated and non-nucleophilic, and can interfere with the catalytic cycle.[3] Therefore, the addition of a sufficient amount of base to liberate the free aniline is essential before the catalytic reaction can proceed. This is a critical parameter that must be accounted for in the stoichiometry of the chosen base in any of the following protocols.
Safety and Handling Precautions
2-Bromo-6-methoxyaniline hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention.[3]
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in many pharmaceutical agents.[4][5] The reaction couples an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[5]
Scientific Rationale and Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[6] The choice of catalyst, ligand, base, and solvent is crucial for a successful transformation, especially with an electron-rich and sterically hindered substrate like 2-bromo-6-methoxyaniline.[7] The electron-donating methoxy and amino groups can increase the electron density at the bromine-bearing carbon, potentially slowing the initial oxidative addition step. Therefore, a judicious selection of a sufficiently active catalyst system is paramount.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-6-methoxyaniline hydrochloride. Optimization may be required for specific boronic acids or esters.
Materials:
-
2-Bromo-6-methoxyaniline hydrochloride
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents to neutralize the hydrochloride and drive the reaction)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-6-methoxyaniline hydrochloride (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (3.0 equiv.).[8]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).
-
Add the degassed solvent system via syringe. The typical concentration is 0.1-0.2 M with respect to the aniline.[8]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Starting Condition | Rationale for Choice |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Robust, commercially available catalysts with good activity for a range of substrates.[6] |
| Ligand | PPh₃ or dppf (as part of the complex) | Provides a good balance of stability and reactivity for the catalytic species. |
| Base | K₂CO₃ or K₃PO₄ | Moderately strong bases that are effective in promoting transmetalation without causing significant side reactions. An excess is required to neutralize the HCl salt.[5] |
| Solvent | 1,4-Dioxane/Water or Toluene/Water | A mixture of an organic solvent and water is often optimal for dissolving both the organic substrates and the inorganic base.[9] |
| Temperature | 80 - 100 °C | Sufficient to overcome the activation energy for oxidative addition to the electron-rich aryl bromide. |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[10][11] This reaction is particularly useful for coupling aryl halides with a wide variety of primary and secondary amines.
Scientific Rationale and Mechanistic Insight
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] The steric hindrance from the ortho-methoxy group and the potential for the aniline substrate to act as a ligand for the palladium center are key challenges. The use of bulky, electron-rich phosphine ligands is often crucial to promote the reductive elimination step and prevent catalyst deactivation.[12]
Visualizing the Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Detailed Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline. The choice of ligand and base is highly dependent on the specific amine coupling partner.
Materials:
-
2-Bromo-6-methoxyaniline hydrochloride
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add the 2-Bromo-6-methoxyaniline hydrochloride and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.[13]
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Starting Condition | Rationale for Choice |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective pre-catalysts that are readily reduced to the active Pd(0) species. |
| Ligand | XPhos, RuPhos, or other bulky biaryl phosphines | These ligands are known to promote reductive elimination from sterically hindered complexes and are effective for electron-rich anilines.[14] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.[12] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are stable under the basic reaction conditions and have good solubilizing properties.[15] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction to completion, especially with less reactive amines. |
Section 3: Heck Reaction for C-C Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond with excellent stereocontrol.[16][17]
Scientific Rationale and Mechanistic Insight
The Heck reaction proceeds through a palladium-catalyzed cycle involving oxidative addition of the aryl halide, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[18] The regioselectivity of the alkene insertion and the stereochemistry of the final product are key considerations. For 2-bromo-6-methoxyaniline, the electron-rich nature of the aryl bromide may necessitate higher reaction temperatures or more active catalyst systems.
Visualizing the Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Detailed Protocol for the Heck Reaction
This protocol provides a general procedure for the Heck coupling. The choice of base and ligand can influence the efficiency and selectivity.
Materials:
-
2-Bromo-6-methoxyaniline hydrochloride
-
Alkene (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%)
-
Organic base (e.g., Et₃N or DIPEA, 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealable reaction vessel, add the 2-Bromo-6-methoxyaniline hydrochloride, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, the organic base, and the alkene via syringe.
-
Seal the vessel and heat to 100-140 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.[19]
Data Presentation: Heck Reaction Parameters
| Parameter | Recommended Starting Condition | Rationale for Choice |
| Palladium Source | Pd(OAc)₂ | A common, effective, and relatively inexpensive palladium source.[18] |
| Ligand | P(o-tolyl)₃ or PPh₃ | Triphenylphosphine is a standard ligand, while the slightly bulkier tri(o-tolyl)phosphine can sometimes improve results. |
| Base | Et₃N or K₂CO₃ | An organic amine base or an inorganic carbonate is required to neutralize the HX generated in the catalytic cycle.[17] |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are typically used to ensure solubility and allow for higher reaction temperatures.[18] |
| Temperature | 100 - 140 °C | Higher temperatures are often necessary to promote the reaction, especially with electron-rich aryl bromides.[18] |
Section 4: Sonogashira Coupling for C-C Bond Formation with Alkynes
The Sonogashira coupling is the premier method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of valuable arylalkynes.[20]
Scientific Rationale and Mechanistic Insight
The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system of palladium and copper.[20] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The electron-rich nature of 2-bromo-6-methoxyaniline can be a factor, and careful optimization of the reaction conditions is often necessary.[21]
Visualizing the Sonogashira Coupling Workflow
Caption: A generalized workflow for the Sonogashira coupling reaction.
Detailed Protocol for Sonogashira Coupling
This protocol is a standard procedure for Sonogashira couplings. Copper-free variations exist but often require more specialized ligands.
Materials:
-
2-Bromo-6-methoxyaniline hydrochloride
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-6 mol%)
-
Organic base/solvent (e.g., Et₃N or DIPEA)
-
Anhydrous co-solvent (e.g., THF or DMF, optional)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-6-methoxyaniline hydrochloride, the palladium catalyst, copper(I) iodide, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (if used) and the organic base. The base will also act as the solvent if no co-solvent is used.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion, as monitored by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the ammonium salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[22][23]
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Recommended Starting Condition | Rationale for Choice |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A stable and widely used Pd(II) pre-catalyst that is effective for Sonogashira couplings. |
| Copper Co-catalyst | Copper(I) iodide (CuI) | The standard co-catalyst for activating the terminal alkyne.[20] |
| Ligand | PPh₃ | Triphenylphosphine is the most common ligand for this reaction, stabilizing the palladium center. |
| Base/Solvent | Et₃N or DIPEA | An amine base is required to neutralize the HX byproducts and the starting material's HCl salt. It can often serve as the solvent as well.[23] |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings proceed at room temperature, but gentle heating may be required for less reactive substrates. |
Conclusion and Future Outlook
2-Bromo-6-methoxyaniline hydrochloride is a versatile and valuable substrate for a range of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and the influence of the substrate's electronic and steric properties, researchers can effectively employ Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions to synthesize a diverse array of complex molecules. The protocols provided herein serve as a robust starting point for methodological development. The continued evolution of catalyst and ligand design will undoubtedly further expand the synthetic utility of this important building block, enabling future innovations in medicine and materials science.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. ; . [Link]
-
Tzschucke CC. Heck Reaction. ; . [Link]
-
Kashani SK, Jessiman JE. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. ; . [Link]
-
Bádé G, Boros A, Fazekas M, et al. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. 2021;40(21):3685-3693. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective. ; . [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. ; . [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. ; . [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. ; . [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate. ; . [Link]
-
Heck Reaction. Organic Chemistry Portal. ; . [Link]
-
Heck reaction. In: Wikipedia. ; 2023. [Link]
-
Reddy V, Udugala J, Jeena V. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. 2018;14:260-267. [Link]
-
Das S, Chaudhary P, Sajiki H, De S. Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis. 2022;12(1):47-52. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. ; . [Link]
-
Manoso AS, Ahn C, Soheili A, et al. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. 2007;72(9):3606-3607. [Link]
-
Palladium nanoparticles supported on amino functionalized metal-organic frameworks as highly active catalysts for the Suzuki–Miyaura cross-coupling reaction. ResearchGate. ; . [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. ; . [Link]
-
What is the best procedure for Sonogashira coupling?. ResearchGate. ; 2014. [Link]
-
Hardy A, Jakes B, Perera D, et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. 2024;14(39):28331-28335. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. ; . [Link]
-
Berteina-Raboin S. Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI; 2019. [Link]
-
Palladium-catalysed amino- vs. Alkoxycarbonylation of iodoalkenes using bifunctional N,O-nucleophiles. ResearchGate. ; . [Link]
-
Nagy T, Kégl T, Kollár L. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. The Journal of Organic Chemistry. 2023;88(9):5833-5841. [Link]
-
Wang C, Wu Q, Liu T, et al. Palladium-Catalyzed Formal Cross-Coupling of Diaryl Ethers with Amines: New Tactic to Slice 4-O-5 Linkage in Lignin Models. Angewandte Chemie International Edition. 2018;57(17):4633-4637. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 19. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Protocol for the Synthesis of 2-Bromo-6-methoxyaniline Hydrochloride
Abstract
This comprehensive application note details a robust and scalable protocol for the synthesis of 2-Bromo-6-methoxyaniline hydrochloride, a crucial intermediate in pharmaceutical development. The methodology emphasizes safety, regioselectivity, and high-yield production, addressing common challenges associated with the large-scale synthesis of halogenated anilines. By providing a self-validating protocol with in-depth explanations for experimental choices, this guide aims to equip researchers with a reliable method for producing this valuable compound.
Introduction: The Strategic Importance of 2-Bromo-6-methoxyaniline
Substituted anilines are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] 2-Bromo-6-methoxyaniline, with its unique substitution pattern, serves as a versatile precursor for a variety of complex molecules, including heterocyclic compounds and novel drug candidates.[2] The strategic placement of the bromine atom and the methoxy group allows for selective functionalization, making it an invaluable intermediate in the synthesis of active pharmaceutical ingredients (APIs).
The transition from bench-scale synthesis to pilot or industrial-scale production, however, is fraught with challenges. These include controlling reaction exotherms, ensuring regioselectivity, and handling potentially hazardous materials safely. This guide presents a detailed, optimized, and scalable protocol for the synthesis of 2-Bromo-6-methoxyaniline hydrochloride, designed to be both efficient and safe for larger-scale applications. The formation of the hydrochloride salt enhances the compound's stability and improves its handling properties, which is advantageous for storage and downstream applications.[3]
Synthetic Workflow: A Two-Step Approach
The synthesis is efficiently carried out in a two-step sequence starting from the readily available 2-methoxyaniline. The first step is a regioselective bromination, followed by the formation of the hydrochloride salt.
Caption: Workflow for the synthesis of 2-Bromo-6-methoxyaniline hydrochloride.
Detailed Experimental Protocol
This protocol is designed for a scale-up synthesis. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Grade | Purity | Supplier |
| 2-Methoxyaniline | Reagent | >98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | Reagent | >98% | Acros Organics |
| Acetonitrile | Anhydrous | <50 ppm H₂O | Fisher Scientific |
| Isopropanol | ACS | >99.5% | VWR |
| Hydrochloric Acid, 5-6 N in Isopropanol | Titrated | 5-6 N | Sigma-Aldrich |
| Sodium Thiosulfate | ACS | >98% | VWR |
| Sodium Bicarbonate | ACS | >99% | VWR |
| Ethyl Acetate | ACS | >99.5% | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Reagent | VWR |
Step-by-Step Synthesis
Part 1: Regioselective Bromination
-
Reactor Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 2-methoxyaniline (61.5 g, 0.5 mol).
-
Dissolution: Add anhydrous acetonitrile (600 mL) to the flask and stir until the 2-methoxyaniline is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining this temperature is critical for controlling the regioselectivity of the bromination.
-
NBS Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (89.0 g, 0.5 mol) in anhydrous acetonitrile (400 mL). Add this solution to the dropping funnel.
-
Controlled Reaction: Add the NBS solution dropwise to the cooled 2-methoxyaniline solution over 1.5-2 hours. Ensure the internal temperature does not rise above 5 °C. A slight exotherm may be observed, which should be managed by adjusting the addition rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate (250 mL) to the reaction mixture to quench any unreacted NBS.
-
Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of sodium bicarbonate (400 mL) to neutralize the solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 300 mL).
-
Isolation of Free Base: Combine the organic layers, wash with brine (200 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 2-Bromo-6-methoxyaniline as an oil.
Part 2: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude 2-Bromo-6-methoxyaniline oil in isopropanol (400 mL).
-
Precipitation: While stirring, slowly add 5-6 N HCl in isopropanol (100 mL, ~0.55 mol). A precipitate of the hydrochloride salt will form.
-
Crystallization: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation. Cool the mixture to 0-5 °C and continue stirring for another hour to maximize crystal formation and yield.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 75 mL) to remove impurities.
-
Drying: Dry the product under vacuum at 50 °C until a constant weight is achieved.
Results and Discussion
This protocol consistently provides high yields and purity of the target compound.
| Parameter | Typical Value |
| Starting Material | 61.5 g (0.5 mol) |
| Final Product (Hydrochloride) | 107 - 117 g |
| Overall Yield | 90 - 98% |
| Purity (by HPLC) | >99% |
| Appearance | Off-white to pale brown solid |
The choice of NBS as the brominating agent is crucial for a safe and selective reaction on a larger scale, as it is a solid and easier to handle than liquid bromine.[4] The low reaction temperature (0-5 °C) favors the kinetically controlled ortho-bromination to the amino group, thus ensuring high regioselectivity. The subsequent conversion to the hydrochloride salt not only provides a convenient method for purification via crystallization but also results in a more stable, solid product that is less susceptible to oxidation.[3]
Safety and Handling
-
N-Bromosuccinimide (NBS): A powerful oxidizing agent. Avoid contact with skin and eyes. Handle in a well-ventilated area. Thermal safety analysis is recommended for very large-scale reactions, as NBS can undergo hazardous decomposition with certain solvents.
-
2-Methoxyaniline: Toxic and should be handled with appropriate PPE, including gloves and safety glasses.
-
Hydrochloric Acid: Corrosive. Use in a fume hood and wear acid-resistant gloves and eye protection.
-
General Precautions: The bromination reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.
Conclusion
The protocol outlined in this application note provides a reliable, scalable, and safe method for the synthesis of 2-Bromo-6-methoxyaniline hydrochloride. By adhering to the detailed procedures and understanding the chemical principles behind each step, researchers in drug development and other scientific fields can efficiently produce this important synthetic intermediate with high yield and purity.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. Retrieved from [Link]
-
Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. Retrieved from [Link]
-
TopSCHOLAR. (n.d.). An Expedited, Regiospecific para-Bromination of Activated Aryls. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-methoxyaniline. Retrieved from [Link]
-
Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-methoxyaniline Hydrochloride
Welcome to the technical support center for the synthesis of 2-Bromo-6-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. By understanding the causality behind experimental choices, you can effectively troubleshoot issues and ensure reproducible, high-quality results.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered before or during the synthesis.
Q1: What is the most common synthetic route for 2-Bromo-6-methoxyaniline?
The most prevalent method is the direct electrophilic bromination of 2-methoxyaniline (also known as o-anisidine). This reaction leverages the activating, ortho-, para-directing nature of the amino (-NH₂) and methoxy (-OCH₃) groups. However, the high reactivity of the starting material necessitates careful control of reaction conditions to achieve selective mono-bromination at the C6 position.
Q2: Which brominating agent is best: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
Both agents are effective, but the choice depends on reaction scale, desired selectivity, and handling preferences.
-
Elemental Bromine (Br₂): Often used in solvents like acetic acid or dichloromethane. It is highly reactive and cost-effective for larger scales but requires careful, slow addition at low temperatures to prevent over-bromination (formation of dibromo-products).
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent. It is a solid, making it easier to handle than liquid bromine, and often reduces the formation of side products. It is an excellent choice for achieving high regioselectivity, especially on smaller scales.
Q3: Why is temperature control so critical during the bromination step?
The aniline ring is highly activated by the amino and methoxy groups, making it susceptible to multiple substitutions.[1] Low temperatures (typically 0-10°C) are essential to moderate the reaction rate and enhance regioselectivity.[2][3] Insufficient cooling can lead to a rapid, exothermic reaction, resulting in the formation of significant amounts of 2,4-dibromo-6-methoxyaniline and other impurities, which complicates purification and lowers the yield of the desired product.
Q4: My crude 2-Bromo-6-methoxyaniline is a dark oil or solid. Is this normal? How can I purify it?
It is common for the crude product to be a brown or reddish solid or oil due to the formation of colored impurities and oxidation of the aniline.[4] Purification is crucial. The most common methods are:
-
Column Chromatography: Highly effective for removing both polar and non-polar impurities. A typical eluent system is a mixture of hexane and dichloromethane or ethyl acetate.[2]
-
Recrystallization: A good option if the crude product has relatively high purity. The choice of solvent is critical for effective purification.
-
Acid-Base Wash: An aqueous workup using a mild base (e.g., saturated sodium bicarbonate solution) is essential to neutralize any remaining acid catalyst and remove acidic byproducts.[2]
Q5: What is the purpose of converting the final product to its hydrochloride salt?
Converting the free base (2-Bromo-6-methoxyaniline) to its hydrochloride salt serves several important functions:
-
Enhanced Stability: The salt form is generally more stable and less prone to air oxidation than the free amine.[5]
-
Improved Handling: Salts are typically crystalline solids with higher melting points, making them easier to handle, weigh, and store.[5]
-
Increased Solubility: The hydrochloride salt often has improved solubility in aqueous or protic solvents, which can be advantageous for subsequent reactions or formulations.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.
Problem 1: Low Yield of 2-Bromo-6-methoxyaniline
A low yield is the most common issue. Use the following diagnostic workflow to identify and solve the root cause.
Diagnostic Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
In-Depth Solutions for Low Yield
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incomplete Reaction | The brominating agent may not have been fully consumed, or the reaction time was insufficient. This is often indicated by a strong starting material spot on TLC. | Verify Reagent Stoichiometry: Ensure a 1.0 to 1.05 molar equivalent of the brominating agent is used. Extend Reaction Time: Monitor the reaction by TLC every 15-30 minutes until the starting material is consumed. Check Reagent Quality: N-Bromosuccinimide can degrade over time. Ensure it is fresh and has been stored properly. |
| Over-bromination | The highly activated ring can easily undergo a second bromination, typically at the C4 position, to form 2,4-dibromo-6-methoxyaniline. This is caused by poor temperature control or too rapid addition of bromine.[1] | Strict Temperature Control: Maintain the reaction temperature between 0-5°C using an ice-salt bath. Slow, Dropwise Addition: Add the brominating agent (dissolved in a suitable solvent like acetic acid) very slowly to the reaction mixture to avoid localized high concentrations.[2] |
| Product Loss During Workup | The product can be lost during aqueous extraction if the pH is too acidic (product dissolves in the aqueous layer as the ammonium salt) or if it's volatile and removed under high vacuum.[6] | Careful pH Adjustment: During the basic wash (e.g., with NaHCO₃), ensure the aqueous layer is only mildly basic (pH 8-9) to avoid any potential side reactions while ensuring the product remains in the organic layer. Gentle Solvent Removal: Use a rotary evaporator at moderate temperature (e.g., <40°C) to remove the solvent. |
Problem 2: Formation of Significant Impurities
The presence of impurities complicates purification and reduces overall yield.
| Impurity Observed (by LC-MS or NMR) | Likely Cause | Preventative Measure & Solution |
| 2,4-Dibromo-6-methoxyaniline | Over-bromination due to excess reagent or poor temperature control. The strong activating effect of the -NH₂ and -OCH₃ groups directs the second substitution to the para-position. | Primary Solution: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.98 eq) and add it dropwise at 0°C. Alternative: Consider protecting the amine group as an acetamide. This moderates its activating effect, significantly improving selectivity for mono-bromination, although it adds protection and deprotection steps.[1][5] |
| 4-Bromo-2-methoxyaniline (Isomer) | While the C6 position is sterically hindered, some bromination can occur at the C4 position. This is more likely if the reaction is run at higher temperatures. | Optimize Solvent and Temperature: Running the reaction in acetic acid at low temperatures (0-5°C) generally favors the desired 2-Bromo-6-methoxyaniline isomer. |
| Oxidized Byproducts (Colored Impurities) | Anilines are susceptible to air oxidation, which forms highly colored polymeric impurities, especially when exposed to light or heat.[4] | Inert Atmosphere: Run the reaction and store the product under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.[5] Purification: Most colored impurities are highly polar and can be effectively removed by silica gel chromatography. |
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity for the synthesis of 2-Bromo-6-methoxyaniline and its subsequent conversion to the hydrochloride salt.
Part A: Synthesis of 2-Bromo-6-methoxyaniline
Sources
Technical Support Center: Purification of Crude 2-Bromo-6-methoxyaniline Hydrochloride
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 2-Bromo-6-methoxyaniline hydrochloride. Drawing upon established chemical principles and field-proven insights, this document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important synthetic intermediate.
Introduction
2-Bromo-6-methoxyaniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. The crude hydrochloride salt often contains a variety of impurities, including unreacted starting materials, by-products from the synthesis, and degradation products.[2] The primary challenges in its purification stem from the inherent reactivity of the aniline functional group, which is susceptible to oxidation, leading to discoloration.[2] This guide will equip you with the knowledge to effectively purify 2-Bromo-6-methoxyaniline hydrochloride and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Bromo-6-methoxyaniline often isolated and purified as its hydrochloride salt?
A1: Isolating 2-Bromo-6-methoxyaniline as its hydrochloride salt offers several advantages. The salt form is generally more crystalline and stable than the free base, which is an oily liquid at room temperature.[1][3] This enhanced stability minimizes degradation, particularly oxidation, which can cause the compound to darken over time.[2] Furthermore, the salt's crystallinity often facilitates purification by recrystallization.
Q2: What are the most common impurities in crude 2-Bromo-6-methoxyaniline hydrochloride?
A2: Common impurities can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials like o-anisidine, residual brominating agents, and by-products from the bromination reaction.[2]
-
Degradation Impurities: The primary degradation products are colored, polymeric materials resulting from the aerial oxidation of the aniline functional group.[2]
-
Isomeric Impurities: Depending on the synthesis route, other brominated isomers of 6-methoxyaniline may be present.
Q3: My "pure" 2-Bromo-6-methoxyaniline hydrochloride is a vibrant color (e.g., yellow, brown). Is this a problem?
A3: Yes, this is a strong indication of impurities, most likely due to oxidation of the aniline.[2] While trace colors may not interfere with all downstream applications, it is generally advisable to remove them for high-purity requirements. Techniques like recrystallization with activated charcoal can be effective in removing colored impurities.[4]
Q4: What analytical techniques are recommended for assessing the purity of 2-Bromo-6-methoxyaniline hydrochloride?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any structural isomers or other organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-Bromo-6-methoxyaniline hydrochloride.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | The solvent is too nonpolar for the hydrochloride salt, or the solution is supersaturated. | Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly. Ensure the initial dissolution is complete before cooling. |
| Low recovery after recrystallization | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Minimize the amount of hot solvent used for dissolution. After slow cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.[4] |
| Persistent color after recrystallization | Highly colored, polar impurities are co-crystallizing with the product. | During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[4] |
| Product streaks on TLC plate | The amine is interacting with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-2%) to the TLC mobile phase to neutralize the acidic sites on the silica gel.[7] |
| Poor separation in column chromatography | The polarity of the mobile phase is not optimal, or the column is overloaded. | Optimize the mobile phase using TLC first, aiming for an Rf value of 0.2-0.3 for the target compound.[7] Ensure the mass of the crude sample is not more than 1-2% of the mass of the silica gel.[7] |
Purification Workflows
Decision-Making for Purification Strategy
The choice of purification method depends on the nature and quantity of impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification strategy.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for separating the basic 2-Bromo-6-methoxyaniline from neutral and acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-Bromo-6-methoxyaniline hydrochloride in deionized water. If the free base is the starting material, dissolve it in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Basification (for hydrochloride salt): Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 9, confirmed with pH paper). The free aniline will precipitate or form an oil.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the free aniline into an organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction two more times with fresh organic solvent.[2]
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified 2-Bromo-6-methoxyaniline free base.
-
Salt Formation (Optional): To convert back to the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete. Collect the precipitate by filtration.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for removing small amounts of impurities from a solid sample.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the 2-Bromo-6-methoxyaniline hydrochloride is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for aniline hydrochlorides include ethanol, methanol, or mixtures of ethanol and water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.[4]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.[4]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Troubleshooting a Failed Recrystallization
Caption: Troubleshooting common recrystallization problems.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of halogenated anilines.
- BenchChem. (n.d.). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline.
- Klein, J. A., et al. (1983). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Process Design and Development, 22(2), 254-260.
- University of Colorado Boulder. (n.d.). Experiment 6 - Extraction.
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline? Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromoaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
LISKON. (2024). Detection methods for p-bromoaniline. Retrieved from [Link]
-
Azolearn. (2020, December 19). Acid-Base Extraction Part-1 [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Jack Westin. (n.d.). Column Chromatography - Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-methoxyaniline. Retrieved from [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
Sources
- 1. CAS 5473-01-8: 2-bromo-6-methoxyaniline | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-6-methoxyaniline | 5473-01-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 4-Bromoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Detection methods for p-bromoaniline - LISKON [liskonchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Methoxyaniline
Introduction
The selective bromination of 2-methoxyaniline is a critical transformation in the synthesis of numerous pharmaceuticals and fine chemicals. The methoxy (-OCH₃) and amino (-NH₂) groups are both activating, ortho-, para-directing groups, which can lead to a complex mixture of products if the reaction is not carefully controlled. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and control the side reactions encountered during the bromination of 2-methoxyaniline. Our focus is on providing practical, field-proven insights to ensure the desired regioselectivity and yield.
Frequently Asked Questions (FAQs)
Q1: Why am I getting multiple brominated products (dibromo- and tribromo- derivatives) instead of the desired monobrominated product?
A1: The high reactivity of the 2-methoxyaniline ring is the primary reason for over-bromination. The amino and methoxy groups strongly activate the aromatic ring towards electrophilic aromatic substitution, making it susceptible to multiple halogenations.[1] When using highly reactive brominating agents like bromine water, the formation of 2,4,6-tribromoaniline is a common outcome.[1][2]
To achieve selective monobromination, the activating effect of the amino group needs to be attenuated. A common and effective strategy is the temporary protection of the amino group, typically as an acetamide.[3][4] This is achieved by reacting the aniline with acetic anhydride. The resulting acetanilide is less activated, and the bulky acetyl group sterically hinders the ortho positions, favoring para-substitution.[2][5]
Q2: My reaction mixture turned dark, and I have a low yield of the desired product. What could be the cause?
A2: A dark reaction mixture often indicates oxidation of the aniline substrate. Anilines are susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[6][7] Traditional bromination methods using liquid bromine can lead to oxidation side products.[6] The use of milder brominating agents and controlled reaction conditions is crucial to minimize oxidation.
Q3: I am observing poor regioselectivity with a mixture of ortho- and para-isomers. How can I improve the selectivity for the desired isomer?
A3: The directing effects of the amino and methoxy groups on 2-methoxyaniline can lead to a mixture of isomers. While both are ortho-, para-directing, the relative amounts of the isomers formed depend on steric and electronic factors. To enhance regioselectivity, particularly for the para-isomer, protection of the amino group as an acetamide is highly recommended. The steric bulk of the N-acetyl group disfavors substitution at the ortho position, leading to a higher yield of the para-brominated product.[2][3]
Q4: What is the role of acetic acid in the bromination of anilines?
A4: Glacial acetic acid is often used as a solvent in the bromination of anilines for several reasons. It acts as a polar solvent that can help to stabilize the Wheland intermediate formed during electrophilic aromatic substitution.[8] While bromine itself is nonpolar, acetic acid can help to polarize the Br-Br bond, facilitating the generation of the electrophilic bromine species.[9][10] In some cases, it is believed that BrOAc may be the active electrophilic species.[8] Furthermore, using a non-aqueous solvent like glacial acetic acid can prevent the high ionization of bromine that occurs in water, which can lead to the formation of a large number of bromonium ions and subsequent over-bromination.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Formation of Polybrominated Products | The aniline ring is highly activated by the amino and methoxy groups. | 1. Protect the Amino Group: Acetylate the amino group with acetic anhydride to form the less reactive acetanilide.[3][4] 2. Use a Milder Brominating Agent: Consider using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of elemental bromine.[3] 3. Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the brominating agent. |
| Oxidation of the Starting Material | Anilines are prone to oxidation, especially with strong brominating agents or harsh conditions. | 1. Use Milder Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Choose a Selective Brominating Agent: DBDMH is a stable, crystalline solid that often provides cleaner reactions with higher yields compared to liquid bromine.[3] Oxidative bromination systems like KBr with an oxidant can also be employed.[6] |
| Poor Regioselectivity (Mixture of Isomers) | Both the amino and methoxy groups are ortho-, para-directing, and steric hindrance may not be sufficient to favor one isomer significantly. | 1. Amino Group Protection: Acetylation of the amino group introduces steric bulk, which strongly favors the formation of the para-isomer.[2][3] 2. Use of Catalysts: Certain copper-catalyzed bromination methods have shown high regioselectivity for the para-position in unprotected anilines.[11][12] |
| Low Reaction Conversion | Insufficiently activated brominating agent or deactivation of the aromatic ring. | 1. Ensure Proper Activation of Brominating Agent: If using a Lewis acid catalyst like FeBr₃, ensure it is anhydrous, as it can be deactivated by moisture.[13] 2. Consider Solvent Effects: Acetic acid can help polarize the bromine molecule and stabilize the reaction intermediate.[8][9] |
Experimental Protocols
Protocol 1: Selective Monobromination of 2-Methoxyaniline via N-Acetylation
This three-step protocol is a reliable method for achieving selective para-monobromination of 2-methoxyaniline.
Step 1: Protection of 2-Methoxyaniline (Synthesis of N-(2-methoxyphenyl)acetamide)
-
In a fume hood, dissolve 2-methoxyaniline (1.0 eq.) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-(2-methoxyphenyl)acetamide
-
Dissolve the dried N-(2-methoxyphenyl)acetamide (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine.
-
Collect the precipitated product by vacuum filtration, wash with water, and dry.
Step 3: Deprotection to Yield 4-Bromo-2-methoxyaniline
-
Reflux the bromoacetanilide from the previous step in an acidic (e.g., aq. HCl) or basic (e.g., aq. NaOH) solution until hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize to precipitate the free amine.
-
Collect the product by vacuum filtration, wash with water, and dry.
Characterization
The identity and purity of the final product, 4-bromo-2-methoxyaniline, should be confirmed by analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of bromine substitution.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Visualizations
Reaction Pathway and Side Reactions
Caption: A logical workflow for troubleshooting side reactions in the bromination of 2-methoxyaniline.
References
-
Quora. (2016, April 7). Why is glacial acetic acid used in bromination of aniline?[Link]
-
Quora. (2019, March 12). Why is acetic acid used in the reaction of aniline and acetic anhydride?[Link]
-
Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. (n.d.). Chinese Journal of Chemistry. [Link]
-
Brainly.in. (2018, December 3). Why we use glacial acetic acid in bromination of aniline?[Link]
-
Chemistry Stack Exchange. (2014, February 27). Why use glacial acetic acid in bromination of anisole?[Link]
-
Itoh, N., Morinaga, N., & Kouzai, T. (1993). Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase. Biochemistry and Molecular Biology International, 29(4), 785–791. [Link]
-
ResearchGate. (n.d.). oxidative bromination. [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
Beilstein Journal of Organic Chemistry. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
-
Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]
-
ResearchGate. (n.d.). Oxidative bromination of aniline and its derivatives | Request PDF. [Link]
-
Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. [Link]
-
ResearchGate. (2021, March). A Practical Procedure for Regioselective Bromination of Anilines. [Link]
-
Royal Society of Chemistry. (n.d.). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry. [Link]
-
YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. [Link]
-
ResearchGate. (2012, May 4). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
-
Quora. (2016, August 15). How is the bromination mechanism of anisole carried out?[Link]
-
Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?[Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Bromo-6-methoxyaniline Hydrochloride
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The presence of an electron-donating methoxy group, a free aniline, and the hydrochloride salt form of the starting material introduces unique challenges that require careful optimization of reaction parameters. This document provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion in the Suzuki coupling of 2-Bromo-6-methoxyaniline hydrochloride is a common hurdle. The issue often stems from one or more of the following factors: catalyst activity, the nature of the starting material, and the choice of base.
-
Catalyst Selection and Activity: The choice of palladium catalyst and ligand is paramount. For electron-rich aryl bromides like 2-Bromo-6-methoxyaniline, the oxidative addition step can be sluggish.[1][2] Therefore, ligands that are both electron-rich and bulky are often required to facilitate this step and promote the overall catalytic cycle.[1][2][3]
-
The Hydrochloride Salt: Your starting material is an aniline salt. The hydrochloride can react with the base, effectively reducing the base's concentration available to participate in the catalytic cycle. It is crucial to use a sufficient excess of base to both neutralize the hydrochloride and facilitate the transmetalation step.[4]
-
Base Selection: The base plays a critical role in the Suzuki-Miyaura reaction. It activates the boronic acid for transmetalation.[5][6][7] For aniline-containing substrates, the choice of base can also influence side reactions.
Q2: I'm observing significant decomposition of my starting material or product. What could be the cause?
A2: Decomposition can often be attributed to overly harsh reaction conditions or the presence of oxygen.
-
Reaction Temperature: While heating is often necessary to drive Suzuki couplings to completion, excessive temperatures (typically >120 °C) can lead to decomposition, especially with functionalized anilines. It's advisable to start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is stalling.[8][9]
-
Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.[10] In the presence of oxygen, the active catalyst can be oxidized to inactive Pd(II) species, leading to the formation of palladium black and halting the catalytic cycle.[11] This can also promote unwanted side reactions like the homocoupling of the boronic acid.[10] To mitigate this, ensure all solvents are thoroughly degassed, and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.
Q3: What are the recommended starting conditions for this specific Suzuki coupling?
A3: For the Suzuki coupling of 2-Bromo-6-methoxyaniline hydrochloride, a good starting point would be to use a catalyst system known to be effective for electron-rich and sterically hindered anilines.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | These are common and effective Pd(0) and Pd(II) sources, respectively.[1][5] |
| Ligand | SPhos, XPhos, or RuPhos (2-4 mol%) | These are bulky, electron-rich biarylphosphine ligands that promote oxidative addition for electron-rich aryl bromides and facilitate reductive elimination.[10][12] |
| Base | K₃PO₄ or Cs₂CO₃ (3-4 equivalents) | These bases are effective in promoting transmetalation and are generally well-tolerated by aniline substrates. The higher equivalence is to neutralize the hydrochloride salt.[10][13] |
| Solvent | 1,4-Dioxane/water (10:1) or Toluene/water (10:1) | These solvent systems are widely used for Suzuki couplings and can facilitate the dissolution of both organic and inorganic reagents.[14][15] |
| Temperature | 80-100 °C | This temperature range is typically sufficient to promote the reaction without causing significant decomposition.[14] |
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a flame-dried Schlenk flask, add 2-Bromo-6-methoxyaniline hydrochloride (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q4: How do I choose the right ligand for this reaction? I've tried PPh₃ with no success.
A4: Triphenylphosphine (PPh₃) is often insufficient for challenging Suzuki couplings, particularly those involving electron-rich aryl halides. The choice of ligand is critical for success.
-
Electron-Donating and Sterically Hindered Ligands: For 2-Bromo-6-methoxyaniline, the electron-donating methoxy and aniline groups make the C-Br bond less susceptible to oxidative addition.[1] To overcome this, bulky and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[3][12] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.[12] N-heterocyclic carbenes (NHCs) can also be effective alternatives.[5]
Q5: I am seeing a lot of protodeborylation of my boronic acid. How can I minimize this side reaction?
A5: Protodeborylation, the cleavage of the C-B bond of the boronic acid by a proton source, is a common side reaction in Suzuki couplings.[1]
-
Choice of Base and Solvent: This side reaction is often exacerbated by the presence of water and certain bases.[1] Using a less aqueous solvent system or switching to a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can help.[13]
-
Reaction Temperature: Higher temperatures can accelerate protodeborylation.[13] Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Boronic Acid Stability: Some boronic acids are inherently less stable. If protodeborylation remains a significant issue, consider using a more stable boronic acid derivative, such as a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[16]
Q6: Can the free aniline group interfere with the reaction? Should I protect it?
A6: The free aniline group can potentially coordinate to the palladium center, which may inhibit the catalyst.[17][18] However, with the right choice of bulky ligands, this coordination can be minimized, and protection is often not necessary.[17][18][19] In fact, developing methods that avoid protection/deprotection steps is highly desirable for process efficiency.[17][18]
If catalyst inhibition is suspected, and other optimization strategies have failed, protection of the aniline (e.g., as a carbamate or amide) can be considered as a last resort.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube; 2025. Available from: [Link]
- Macharia JM, Joshi C, Izzo JA, et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2021.
-
ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. 2025. Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. 2024. Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. 2024. Available from: [Link]
-
National Institutes of Health. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. Available from: [Link]
-
RSC Publishing. Acceleration of Suzuki coupling reactions by abundant and non-toxic salt particles. Available from: [Link]
-
ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]
-
RSC Blogs. Salty Suzuki-Miyaura Reactions – Green Chemistry Blog. 2013. Available from: [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. 2024. Available from: [Link]
-
ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Available from: [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. 2014. Available from: [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. 2025. Available from: [Link]
-
ResearchGate. (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. 2020. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. 2024. Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. 2023. Available from: [Link]
-
ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF. 2025. Available from: [Link]
-
Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. 2020. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. 2025. Available from: [Link]
-
RSC Publishing. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Available from: [Link]
-
National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Available from: [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. 2021. Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. 2021. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. 2024. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. 2016. Available from: [Link]
-
Heriot-Watt University. Data for Pd[N,O] Catalysts for Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 19. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-6-methoxyaniline Hydrochloride
Welcome to the dedicated technical support guide for 2-Bromo-6-methoxyaniline hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this reagent. As a substituted aniline hydrochloride, its solubility behavior is governed by the interplay between the polar ammonium salt and the substituted aromatic ring. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to ensure its successful application in your research.
I. Understanding the Challenge: The Nature of Substituted Aniline Salts
2-Bromo-6-methoxyaniline hydrochloride is an ammonium salt. The presence of the hydrochloride makes it significantly more polar than its corresponding free base.[1][2][3] This ionic character generally favors solubility in polar solvents. However, the organic portion of the molecule—the bromo- and methoxy-substituted benzene ring—introduces nonpolar characteristics that can complicate dissolution in a straightforward manner. Solubility is therefore a delicate balance between the salt's ionic nature and the organic scaffold's properties.
This guide will walk you through a logical progression of techniques to address poor solubility, from simple solvent selection to chemical modification.
II. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving 2-Bromo-6-methoxyaniline hydrochloride?
A: Start with polar protic solvents such as methanol, ethanol, or isopropanol. Polar aprotic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are also excellent candidates due to their high polarity. Water can be a good solvent, but its utility depends on the specific reaction's compatibility with water.
Q2: Why is my compound insoluble in common nonpolar solvents like hexanes or toluene?
A: As a salt, 2-Bromo-6-methoxyaniline hydrochloride has a high lattice energy and is highly polar. Nonpolar solvents like hexanes and toluene have low dielectric constants and cannot effectively solvate the ions, leading to very poor solubility.[1]
Q3: Can I heat the mixture to improve solubility?
A: Yes, gently heating the mixture can significantly increase the solubility of many compounds, including this salt.[1][4] However, always be mindful of the thermal stability of the compound and the boiling point of your chosen solvent. It is advisable to perform a small-scale test to check for any degradation upon heating.
Q4: Will adding a base help dissolve the compound?
A: Adding a base will neutralize the hydrochloride, converting it to the free base, 2-Bromo-6-methoxyaniline. This free base is less polar and will be less soluble in polar solvents but more soluble in nonpolar organic solvents like dichloromethane, ethyl acetate, or toluene.[3][5] This strategy is useful if your reaction is compatible with the presence of a base and a less polar solvent system.
III. In-Depth Troubleshooting Guide
This section provides a systematic, question-driven approach to resolving specific solubility issues you might encounter in the lab.
Problem 1: The compound is not dissolving in my chosen polar solvent (e.g., methanol, ethanol).
Initial Checks & Solutions:
-
Is the material finely powdered? Large crystals have a smaller surface area-to-volume ratio, which slows down the rate of dissolution.
-
Have you tried sonication?
-
Action: Place the vial or flask in an ultrasonic bath. The high-frequency sound waves can help break apart solid agglomerates and accelerate the dissolution process.
-
-
Is gentle heating an option?
-
Action: Warm the mixture gently with stirring. Monitor the temperature to ensure it remains well below the solvent's boiling point and that the compound does not decompose.
-
Problem 2: My reaction requires a less polar solvent (e.g., THF, Dichloromethane), but the hydrochloride salt has poor solubility.
This is a common scenario where the starting material's solubility profile is mismatched with the reaction requirements.
Strategy 1: Employing a Co-Solvent System
A co-solvent system can modulate the overall polarity of the medium to accommodate the salt.
-
Action: Start by dissolving the 2-Bromo-6-methoxyaniline hydrochloride in a minimal amount of a high-polarity solvent in which it is soluble (e.g., DMF, DMSO, or methanol). Then, slowly add this solution to your primary, less polar reaction solvent (e.g., THF).
-
Causality: The highly polar co-solvent solvates the salt, and this solvated complex is then dispersed into the bulk reaction medium. This can keep the substrate in the solution phase for the reaction to proceed.[1][6]
Strategy 2: In-situ Free Base Generation
If the reaction conditions are compatible with a mild base, you can convert the hydrochloride to its more organic-soluble free base form directly in the reaction vessel.
-
Action: Suspend the hydrochloride salt in your reaction solvent. Add one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The free base will form in solution, along with the corresponding amine hydrochloride salt as a byproduct.
-
Causality: The organic base removes the proton from the anilinium ion, neutralizing it to the free aniline. This neutral, less polar molecule is more readily dissolved by moderately polar or nonpolar organic solvents.[3][5]
Problem 3: The compound dissolves initially but crashes out as the reaction proceeds.
This often happens when the composition of the reaction mixture changes, altering its overall polarity.
-
Analysis: This could be due to the consumption of a polar reactant or the formation of a non-polar product, which lowers the overall polarity of the solvent system.
-
Solution: Consider adding a small amount of a polar co-solvent (as described in Strategy 1) to the reaction mixture to maintain the solubility of the starting material. Alternatively, running the reaction at a slightly elevated temperature might keep all components in the solution.
Solubility Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with 2-Bromo-6-methoxyaniline hydrochloride.
Caption: A step-by-step workflow for addressing solubility issues.
IV. Experimental Protocols
Protocol 1: General Dissolution Procedure using a Co-Solvent
-
Weigh the required amount of 2-Bromo-6-methoxyaniline hydrochloride into a clean, dry vial.
-
Add a minimal volume of a high-polarity solvent (e.g., DMF or DMSO) dropwise until the solid is fully dissolved. This should be a small volume, typically 1-2 volumes relative to the substrate mass (e.g., 100-200 µL for 100 mg of substrate).
-
In a separate reaction flask, prepare your main reaction solvent and other reagents.
-
Under stirring, slowly add the concentrated solution of the hydrochloride salt from step 2 to the main reaction flask.
-
Observe for any precipitation. If the solution remains clear, proceed with your reaction.
Protocol 2: Conversion to Free Base for Improved Organic Solvent Solubility
-
Suspend the 2-Bromo-6-methoxyaniline hydrochloride (1.0 eq) in the desired nonpolar organic solvent (e.g., dichloromethane, ethyl acetate).
-
Add a mild, non-nucleophilic organic base, such as triethylamine (1.1 eq), dropwise to the suspension with stirring.
-
Stir the mixture at room temperature for 15-30 minutes. The solid hydrochloride salt should gradually be replaced by the soluble free base and a precipitate of triethylammonium chloride.
-
The resulting solution containing the free base can be used directly in the next step, or the ammonium salt byproduct can be removed by filtration if necessary.
pH-Dependent Solubility Equilibrium
The solubility of 2-Bromo-6-methoxyaniline is fundamentally tied to the pH of the medium. The following diagram illustrates this critical relationship.
Caption: The equilibrium between the salt and free base forms.
V. Summary of Solvent Recommendations
The following table provides general guidance on solvent selection. Actual solubility can vary based on concentration and temperature.
| Solvent Class | Examples | Expected Solubility of Hydrochloride Salt | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Hydrogen bonding and high polarity effectively solvate the ionic salt. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High to Moderate | High dipole moments can stabilize the ions, leading to good solubility. |
| Moderately Polar | THF, Ethyl Acetate, Dichloromethane | Low to Very Low | Insufficient polarity to overcome the lattice energy of the salt.[1] |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Insoluble | Cannot effectively solvate the charged species. |
VI. References
-
PubChem. 2-Bromo-6-methoxyaniline Compound Summary.[Link]
-
ResearchGate. Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte.[Link]
-
Patel, R. et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.[Link]
-
Google Patents. Process for the preparation of a polyaniline salt dissolved in organic solvents.
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.[Link]
-
Quora. What is the best way to make aniline dissolve in water?[Link]
-
Savjani, K. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Quora. Why does aniline dissolve in HCL?[Link]
Sources
Technical Support Center: Troubleshooting Dimer Formation in Reactions with 2-Bromo-6-methoxyaniline Hydrochloride
Welcome to the technical support center for synthetic challenges involving 2-Bromo-6-methoxyaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter the common yet frustrating side reaction of dimer formation. Our goal is to provide not just solutions, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Problem - Frequently Asked Questions
Q1: I'm observing a significant, unexpected byproduct in my reaction with 2-Bromo-6-methoxyaniline. What is "dimer formation"?
In the context of reactions involving 2-Bromo-6-methoxyaniline, "dimerization" typically refers to two primary undesired pathways, most commonly seen during palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination:
-
Biaryl Homocoupling: This is the coupling of two molecules of 2-Bromo-6-methoxyaniline at the bromine-bearing carbon, resulting in the formation of a symmetrical 2,2'-dimethoxy-6,6'-diaminobiphenyl derivative. This is a classic side reaction in many cross-coupling protocols.
-
Oxidative Dimerization: This pathway involves the aniline functional groups. Under oxidative conditions (often inadvertently introduced via atmospheric oxygen), two aniline molecules can couple to form colored impurities such as azobenzene or azoxybenzene derivatives.[1]
These side reactions compete with your desired transformation, consuming starting material, reducing yields, and complicating purification.
Q2: Why does 2-Bromo-6-methoxyaniline seem particularly prone to these side reactions?
The reactivity of this molecule is a double-edged sword. Its structure includes two key features that contribute to the challenge:
-
High Steric Hindrance: The molecule is ortho-substituted with both a bromine atom and a methoxy group. This steric bulk around the reactive centers (the C-Br bond and the amine) can significantly slow down key steps in the desired catalytic cycle, particularly the final product-forming step (reductive elimination).[2] When the desired reaction is slow, competing, undesired pathways have a greater opportunity to occur.
-
Electron-Rich Nature: The methoxy and amino groups are electron-donating, which activates the aromatic ring. While this can be beneficial for some reactions, it also makes the molecule susceptible to oxidation, increasing the risk of oxidative dimerization.
Q3: What is the general mechanism that leads to biaryl homodimer formation in a palladium-catalyzed reaction?
Biaryl homocoupling is often a consequence of a stalled or inefficient catalytic cycle. In a typical Buchwald-Hartwig amination, the palladium catalyst cycles between Pd(0) and Pd(II) states. Homodimerization can arise if the Pd(II) intermediate, formed after oxidative addition of the aryl bromide, reacts with another Pd(0) species or undergoes a different pathway before the desired amine coupling can occur. The choice of ligand, base, and reaction conditions is critical to ensure the desired C-N bond formation is kinetically favored over these off-cycle reactions.[3]
Caption: Competing reaction pathways for 2-Bromo-6-methoxyaniline.
Section 2: Troubleshooting Guide - Strategies to Prevent Dimerization
This section provides direct answers to common issues encountered in the lab. The key is to optimize conditions to favor the kinetics of the desired reaction over the side reactions.
Issue 1: My primary byproduct is the biaryl homodimer. How can I suppress it?
This is the most common problem and it almost always points to a suboptimal catalytic system for this sterically hindered substrate.
Answer: Your focus should be on accelerating the reductive elimination step of the catalytic cycle. A slow C-N bond formation is the main reason the catalyst engages in homocoupling pathways.
-
Critically Evaluate Your Ligand: For sterically demanding substrates, standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands.[2][4] These ligands serve two purposes:
-
Promote Reductive Elimination: Their steric bulk forces the aryl group and the amide into close proximity on the palladium center, accelerating the final bond-forming step.[5][6]
-
Stabilize the Active Catalyst: They promote the formation of a monoligated Pd(0) species, which is highly active for the initial oxidative addition step.[2]
-
-
Switch to a Modern Palladium Precatalyst: Generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inconsistent.[7] Using well-defined, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) ensures the reliable and rapid formation of the active catalytic species, which can significantly reduce side reactions.
-
Adjust Catalyst Loading: While counterintuitive, sometimes a slightly lower catalyst loading can reduce bimolecular side reactions like homocoupling. However, start with a standard loading (1-2 mol%) and only adjust after optimizing the ligand and precatalyst.
| Parameter | Ineffective Choice (Promotes Dimer) | Recommended Choice (Suppresses Dimer) | Rationale |
| Ligand | PPh₃, dppf | Buchwald Ligands (XPhos, SPhos, RuPhos), cBRIDP | Bulky, electron-rich ligands are essential to accelerate reductive elimination for sterically hindered substrates.[2][4][5] |
| Pd Source | Pd(OAc)₂, PdCl₂ | Palladium Precatalysts (e.g., XPhos Pd G3) | Precatalysts provide a more reliable and rapid generation of the active Pd(0) species, improving consistency.[7] |
Issue 2: My reaction mixture is turning dark, and I'm getting colored, insoluble impurities.
This is a strong indicator of oxidative dimerization of the aniline moiety.
Answer: The root cause is almost certainly the presence of oxygen. The aniline functional group is sensitive to oxidation, and rigorous exclusion of air is non-negotiable.
-
Improve Degassing Technique: Your solvent and reaction vessel must be thoroughly deoxygenated. Standard bubbling with an inert gas (argon or nitrogen) for 15-20 minutes is often insufficient. The preferred method is the freeze-pump-thaw technique . Perform at least three cycles to ensure all dissolved oxygen is removed.
-
Maintain an Inert Atmosphere: Use a well-sealed reaction vessel with a positive pressure of argon or nitrogen. Use septa and needles for reagent addition rather than opening the flask to the air.
-
Consider a Protecting Group (Advanced Strategy): If oxidative coupling persists despite rigorous inerting techniques, you can temporarily protect the aniline nitrogen. Acetylation to form the acetanilide is a simple and effective method.[8] The acetamide is much less prone to oxidation. The protecting group can be removed via acid or base hydrolysis after your main reaction is complete.
Issue 3: How does my choice of base impact the reaction outcome?
The base is not just a spectator; it plays a critical role in both neutralizing the starting material's hydrochloride salt and participating directly in the catalytic cycle.
Answer: An inappropriate base can either be too slow to deprotonate the amine within the catalytic cycle, stalling it, or it can cause decomposition.
-
Use a Strong, Non-Nucleophilic, Bulky Base: For Buchwald-Hartwig reactions with hindered anilines, sodium tert-butoxide (NaOtBu) is often the base of choice.[9] Its strength ensures efficient deprotonation, and its bulk prevents it from acting as a competing nucleophile.
-
Weaker Bases (K₃PO₄, Cs₂CO₃): These are sometimes used for substrates with base-sensitive functional groups. However, for a challenging substrate like 2-Bromo-6-methoxyaniline, they often require higher temperatures and may not be effective enough to prevent dimerization.[9]
-
Ensure Correct Stoichiometry: Remember that your starting material is a hydrochloride salt. You need at least one equivalent of base to neutralize the HCl and generate the free aniline, plus the amount required for the catalytic cycle itself (typically 1.2-2.0 equivalents for the coupling partner). A common mistake is to under-charge the base, leading to a stalled reaction.
Caption: Troubleshooting flowchart for dimerization issues.
Section 3: Recommended Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination to Minimize Dimerization
This protocol is a robust starting point for coupling 2-Bromo-6-methoxyaniline hydrochloride with a generic primary or secondary amine.
Materials:
-
2-Bromo-6-methoxyaniline hydrochloride
-
Amine coupling partner (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
XPhos ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-Bromo-6-methoxyaniline hydrochloride (1.0 equiv), XPhos Pd G3 precatalyst, additional XPhos ligand, and sodium tert-butoxide.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed toluene via cannula or syringe. Then, add the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added in step 1.
-
Degassing (Optional but Recommended): Briefly bubble argon through the stirred reaction mixture for 5 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under argon.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the desired product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Acetylation for Aniline Protection
Use this protocol if oxidative side-products are unavoidable.
Procedure:
-
Neutralization: Dissolve 2-Bromo-6-methoxyaniline hydrochloride in water and add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8) and the free aniline precipitates or forms an oil. Extract the free aniline into dichloromethane, dry over Na₂SO₄, and concentrate.
-
Acetylation: Dissolve the free aniline in dichloromethane. Cool the solution in an ice bath (0 °C).
-
Add triethylamine (1.5 equiv) followed by the slow, dropwise addition of acetyl chloride (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction by adding water. Separate the layers and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-(2-Bromo-6-methoxyphenyl)acetamide, which can often be used without further purification.
References
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. National Institutes of Health.
- A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. ResearchGate.
- Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. ACS Publications.
- Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
- Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
- Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journals.
- troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. Benchchem.
- Investigation of amine inversion dynamics in ortho and meta substituted anilines. Der Pharma Chemica.
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Royal Society of Chemistry.
- 2-Bromo-6-methoxyaniline. Smolecule.
- preventing oxidation of the aniline group during complexation. Benchchem.
Sources
- 1. Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Bromo-6-methoxyaniline Hydrochloride
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Bromo-6-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this substrate. Here, we synthesize mechanistic insights with field-proven strategies to provide a comprehensive resource for troubleshooting and optimizing your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the unique reactivity of 2-Bromo-6-methoxyaniline hydrochloride and the general principles of catalyst system selection.
Q1: What are the primary challenges associated with using 2-Bromo-6-methoxyaniline hydrochloride in cross-coupling reactions?
A1: The substrate 2-Bromo-6-methoxyaniline presents a combination of challenges that must be addressed for successful coupling:
-
High Electron Density: The aniline (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups, which enrich the aromatic ring with electron density. This can make the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the C-Br bond more difficult compared to electron-deficient systems.[1][2]
-
Catalyst Inhibition: The free amine can act as a ligand, coordinating to the palladium center. This can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and stalling the reaction.[3][4]
-
Steric Hindrance: The substrate is ortho-substituted with both the methoxy and amino groups flanking the bromine atom, which can sterically hinder the approach of the bulky palladium catalyst complex.
-
Hydrochloride Salt Form: The starting material is an amine salt. This acidic proton must be neutralized by a base before the aniline can participate in C-N couplings or to prevent interference in C-C couplings. This requires careful consideration of the stoichiometry of the base used.
Q2: How does the hydrochloride salt form of the starting material impact reaction setup?
A2: The hydrochloride salt form means that the aniline nitrogen is protonated (Ar-NH₃⁺Cl⁻). This has a critical implication for your reaction: at least one equivalent of base is required simply to neutralize the salt and generate the free aniline (Ar-NH₂). This is in addition to the base required for the catalytic cycle itself (e.g., to activate a boronic acid in a Suzuki coupling or deprotonate the amine coupling partner in a Buchwald-Hartwig amination).[5][6] Failure to account for this will result in insufficient active base for the reaction to proceed, leading to low or no conversion.
Q3: What is the general role of ligands, and why are bulky biarylphosphine ligands often recommended for this type of substrate?
A3: Ligands are essential for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and tuning its reactivity.[3] For challenging substrates like 2-Bromo-6-methoxyaniline, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended.[7][8] Their specific advantages are:
-
Promotion of the Active Catalyst: Their steric bulk encourages the formation of a highly reactive, monoligated L₁Pd(0) species, which is crucial for efficient oxidative addition, even with electron-rich aryl halides.[7][9]
-
Acceleration of Reductive Elimination: These ligands facilitate the final C-C or C-N bond-forming reductive elimination step, which is often the turnover-limiting step.[7][10] This helps to outcompete side reactions like β-hydride elimination.[11]
Q4: Should I use a well-defined palladium precatalyst or generate the active catalyst in situ?
A4: While generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is possible, it can lead to inconsistent results. The reduction of Pd(II) to Pd(0) can be complex and sensitive to reaction conditions.[12] For challenging couplings, using a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3 or SPhos Pd G4) is highly recommended.[8][13] These precatalysts ensure a consistent and reliable generation of the active LPd(0) species upon exposure to the base, leading to more reproducible yields and catalyst performance.[14]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to diagnosing and resolving common problems encountered during the cross-coupling of 2-Bromo-6-methoxyaniline hydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Base: Failure to account for the hydrochloride salt. 2. Inactive Catalyst: Decomposition of the palladium source or ligand. 3. Inefficient Oxidative Addition: The electron-rich substrate is challenging for the catalyst system.[2] 4. Catalyst Poisoning: The aniline nitrogen is inhibiting the palladium center.[3][4] | 1. Increase Base: Ensure at least 2.5-3.0 equivalents of a strong base (e.g., K₃PO₄, NaOtBu) are used. 2. Use a Precatalyst: Employ a well-defined precatalyst (e.g., XPhos Pd G3) for reliable activation.[8][13] 3. Switch Ligand: Move to a more electron-rich and sterically demanding biarylphosphine ligand like RuPhos or BrettPhos.[8] 4. Ensure Inert Conditions: Rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) to prevent catalyst oxidation.[8] |
| Significant Hydrodehalogenation (Formation of 2-methoxyaniline) | 1. Slow Reductive Elimination: The desired bond-forming step is slow, allowing for competing side reactions like β-hydride elimination from certain coupling partners or protonolysis.[11] 2. Presence of Water/Protic Impurities: Water can be a proton source for this side reaction. | 1. Change Ligand: Use a ligand known to accelerate reductive elimination, such as a biarylphosphine.[7] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Store bases in a desiccator or glovebox.[13] |
| Homocoupling of Boronic Acid (in Suzuki Couplings) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[4] 2. Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, the boronic acid has more time to decompose or homocouple. | 1. Rigorous Degassing: Use freeze-pump-thaw cycles (3x) for the solvent or sparge with argon for at least 30 minutes.[8] 2. Optimize Base/Solvent: Switch to a stronger base (e.g., Cs₂CO₃) or a solvent system (e.g., 2-MeTHF, Dioxane/H₂O) that enhances boronate solubility and facilitates transmetalation.[5][15] |
| Inconsistent Yields | 1. Variable Reagent Quality: Purity of the base (especially NaOtBu), boronic acid, or catalyst can vary between batches. 2. Inconsistent Reaction Setup: Variations in degassing efficiency, stirring rate, or heating can affect the outcome.[14] | 1. Use High-Purity Reagents: Use a fresh bottle of base or purify reagents if necessary.[13] 2. Standardize Procedure: Use a well-defined precatalyst for consistency.[4] Ensure vigorous stirring and maintain a consistent, inert atmosphere for all reactions. |
Catalyst & Condition Selection Guide
Choosing the correct initial conditions is crucial for success. The optimal catalyst system depends heavily on the desired transformation (C-C vs. C-N bond formation).
Recommended Starting Conditions
The following table provides robust starting points for reaction optimization. These conditions are based on established protocols for challenging, electron-rich anilines.[8][15]
| Parameter | Suzuki-Miyaura Coupling (C-C) | Buchwald-Hartwig Amination (C-N) |
| Pd Precatalyst | XPhos Pd G3 or SPhos Pd G4 (2 mol%) | RuPhos Pd G3 or BrettPhos Pd G3 (2 mol%) |
| Ligand | (If not using a precatalyst) XPhos or SPhos (4 mol%) | (If not using a precatalyst) RuPhos or BrettPhos (4 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) | NaOtBu or LHMDS (2.5 equivalents) |
| Solvent | 2-MeTHF or 1,4-Dioxane/H₂O (4:1) | Toluene or t-BuOH |
| Temperature | 80 - 110 °C | 90 - 110 °C |
| Concentration | 0.1 - 0.2 M | 0.1 - 0.2 M |
Visualizations
Catalyst Selection Workflow
The following diagram outlines a decision-making process for selecting and optimizing a catalyst system for the cross-coupling of 2-Bromo-6-methoxyaniline hydrochloride.
Caption: Decision workflow for catalyst system selection.
General Palladium Catalytic Cycle
This diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Caption: General catalytic cycle for cross-coupling reactions.
Experimental Protocols
This section provides a representative, detailed protocol for a Suzuki-Miyaura coupling reaction that can be adapted as a starting point.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxyaniline hydrochloride with Phenylboronic Acid
Materials:
-
2-Bromo-6-methoxyaniline hydrochloride (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed
-
Standard oven-dried glassware, magnetic stir bar, condenser, and inert gas manifold (Argon or N₂)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-6-methoxyaniline hydrochloride (1.0 eq), phenylboronic acid (1.5 eq), and finely ground K₃PO₄ (3.0 eq).
-
Catalyst Addition: Under a positive flow of argon, add the XPhos Pd G3 precatalyst (0.02 eq) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF via syringe to achieve a concentration of approximately 0.1 M with respect to the starting aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. Vigorous stirring is essential for reactions with heterogeneous bases like K₃PO₄.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Work-up: Once the reaction is complete (as judged by the consumption of starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. [Link]
-
Choi, K., Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]
-
Phipps, R. J., et al. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS. [Link]
-
Snieckus, V., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Grimaud, L., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. University of Rochester Chemistry Department. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 2-Bromo-6-methoxyaniline hydrochloride
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Bromo-6-methoxyaniline hydrochloride. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The guidance provided herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Purity Issues
Question 1: My reaction yielded a mixture of products, including a significant amount of a dibrominated species. How can I improve the selectivity for the desired mono-brominated product?
Answer: The formation of dibrominated and other polysubstituted byproducts is a common issue in the bromination of activated aromatic rings like 2-methoxyaniline. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong activating, ortho-, para-directing groups, making the aromatic ring highly susceptible to electrophilic attack.[1][2] To enhance the regioselectivity for 2-Bromo-6-methoxyaniline, consider the following strategies:
-
Choice of Brominating Agent: Using a milder brominating agent than elemental bromine (Br₂) can significantly improve selectivity. N-Bromosuccinimide (NBS) is an excellent alternative that provides a low, steady concentration of bromine in the reaction mixture, thereby minimizing over-bromination.[3][4]
-
Reaction Temperature: Performing the reaction at a lower temperature, typically between 0-5°C, can help to control the reaction rate and improve selectivity.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Less polar solvents can sometimes afford better selectivity.[3][4]
-
Protection of the Amine Group: While adding extra steps, protecting the highly activating amino group as an acetamide can be a very effective strategy to reduce the ring's reactivity and sterically hinder one of the ortho positions, thus favoring mono-bromination at the other ortho position.[5] The protecting group can be removed in a subsequent step.
Question 2: I am observing a low yield of the desired product even after column chromatography. What are the potential causes and how can I mitigate them?
Answer: A low isolated yield can stem from several factors throughout the experimental process. Here are some common culprits and their solutions:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the stoichiometry of the brominating agent.
-
Product Loss During Work-up: 2-Bromo-6-methoxyaniline, being an amine, can be partially soluble in acidic aqueous layers. During the work-up, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product.
-
Sub-optimal Purification: Ensure the chosen solvent system for column chromatography provides good separation between your product and impurities. A poorly chosen eluent can lead to co-elution and loss of product in mixed fractions.
-
Product Degradation: Anilines can be susceptible to oxidation, which may be indicated by a darkening of the reaction mixture or the purified product over time. Working under an inert atmosphere (e.g., nitrogen or argon) and minimizing exposure to light can help prevent degradation.
Question 3: My final product, 2-Bromo-6-methoxyaniline hydrochloride, is discolored (e.g., brown or purple). What is the cause of this discoloration and is it a concern for subsequent steps?
Answer: Discoloration in aniline derivatives is often due to the formation of small amounts of oxidized impurities. While minor discoloration may not always interfere with subsequent reactions, it is indicative of impurity. For applications in drug development, high purity is crucial.
-
Cause of Discoloration: Exposure to air and light can lead to the oxidation of the aniline functional group, forming highly colored polymeric impurities.
-
Purification of the Free Base: Before converting to the hydrochloride salt, ensure the free base, 2-Bromo-6-methoxyaniline, is of high purity. Recrystallization or a second column chromatography run may be necessary.
-
Storage: Store the purified free base and the final hydrochloride salt under an inert atmosphere, protected from light, and at a low temperature (e.g., 4°C) to minimize degradation.[6]
Hydrochloride Salt Formation
Question 4: I am having trouble precipitating the hydrochloride salt from the solution. What factors influence the crystallization of 2-Bromo-6-methoxyaniline hydrochloride?
Answer: The successful precipitation of the hydrochloride salt depends on the choice of solvent and the concentration of the solution.
-
Solvent System: The ideal solvent for hydrochloride salt formation should be one in which the free base is soluble, but the hydrochloride salt is insoluble. A common method is to dissolve the free base in a non-polar solvent like diethyl ether or ethyl acetate and then add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or isopropanol).
-
Concentration: If the solution is too dilute, the salt may not precipitate. You can try to carefully concentrate the solution by removing some of the solvent under reduced pressure.
-
Initiating Crystallization: If the salt does not precipitate spontaneously, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the product.
-
Drying: Ensure the starting free base is dry, as water can sometimes interfere with the crystallization process.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-methoxyaniline
This protocol details the synthesis of the free base using N-Bromosuccinimide for improved selectivity.
Materials:
-
2-Methoxyaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure:
-
Dissolve 2-methoxyaniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Formation of 2-Bromo-6-methoxyaniline Hydrochloride
Materials:
-
Purified 2-Bromo-6-methoxyaniline (free base)
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M) or isopropanol
Procedure:
-
Dissolve the purified 2-Bromo-6-methoxyaniline in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise.
-
A precipitate should form upon addition of the HCl solution.
-
Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and unreacted free base.
-
Dry the resulting white to off-white solid under vacuum to obtain 2-Bromo-6-methoxyaniline hydrochloride.
Data Presentation
| Reagent/Parameter | Value/Condition | Rationale |
| Bromination Reaction | ||
| 2-Methoxyaniline | 1 equivalent | Starting material |
| N-Bromosuccinimide (NBS) | 1.05 equivalents | Mild brominating agent for improved selectivity |
| Solvent | Dichloromethane (DCM) | Common solvent for this type of reaction |
| Temperature | 0°C | To control reaction rate and minimize side reactions |
| Hydrochloride Salt Formation | ||
| 2-Bromo-6-methoxyaniline | 1 equivalent | Purified free base |
| HCl solution | 1.1 equivalents | To ensure complete conversion to the salt |
| Solvent | Anhydrous Diethyl Ether | Solvent in which the salt is insoluble |
Visualization
Workflow for the Synthesis and Troubleshooting of 2-Bromo-6-methoxyaniline Hydrochloride
Caption: A flowchart illustrating the synthetic pathway and key troubleshooting decision points.
References
-
ResearchGate (2025). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Retrieved from [Link]
-
PrepChem (n.d.). Synthesis of aniline hydrochloride. Retrieved from [Link]
-
Sciencemadness.org (2015). Aniline from Aniline Hydrochloride. Retrieved from [Link]
-
Beilstein Journals (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
Khan Academy (2022). Bromination of Aniline. Retrieved from [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Physics Forums (2008). Anilinium hydrochloride intermediate formation. Retrieved from [Link]
-
ResearchGate (2025). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
-
Organic Syntheses Procedure (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
Scribd (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Khan Academy (n.d.). Bromination of Aniline. Retrieved from [Link]
-
BYJU'S (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
ChemRxiv (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]
-
Allen (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Purification of 2-Bromo-6-methoxyaniline Hydrochloride
Welcome to the technical support center for the purification of 2-Bromo-6-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges during the synthesis and purification of this important chemical intermediate.
Introduction
2-Bromo-6-methoxyaniline is a key building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1] The presence of bromine and a methoxy group on the aniline ring provides multiple reaction sites, making it a versatile reagent.[2] However, reactions involving this compound, particularly its synthesis via bromination of 2-methoxyaniline, can lead to a range of impurities that complicate downstream applications. The hydrochloride salt form is often preferred as it can enhance stability, improve solubility in aqueous media, and facilitate crystallization.[3] This guide will focus on effective methods for removing common impurities from 2-Bromo-6-methoxyaniline hydrochloride reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during the purification of 2-Bromo-6-methoxyaniline hydrochloride.
FAQ 1: What are the most common impurities in a 2-Bromo-6-methoxyaniline hydrochloride synthesis?
The primary impurities depend on the synthetic route, but typically, when synthesizing via electrophilic bromination of 2-methoxyaniline, you can expect the following:
-
Dibrominated Species: Over-bromination is a common side reaction, leading to the formation of 2,4-dibromo-6-methoxyaniline or other dibrominated isomers.[4] This is especially prevalent with highly activating groups like amines and methoxy groups which strongly direct ortho and para.[5]
-
Isomeric Impurities: Bromination can sometimes lead to the formation of other monobrominated isomers, although the directing effects of the methoxy and amino groups favor the desired product. The presence of isomeric impurities with similar polarities can make separation challenging.[6]
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-methoxyaniline in the crude product.
-
Oxidized Impurities: Anilines are susceptible to oxidation, which can result in colored impurities.[7] This is often observed as a darkening of the product over time.
FAQ 2: My purified 2-Bromo-6-methoxyaniline hydrochloride is discolored (yellow to brown). What causes this and how can I fix it?
Discoloration is a common issue with anilines and is typically due to the formation of oxidized impurities.[7] Here are some strategies to address this:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. After a short boiling period, the carbon is removed by hot filtration.
-
Short Plug Filtration: Dissolving the crude product in a suitable solvent and passing it through a short plug of silica gel can effectively remove baseline impurities and some colored compounds.[6]
-
Proper Storage: To prevent future discoloration, store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[3]
FAQ 3: I am having difficulty separating the dibrominated impurity from my desired product by column chromatography. What can I do?
The similar polarities of mono- and di-brominated products can make chromatographic separation challenging.[8] Here are some tips to improve separation:
-
Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation on the column.[6] A less polar solvent system will increase the retention time and may improve the separation from the less polar dibrominated impurity.
-
Use a Basic Modifier: The basic nature of anilines can cause tailing on silica gel due to interactions with acidic silanol groups. Adding a small amount of a base like triethylamine (TEA) (0.5-2%) to your eluent can neutralize these acidic sites and lead to sharper peaks and better separation.[6]
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a phenyl-functionalized silica gel. These can offer different selectivity based on π-π interactions with the aromatic rings.[6]
FAQ 4: Can I use recrystallization to purify my 2-Bromo-6-methoxyaniline hydrochloride? What is a good solvent system?
Recrystallization is an excellent technique for purifying solid organic compounds like 2-Bromo-6-methoxyaniline hydrochloride.[9] The key is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
A good starting point for solvent screening for the hydrochloride salt would be polar protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with water or an anti-solvent like diethyl ether or hexanes. For the free base, a common solvent system is ethyl acetate/hexanes.
Experimental Protocols
Protocol 1: Purification by Column Chromatography (for the free base)
This protocol is for the purification of the free base form of 2-Bromo-6-methoxyaniline. If you have the hydrochloride salt, it will first need to be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.
Workflow Diagram:
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Methodology:
-
Preparation of the Column:
-
Choose an appropriate size column based on the amount of crude material (a general rule is a 50-100 fold excess of silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.
-
-
Sample Loading:
-
Dissolve the crude 2-Bromo-6-methoxyaniline in a minimal amount of the mobile phase.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with the polarity determined from your TLC analysis. A common starting point for bromoanilines is a mixture of hexanes and ethyl acetate.
-
Gradually increase the polarity of the mobile phase if necessary to elute your compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Bromo-6-methoxyaniline.[10]
-
Protocol 2: Purification by Recrystallization (for the hydrochloride salt)
This protocol outlines a general procedure for the recrystallization of 2-Bromo-6-methoxyaniline hydrochloride.
Workflow Diagram:
Caption: Workflow for Recrystallization Purification.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude 2-Bromo-6-methoxyaniline hydrochloride in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Data Summary
The choice of purification method will depend on the nature and quantity of the impurities. Below is a table summarizing the advantages and disadvantages of each technique.
| Purification Method | Advantages | Disadvantages | Best For Removing |
| Column Chromatography | High resolution, can separate compounds with similar polarities. | Can be time-consuming and require large volumes of solvent. Potential for product loss on the column. | Isomeric and dibrominated impurities. |
| Recrystallization | Simple, scalable, and can yield very pure product. | Requires finding a suitable solvent. Not effective for impurities with similar solubility to the product. | Gross impurities, colored impurities (with carbon), and impurities with different solubility profiles. |
Conclusion
The successful purification of 2-Bromo-6-methoxyaniline hydrochloride is crucial for its use in further synthetic applications. By understanding the common impurities that can form and applying the appropriate purification techniques, researchers can obtain a high-purity product. Careful optimization of chromatography conditions and recrystallization solvent systems, as outlined in this guide, will lead to improved yields and purity.
References
- Benchchem. (n.d.). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline.
- ChemicalBook. (2024). 2-bromo-6-methoxy-aniline.
- Benchchem. (n.d.). Minimizing dibromo impurity formation during halogenation.
- Benchchem. (n.d.). Identification of unknown impurities in 4-Bromo-3-(trifluoromethyl)aniline by LC-MS.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline.
- CymitQuimica. (n.d.). CAS 5473-01-8: 2-bromo-6-methoxyaniline.
- Smolecule. (2023, August 15). Buy 2-Bromo-6-methoxyaniline | 5473-01-8.
-
Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]
- Progress in Chemical and Biochemical Research. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon.
- Benchchem. (n.d.). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
Sources
- 1. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 2. CAS 5473-01-8: 2-bromo-6-methoxyaniline | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-bromo-6-methoxy-aniline | 5473-01-8 [chemicalbook.com]
Stability of 2-Bromo-6-methoxyaniline hydrochloride under different reaction conditions
Welcome to the technical support center for 2-Bromo-6-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various reaction conditions, drawing upon established principles of organic chemistry and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Bromo-6-methoxyaniline hydrochloride?
A1: 2-Bromo-6-methoxyaniline hydrochloride, like many substituted anilines, is susceptible to three main degradation pathways:
-
Oxidation: The aniline functional group is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or metal contaminants. This often results in the formation of colored impurities, leading to a darkening of the material from off-white or light tan to dark brown or black.[1]
-
Photodegradation: Aromatic amines can be light-sensitive.[2] Prolonged exposure to UV or even ambient light can induce degradation, leading to discoloration and the formation of byproducts.
-
pH Instability: While the hydrochloride salt form enhances water solubility and stability compared to the free base, the compound can be unstable in strongly acidic or basic aqueous solutions. In strong bases, it will be deprotonated to the more reactive free aniline, which is more susceptible to oxidation. In strong acids at elevated temperatures, hydrolysis of the methoxy group or other acid-catalyzed degradation pathways may occur.
Q2: My solid 2-Bromo-6-methoxyaniline hydrochloride has darkened over time. Is it still usable?
A2: The darkening of the solid is a common sign of oxidation.[1] While minor discoloration may not significantly impact the outcome of some reactions, it indicates the presence of impurities. For sensitive applications, such as in the synthesis of pharmaceutical intermediates, it is crucial to assess the purity of the material before use. Techniques like HPLC or GC-MS can quantify the level of degradation.[3][4] If significant degradation has occurred, purification by recrystallization may be necessary. To prevent this, always store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: Why is my reaction mixture turning dark brown when using 2-Bromo-6-methoxyaniline hydrochloride?
A3: Darkening of the reaction mixture is a strong indicator of aniline oxidation. This can be caused by several factors:
-
Presence of Air: The reaction may not be running under sufficiently inert conditions.
-
Oxidizing Reagents: Other reagents in your mixture may be acting as oxidants.
-
Acidic Conditions: Some reactions run under acidic conditions can promote the oxidation of anilines.
-
High Temperatures: Elevated temperatures can accelerate the rate of oxidation.
To mitigate this, ensure your reaction is conducted under an inert atmosphere, use purified and deoxygenated solvents, and consider if a lower reaction temperature is feasible. Protecting the amine group as an amide (e.g., acetanilide) can also increase its stability towards oxidation.[1][5][6]
Q4: Can I use a strong base like sodium hydroxide with 2-Bromo-6-methoxyaniline hydrochloride?
A4: When you add a strong base like NaOH, you will neutralize the hydrochloride salt and generate the free base, 2-bromo-6-methoxyaniline. The free base is significantly more nucleophilic and also more susceptible to oxidation than its protonated salt form. While many reactions require the free base, it's important to be aware that its stability is reduced. If the reaction is performed in the presence of air, you are likely to observe oxidation and the formation of colored byproducts.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Symptom: Your Suzuki or Buchwald-Hartwig coupling reaction using 2-Bromo-6-methoxyaniline hydrochloride as a starting material results in a low yield of the desired product or recovery of starting material.
-
Potential Causes & Solutions:
-
In-situ Formation of the Free Base: The hydrochloride salt is not reactive in most cross-coupling reactions. You must add a base to the reaction mixture to generate the free aniline in situ. Ensure you are using a sufficient excess of a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) to both neutralize the HCl salt and facilitate the catalytic cycle.
-
Ligand Inhibition: The free amino group of anilines can sometimes coordinate to the palladium center and inhibit catalysis. You may need to screen different palladium ligands to find one that is not inhibited by the aniline substrate.
-
Steric Hindrance: The bromine atom is ortho to a methoxy group and meta to the amino group, which can create some steric hindrance around the reaction center. This may slow down the rate of oxidative addition to the palladium catalyst. Consider using a more reactive palladium precatalyst or a bulkier electron-rich ligand to promote this step.
-
Poor Reagent Quality: As mentioned in the FAQs, the starting material may have degraded. Verify the purity of your 2-Bromo-6-methoxyaniline hydrochloride before starting the reaction.
-
Issue 2: Formation of Multiple Unidentified Byproducts
-
Symptom: TLC or LC-MS analysis of your crude reaction mixture shows multiple spots or peaks in addition to your starting material and desired product.
-
Potential Causes & Solutions:
-
Oxidative Degradation: As discussed, anilines are prone to oxidation.
-
Troubleshooting Steps:
-
Degas all solvents thoroughly before use.
-
Run the reaction under a strict inert atmosphere (nitrogen or argon).
-
Use fresh, high-purity starting materials.
-
-
-
Over-reaction/Side Reactions: The aniline ring is activated by the amino and methoxy groups, making it susceptible to other electrophilic reactions if electrophiles are present.
-
Stability Profile Under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Relatively stable, but potential for slow degradation over extended periods. | Potential for hydrolysis of the methoxy group to a phenol. |
| Basic Hydrolysis | 0.1 M NaOH, Room Temp | Unstable. The free base will be formed, which is prone to rapid oxidation. | Oxidized dimeric/polymeric species (colored). |
| Oxidation | 3% H₂O₂, Room Temp | Highly Unstable. Rapid discoloration is expected. | Oxidized aniline derivatives, potentially leading to azo compounds or polymeric tars.[10] |
| Photostability | UV/Visible Light | Unstable. Gradual discoloration upon exposure. | Photodegradation products, which can be complex.[2] |
| Thermal Degradation | 80°C, Solid State | Generally stable, but discoloration may occur over time, especially in the presence of air. | Oxidized impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 2-Bromo-6-methoxyaniline Hydrochloride
This protocol outlines a typical forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-Bromo-6-methoxyaniline hydrochloride in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 8 hours.
-
Photolytic Degradation: Expose 10 mL of the stock solution in a quartz cuvette to a photostability chamber.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours, then prepare a 1 mg/mL solution.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for monitoring the stability of 2-Bromo-6-methoxyaniline hydrochloride. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Visualizations
Degradation Pathway Decision Tree
This diagram provides a logical workflow for troubleshooting unexpected results in reactions involving 2-Bromo-6-methoxyaniline hydrochloride.
Caption: Troubleshooting workflow for reactions.
Conceptual Stability Diagram
This diagram illustrates the key factors influencing the stability of 2-Bromo-6-methoxyaniline hydrochloride.
Caption: Factors affecting stability.
References
-
Liskon Biological. 4-Bromoaniline (C₆H₆BrN) Stability Study. (2024-11-06). [Link]
-
MDPI. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. [Link]
-
The Royal Society of Chemistry. Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. (2017-02-07). [Link]
-
ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025-08-05). [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. (2014-05-31). [Link]
-
MedCrave online. Forced Degradation Studies. (2016-12-14). [Link]
-
LISKON. Detection methods for p-bromoaniline. (2024-10-10). [Link]
-
PubChem. 4-Bromoaniline. [Link]
-
Quora. How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?. (2017-02-14). [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [Link]
-
NCBI. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. [Link]
-
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
NIH. 2-Methoxyaniline. [Link]
-
ResearchGate. Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2.. [Link]
-
ResearchGate. Photodegradation of aniline in aqueous suspensions of microalgae. [Link]
-
Wikipedia. o-Anisidine. [Link]
-
Semantic Scholar. Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts. [Link]
-
PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. [Link]
-
Wikipedia. p-Anisidine. [Link]
-
Quora. Why is aniline soluble in HCl?. (2018-09-24). [Link]
-
ResearchGate. Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1 H NMR Spectroscopy. (2025-08-09). [Link]
-
ResearchGate. Kinetics of oxidation of p-bromoaniline by chromic acid. (2025-08-06). [Link]
-
PubChem. 2-Bromo-6-methoxyaniline. [Link]
-
Wikipedia. 4-Bromoaniline. [Link]
-
The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Comparison of 2-Bromo-6-methoxyaniline hydrochloride with other bromoanilines in synthesis
For the discerning researcher and professional in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly influences the efficiency, regioselectivity, and overall success of a synthetic campaign. Among the vast arsenal of available reagents, substituted bromoanilines serve as versatile intermediates, particularly in the realm of cross-coupling chemistry. This guide provides an in-depth comparison of 2-Bromo-6-methoxyaniline hydrochloride with other bromoaniline isomers, offering objective analysis and supporting experimental insights to inform your synthetic strategy.
Introduction: The Strategic Importance of Bromoanilines
Bromoanilines are a cornerstone in the synthesis of a multitude of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the presence of two key functional groups: a nucleophilic amino group and a bromine atom that readily participates in a variety of cross-coupling reactions. The hydrochloride salt form of these anilines often enhances stability and improves handling characteristics.
This guide focuses on 2-Bromo-6-methoxyaniline, a di-ortho-substituted aniline, and evaluates its performance in comparison to other isomers such as 2-bromoaniline, 3-bromoaniline, 4-bromoaniline, and other substituted analogues. The interplay of steric and electronic effects arising from the unique substitution pattern of 2-Bromo-6-methoxyaniline dictates its reactivity and offers both unique opportunities and challenges in synthesis.
Physicochemical Properties: A Comparative Overview
The physical properties of bromoaniline isomers can influence their handling, solubility, and reactivity in various solvent systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromo-6-methoxyaniline | C₇H₈BrNO | 202.05 | - | - |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 32 | 229 |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | 16.8 | 251 |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 66-70 | 230 |
Data sourced from various chemical suppliers and databases.
The Decisive Role of Steric and Electronic Effects
The reactivity of bromoanilines in cross-coupling reactions is fundamentally governed by the electronic nature and steric environment of the aromatic ring.
Electronic Effects: The methoxy group (-OCH₃) in 2-Bromo-6-methoxyaniline is an electron-donating group, which increases the electron density of the aromatic ring. This can influence the rate of oxidative addition in palladium-catalyzed reactions. In contrast, the bromine atom is an electron-withdrawing group via induction but electron-donating through resonance. The overall electronic character of the aniline derivative impacts its nucleophilicity and the reactivity of the C-Br bond. For instance, the amino group in aniline is a strong electron-donating group, which can affect the reactivity of the molecule in electrophilic aromatic substitution reactions.[1]
Steric Hindrance: The presence of two substituents ortho to the amino group in 2-Bromo-6-methoxyaniline creates significant steric hindrance.[2] This steric bulk can impede the approach of bulky reagents and catalysts, potentially leading to lower reaction rates or requiring more forcing conditions compared to less hindered isomers like 3-bromoaniline and 4-bromoaniline.[2] However, this steric hindrance can also be advantageous in directing reactions to other positions or in stabilizing certain intermediates. The impact of steric hindrance is a dominant factor in the reactivity of 2,6-disubstituted anilines.[2]
Caption: Interplay of steric and electronic effects in 2-Bromo-6-methoxyaniline.
Performance in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in a range of chemical reactions. Here, we compare the expected reactivity of 2-Bromo-6-methoxyaniline hydrochloride with other bromoanilines in three pivotal cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of bromoanilines in this reaction is influenced by both electronic and steric factors. While electron-donating groups can sometimes slow down the oxidative addition step, the choice of catalyst and ligand is crucial. For sterically hindered substrates like 2-Bromo-6-methoxyaniline, specialized ligands that promote the coupling of ortho-substituted aryl halides are often necessary.[3][4] In contrast, 4-bromoaniline, with less steric hindrance around the bromine atom, generally undergoes Suzuki coupling with relative ease.[5]
Representative Experimental Data for Suzuki-Miyaura Coupling
| Bromoaniline | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Bromoaniline derivative | Benzylboronic ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 95 | [3] |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 92 | [5] |
| 2-Bromo-6-methylaniline | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent | [6] |
Note: The data presented is from different studies and serves as a representative illustration of reactivity. Direct comparison requires identical reaction conditions.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.[7][8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9] The steric hindrance in 2-Bromo-6-methoxyaniline can make this transformation challenging, often requiring the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[10] Less hindered bromoanilines, such as 4-bromoaniline, can often be coupled under milder conditions. The choice of base is also critical, with stronger bases like sodium tert-butoxide often being necessary for less reactive aryl bromides.[10]
Representative Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Bromoaniline
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable ligand (e.g., XPhos, 0.04 mmol).
-
Base and Solvent Addition: Add a strong base (e.g., sodium tert-butoxide, 1.4 mmol) and an anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[11] While modern protocols have improved upon the traditionally harsh reaction conditions, steric hindrance can still be a significant barrier. The di-ortho substitution of 2-Bromo-6-methoxyaniline would likely necessitate higher temperatures and/or the use of specialized ligands to achieve good yields compared to the more reactive 3- and 4-bromoaniline isomers. The reactivity of aryl halides in Ullmann reactions generally follows the trend I > Br > Cl.[12]
Application in Heterocycle Synthesis: The Gateway to Carbazoles
Substituted anilines are pivotal precursors for the synthesis of various nitrogen-containing heterocycles. One prominent example is the synthesis of carbazoles, which are important structural motifs in many biologically active compounds.[13][14] The strategic use of substituted bromoanilines allows for the construction of functionalized carbazole frameworks through various synthetic routes, including palladium-catalyzed intramolecular C-H arylation or cyclization of diphenylamine derivatives. The substitution pattern on the bromoaniline starting material directly translates to the substitution pattern on the final carbazole product, allowing for the synthesis of a diverse library of compounds.[13][15]
Caption: General synthetic route to substituted carbazoles from bromoanilines.
Conclusion and Future Outlook
2-Bromo-6-methoxyaniline hydrochloride presents a unique set of characteristics for the synthetic chemist. The interplay of its electron-donating methoxy group and the steric hindrance imposed by the di-ortho substitution pattern distinguishes it from other bromoaniline isomers. While its hindered nature can pose challenges in certain transformations, requiring carefully optimized conditions and specialized catalytic systems, it also offers opportunities for regioselective synthesis.
In contrast, less hindered isomers like 3- and 4-bromoaniline often exhibit higher reactivity in standard cross-coupling reactions. The choice of bromoaniline isomer should therefore be a strategic one, based on the desired target molecule and the synthetic route envisioned. A thorough understanding of the steric and electronic properties of each isomer, as outlined in this guide, is paramount for making an informed decision.
The continued development of more efficient and robust catalytic systems for cross-coupling reactions will undoubtedly further expand the utility of sterically hindered building blocks like 2-Bromo-6-methoxyaniline, opening new avenues for the synthesis of complex and novel molecules.
References
- Beaudry, C. M. et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Journal of Organic Chemistry.
- BenchChem. (2025). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. BenchChem.
- Schön, U. et al. (Year unavailable). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Journal of Organic Chemistry.
- BenchChem. (2025). Application Note: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.
- Singh, R. P. et al. (Year unavailable). A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. Journal of Chemical Sciences.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
- Reddy, G. S. et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. BenchChem.
- Khan, M. et al. (Year unavailable). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Wikipedia. (2023).
- Szostak, M. et al. (Year unavailable). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
- Wirth, T. et al. (Year unavailable). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie.
- ResearchGate. (Year unavailable). Synthetic pathway for substituted carbazoles.
- AbbVie Inc. (2024).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
- Organic Chemistry Portal. (Year unavailable). Carbazole synthesis. Organic Chemistry Portal.
- ResearchGate. (Year unavailable). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Dorel, R. & Echavarren, A. M. (Year unavailable).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- Skorka, L. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- Sumida, A. et al. (2023). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Chemistry Letters.
- The Organic Chemistry Tutor. (2025).
- ChemRxiv. (Year unavailable). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
- AbbVie Inc. (2024).
- Zacconi, F. C. et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules.
- ResearchGate. (Year unavailable). The Suzuki reaction of 4-bromoaniline with aryl boronic acids.
- De Meijere, A. & Meyer, F. E. (2010). recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. Heterocycles.
- Quora. (2020). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction)
- C. J. Smith et al. (Year unavailable). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry.
- Sharma, R. K. et al. (Year unavailable). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Ma, D. et al. (Year unavailable). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry.
- Arkivoc. (Year unavailable). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Arkivoc.
- Organic Chemistry Portal. (Year unavailable). Ullmann Reaction. Organic Chemistry Portal.
- Organic Chemistry Portal. (Year unavailable). Suzuki Coupling. Organic Chemistry Portal.
- ACS Fall. (2025). Pair-wise electronic effect investigations of the organometallic donor and organic electrophile on the palladium-catalyzed cross-coupling reaction of (E)
- Hocek, M. et al. (Year unavailable). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- PubChem. (Date unavailable). 4-Bromo-2-methoxyaniline. PubChem.
- AbbVie Inc. (2024).
- Organic Chemistry Portal. (Year unavailable). Heck Reaction. Organic Chemistry Portal.
- Maleczka, R. E. Jr. et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
- PubMed Central. (Year unavailable). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Quora. (2016). Which one is more basic? Aniline or 4-bromoaniline? Why? Quora.
- Beletskaya, I. P. & Cheprakov, A. V. (Year unavailable).
- ChemicalBook. (2023).
- Sigma-Aldrich. (Date unavailable). 2-Bromo-4-methoxyaniline. Sigma-Aldrich.
- BLD Pharm. (Date unavailable). 32338-02-6|2-Bromo-4-methoxyaniline. BLD Pharm.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 13. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 14. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Validation of 2-Bromo-6-methoxyaniline hydrochloride Purity
Introduction
2-Bromo-6-methoxyaniline hydrochloride is a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can carry through the synthetic pathway, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust validation of 2-Bromo-6-methoxyaniline hydrochloride's purity, grounded in the principles of scientific integrity and regulatory compliance. Our approach is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) concerning impurities in new drug substances and Q2(R1) on the validation of analytical procedures.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide will not only detail the "how" but also the "why" behind method selection and protocol design, empowering researchers and drug development professionals to build self-validating systems for quality control.
Core Principles of Purity Validation
A comprehensive purity assessment of a pharmaceutical intermediate like 2-Bromo-6-methoxyaniline hydrochloride requires a multi-faceted approach. No single analytical technique is sufficient to identify and quantify all potential impurities. These can be broadly categorized as:
-
Organic Impurities: Includes starting materials, by-products, intermediates, and degradation products.[5][6]
-
Inorganic Impurities: Reagents, ligands, inorganic salts, and heavy metals.[5][6]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis process.[5][6]
A well-designed validation strategy employs orthogonal methods—techniques that measure the same attribute through different physicochemical principles—to ensure a complete and accurate purity profile.
Orthogonal Analytical Techniques: A Comparative Overview
The selection of an analytical technique is driven by the specific impurity being targeted and the required sensitivity and selectivity. Below, we compare the most effective methods for 2-Bromo-6-methoxyaniline hydrochloride.
High-Performance Liquid Chromatography (HPLC)
Principle & Application: HPLC is the workhorse for purity analysis of non-volatile and thermally unstable compounds, making it ideal for quantifying organic impurities in 2-Bromo-6-methoxyaniline hydrochloride.[7] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A reversed-phase method, typically using a C18 column, is the standard approach for aromatic amines.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which effectively retains the aromatic aniline structure. Its versatility allows for excellent separation of compounds with varying polarities.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is employed. The acid protonates the aniline's amino group, ensuring good peak shape and preventing tailing. The gradient elution allows for the separation of impurities with a wide range of polarities, from polar starting materials to non-polar by-products.
-
Detection: A UV detector set at the analyte's maximum absorbance wavelength (λmax) provides high sensitivity. For comprehensive analysis, a Photo Diode Array (PDA) detector is superior as it can acquire spectra across a range of wavelengths, helping to identify co-eluting peaks and assess peak purity.
Experimental Protocol: HPLC-UV/PDA for Organic Impurity Profiling
-
System Preparation:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, 210-400 nm, with extraction at 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 2-Bromo-6-methoxyaniline hydrochloride reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner.
-
Sensitivity Solution: Dilute the standard solution to a concentration corresponding to the reporting threshold (e.g., 0.05%).
-
-
System Suitability Test (SST):
-
Inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Inject the sensitivity solution to ensure an adequate signal-to-noise ratio (typically S/N > 10).
-
-
Analysis:
-
Inject the sample solution.
-
Integrate all peaks and report any impurity greater than the reporting threshold (e.g., 0.05%) using area percent normalization.
-
Gas Chromatography (GC)
Principle & Application: GC is the preferred method for analyzing volatile and thermally stable compounds, making it the gold standard for identifying and quantifying residual solvents. It is also suitable for volatile organic impurities.[8][9] Separation occurs based on the compound's boiling point and interaction with the stationary phase.
Causality Behind Experimental Choices:
-
Technique: Headspace GC is used for residual solvents to avoid injecting the non-volatile hydrochloride salt onto the column, which would cause contamination and degradation. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected.
-
Column: A polar column (e.g., PEG-based like a DB-WAX) is often used for a broad range of common solvents. For general screening, a less polar 5% phenyl-methylpolysiloxane column (e.g., DB-5) is also effective.
-
Detector: A Flame Ionization Detector (FID) is used for its high sensitivity to nearly all organic compounds. For unequivocal identification, Mass Spectrometry (MS) is the detector of choice.[8][10]
Experimental Protocol: Headspace GC-FID for Residual Solvents
-
System Preparation:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 260 °C.
-
Headspace Sampler: Vial Equilibration at 80 °C for 15 min.
-
-
Standard and Sample Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO) or another high-boiling, inert solvent.
-
Standard Solution: Prepare a stock solution containing all potential residual solvents at a known concentration (e.g., as specified in ICH Q3C).
-
Sample Preparation: Accurately weigh ~100 mg of 2-Bromo-6-methoxyaniline hydrochloride into a headspace vial and dissolve in a known volume of the solvent.
-
-
Analysis:
-
Analyze the standard and sample vials.
-
Quantify solvents by comparing peak areas from the sample to those from the standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: NMR spectroscopy is an unparalleled tool for structural elucidation and identification of impurities.[11][12] It provides detailed information about the chemical structure and can be used to confirm the identity of the main component and characterize unknown impurities.[13] Quantitative NMR (qNMR) can also be used for purity determination without the need for a specific reference standard for each impurity.
Causality Behind Experimental Choices:
-
Technique: ¹H NMR is the primary experiment. It is highly sensitive and provides information on the number, environment, and connectivity of protons. ¹³C NMR and 2D-NMR (e.g., COSY, HSQC) are used for more complex structural assignments.
-
Purity Determination (qNMR): By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the 2-Bromo-6-methoxyaniline hydrochloride can be determined. This method is highly accurate as signal intensity is directly proportional to the number of nuclei.
Experimental Protocol: ¹H qNMR for Absolute Purity Assay
-
Sample Preparation:
-
Accurately weigh ~10 mg of 2-Bromo-6-methoxyaniline hydrochloride and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a >400 MHz spectrometer.
-
Ensure a sufficient relaxation delay (D1, typically 5 times the longest T₁) to allow for complete magnetization recovery, which is critical for accurate quantification.
-
-
Data Processing & Calculation:
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the formula that relates the integral values, molecular weights, sample weights, and number of protons for each signal.
-
Thermal Analysis (DSC & TGA)
Principle & Application:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure crystalline substances (>98.5%), DSC can determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[14][15]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is excellent for determining the content of residual water or other volatile components and assessing thermal stability.[16][17]
Causality Behind Experimental Choices:
-
DSC provides a good estimate of the total mole fraction of soluble impurities but does not identify them. It is a powerful orthogonal technique to chromatographic methods.[14]
-
TGA complements Karl Fischer titration for water content and GC for residual solvents, providing a total volatile content measurement.
Experimental Protocol: DSC for Purity Estimation
-
System Preparation:
-
Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the sample into an aluminum pan and hermetically seal it.
-
-
Analysis:
-
Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.
-
The instrument software can then automatically calculate the purity based on the shape of the melting endotherm.
-
Data Presentation & Comparative Summary
The following table provides a comparative summary of the primary analytical techniques for validating the purity of 2-Bromo-6-methoxyaniline hydrochloride.
| Analytical Technique | Primary Application | Selectivity | Sensitivity | Throughput | Key Advantage | Limitation |
| HPLC-PDA | Quantification of organic and non-volatile impurities. | High | High (ng-µg) | High | Robust, precise, and widely applicable for purity/assay. | Not suitable for volatile compounds or inorganic impurities. |
| Headspace GC-FID/MS | Quantification of residual solvents and volatile impurities. | Very High (MS) | Very High (pg-ng) | Moderate | Gold standard for volatile analytes. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Absolute purity determination and structural elucidation. | Very High | Low-Moderate | Low | Provides structural information; does not require impurity standards. | Lower sensitivity than chromatographic methods; requires expensive equipment. |
| DSC | Purity of highly pure crystalline materials; melting point. | Low | Low | High | Fast estimation of total soluble impurities. | Only applicable to pure, crystalline solids; does not identify impurities. |
| TGA | Water content, total volatiles, and thermal stability. | Low | Moderate | High | Simple and rapid assessment of volatile content. | Non-specific; does not differentiate between different volatiles. |
Visualization of Validation Workflows
A logical and systematic workflow is essential for a comprehensive purity validation.
Diagram 1: Comprehensive Purity Validation Workflow
Caption: A comprehensive workflow for purity validation.
Diagram 2: Logic for Method Selection Based on Impurity Type
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
The validation of 2-Bromo-6-methoxyaniline hydrochloride purity is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A scientifically sound approach relies on a suite of orthogonal analytical techniques, each validated according to ICH Q2(R1) guidelines.[2][3][18]
For routine quality control, a primary HPLC method for assay and organic impurity profiling, coupled with a headspace GC method for residual solvents, forms a robust and compliant foundation. For initial characterization, structural confirmation by NMR is indispensable. Thermal analysis methods like DSC and TGA serve as excellent complementary techniques to provide a more complete physicochemical profile.
By implementing this multi-modal, evidence-based strategy, researchers and drug development professionals can confidently establish the purity of 2-Bromo-6-methoxyaniline hydrochloride, ensuring it meets the stringent requirements of the pharmaceutical industry.
References
-
Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances. Source: ECA Academy. URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]
-
Title: Use of NMR in Impurity Profiling for Pharmaceutical Products. Source: Veeprho. URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: ICH Q2 Analytical Method Validation. Source: Slideshare. URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub. URL: [Link]
-
Title: Quality Guidelines. Source: International Council for Harmonisation (ICH). URL: [Link]
-
Title: NMR Applications in Pharmaceutical Impurity Profiling. Source: Medium. URL: [Link]
-
Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Source: ICH. URL: [Link]
-
Title: Impurities in New Drug Substances - ICH Q3. Source: Scribd. URL: [Link]
-
Title: Detection methods for p-bromoaniline. Source: LISKON. URL: [Link]
-
Title: ICH topic Q 3 A (R2) - Impurities in new drug substances. Source: Therapeutic Goods Administration (TGA). URL: [Link]
-
Title: Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Source: CONICET Digital. URL: [Link]
-
Title: IMPURITY PROFILING OF PHARMACEUTICALS. Source: ResearchGate. URL: [Link]
-
Title: Simultaneous Thermal Analysis | TGA/DSC. Source: Mettler Toledo. URL: [Link]
-
Title: Separation of 2-Bromo-6-methoxynaphthalene on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]
-
Title: Advances in Impurity Profiling of Pharmaceutical Formulations. Source: Biomedical Journal of Scientific & Technical Research. URL: [Link]
-
Title: GC separation of chloroaniline and bromoaniline isomers on the... Source: ResearchGate. URL: [Link]
-
Title: Purity Determination and DSC Tzero Technology. Source: TA Instruments. URL: [Link]
-
Title: method 8131 aniline and selected derivatives by gas chromatography. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]
-
Title: Thermal Analysis in Practice Tips and Hints. Source: Mettler Toledo. URL: [Link]
-
Title: Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: TGA vs DSC: Which Method is Best for Your Material Characterization? Source: Microbioz India. URL: [Link]
-
Title: DSC purity determination. Source: Mettler Toledo. URL: [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. scribd.com [scribd.com]
- 7. biomedres.us [biomedres.us]
- 8. Detection methods for p-bromoaniline - LISKON [liskonchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. veeprho.com [veeprho.com]
- 12. toref-standards.com [toref-standards.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. tainstruments.com [tainstruments.com]
- 15. mt.com [mt.com]
- 16. mt.com [mt.com]
- 17. microbiozindia.com [microbiozindia.com]
- 18. starodub.nl [starodub.nl]
A Comparative Guide to Catalysts for Suzuki Reactions with 2-Bromo-6-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] However, the successful application of this reaction to sterically hindered and electron-rich substrates, such as 2-Bromo-6-methoxyaniline hydrochloride, presents unique challenges. The selection of an appropriate palladium catalyst is paramount to overcoming these hurdles and achieving optimal reaction outcomes. This guide provides a comparative analysis of various catalyst systems, supported by experimental data, to inform catalyst selection for this challenging transformation.
The Challenge of Coupling Sterically Hindered Anilines
2-Bromo-6-methoxyaniline hydrochloride is a sterically demanding substrate due to the presence of substituents ortho to the bromine atom. This steric hindrance can impede the oxidative addition step of the catalytic cycle, a crucial phase in the Suzuki reaction.[2] Furthermore, the electron-donating nature of the methoxy and amino groups can influence the reactivity of the aryl halide. The hydrochloride salt form also necessitates careful consideration of the base used in the reaction.
Comparative Performance of Palladium Catalyst Systems
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is largely determined by the nature of its ligands, which influence the catalyst's stability, activity, and substrate scope.[3] Below is a comparative overview of catalyst systems commonly employed for challenging Suzuki couplings.
| Catalyst System | Ligand Type | Key Advantages | Typical Conditions | Reported Yields (with similar substrates) |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich biaryl phosphines | Highly effective for sterically hindered and electron-rich aryl halides.[2][4] Promotes efficient oxidative addition and reductive elimination.[2] | K₃PO₄, Toluene or Dioxane/H₂O, Room Temperature to 100 °C[2][3] | 90-98%[2][3] |
| PEPPSI™-IPr / PEPPSI™-SIPr | N-Heterocyclic Carbene (NHC) | Air and moisture stable, high thermal stability.[5] Excellent for a broad range of substrates, including heteroaromatics.[5][6] | K₂CO₃ or t-BuOK, THF or Dioxane, 60-100 °C[6][7] | >95%[6] |
| Pd(dppf)Cl₂ | Ferrocenyl phosphine | Good performance with a variety of aryl halides and boronic acids.[8] Often used in initial screening due to its reliability. | K₂CO₃, DME/H₂O, 80 °C[8] | 65-85%[1][8] |
| CataCXium® A Palladacycle | Di-adamantylalkylphosphine | Uniquely effective for unprotected ortho-bromoanilines.[9][10] | K₃PO₄, 2-MeTHF, 90 °C[9][10] | 91-95%[9][10] |
Expert Insights on Catalyst Selection:
-
For sterically demanding substrates like 2-Bromo-6-methoxyaniline, Buchwald ligands such as SPhos and XPhos are often the first choice. Their steric bulk and electron-donating properties are specifically designed to facilitate the coupling of hindered aryl halides.[2]
-
N-Heterocyclic Carbene (NHC) ligands, found in PEPPSI™ catalysts, offer excellent stability and high activity. [5] They are particularly advantageous when working with substrates that might poison traditional phosphine-based catalysts. The use of robust acenaphthoimidazolylidene palladium complexes has also shown high efficiency for sterically hindered substrates.[7]
-
While Pd(dppf)Cl₂ is a versatile catalyst, its performance with highly hindered substrates may be limited compared to more specialized systems. [1][8]
-
CataCXium® A palladacycle has demonstrated exceptional reactivity for the Suzuki coupling of unprotected ortho-bromoanilines, a substrate class closely related to the topic compound. [9][10] This makes it a compelling option for this specific transformation.
Experimental Workflow and Protocols
A systematic approach is crucial for comparing the performance of different catalysts. The following workflow and protocols provide a framework for conducting these comparative studies.
Caption: General workflow for comparative catalyst screening.
This protocol is a general guideline and should be optimized for each specific catalyst system.
Materials:
-
2-Bromo-6-methoxyaniline hydrochloride (1.0 mmol)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst) (0.01-0.05 equiv. Pd)
-
Ligand (if required, e.g., SPhos, XPhos) (1:1 or 2:1 ligand-to-palladium ratio)[2]
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add 2-Bromo-6-methoxyaniline hydrochloride, the arylboronic acid, and the base.
-
In a separate vial, if not using a precatalyst, weigh the palladium source and the ligand and add them to the reaction vessel.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-110 °C) and stir for the specified time (e.g., 2-24 hours).[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.[2]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
Understanding the mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.[11]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center.[11] This step is facilitated by a base.[12]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Conclusion
The Suzuki-Miyaura coupling of 2-Bromo-6-methoxyaniline hydrochloride is a challenging yet achievable transformation with the appropriate choice of catalyst. For this sterically hindered and electron-rich substrate, catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, or robust N-heterocyclic carbene ligands, are highly recommended.[2][7] Recent findings also point to the exceptional utility of specific palladacycles like CataCXium® A for unprotected ortho-bromoanilines.[9][10] A systematic, comparative approach to catalyst screening, as outlined in this guide, will enable researchers to identify the optimal conditions for their specific synthetic needs, ultimately facilitating the efficient synthesis of novel compounds for drug discovery and development.
References
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions.
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
- University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
-
Espinosa, M. R., Doppiu, A., & Hazari, N. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Retrieved from [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]
-
ResearchGate. (n.d.). Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. Retrieved from [Link]
-
The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemRxiv. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. Retrieved from [Link]
-
MDPI. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
PubMed Central. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Benchmarking the reactivity of 2-Bromo-6-methoxyaniline hydrochloride against similar compounds
For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the feasibility and efficiency of a synthetic route. 2-Bromo-6-methoxyaniline hydrochloride is a versatile chemical intermediate, prized for its unique substitution pattern that offers multiple avenues for molecular elaboration.[1][2] However, the reactivity of this compound is a nuanced interplay between the electronic and steric effects of its three distinct functional groups: an amino group (protonated as a hydrochloride salt), a bromo substituent, and a methoxy group.
This guide provides an in-depth analysis of the reactivity of 2-Bromo-6-methoxyaniline hydrochloride, benchmarking it against structurally analogous compounds. By understanding its behavior in key synthetic transformations, researchers can better predict reaction outcomes, troubleshoot challenges, and design more robust and efficient synthetic strategies.
The Structural Nuances of 2-Bromo-6-methoxyaniline
The reactivity of an aromatic compound is fundamentally governed by the nature of its substituents. In 2-Bromo-6-methoxyaniline, we observe a convergence of competing electronic and steric influences.
-
Amino Group (-NH₂/NH₃⁺): In its free base form, the amino group is a potent activating group, donating electron density to the aromatic ring through resonance (+M effect) and directing electrophiles to the ortho and para positions.[3] However, as a hydrochloride salt, the ammonium group (-NH₃⁺) becomes a strong electron-withdrawing and deactivating group through induction (-I effect), directing incoming electrophiles to the meta position.
-
Methoxy Group (-OCH₃): The methoxy group is a strong activating, ortho, para-directing group due to its +M effect, where the oxygen's lone pairs donate electron density to the ring.[1]
-
Bromo Group (-Br): The bromine atom is a deactivating group overall due to its strong electron-withdrawing inductive effect (-I). However, through resonance (+M), it directs incoming electrophiles to the ortho and para positions.[4]
-
The Ortho Effect: With substituents flanking the amino group at both ortho positions, significant steric hindrance is introduced. This "ortho effect" can impede the approach of reagents to the nitrogen atom and adjacent positions, profoundly influencing the compound's basicity and its participation in certain reactions.[5][6][7][8]
To contextualize the reactivity of our target compound, we will compare it against a panel of structurally related anilines, each chosen to isolate the effect of a specific substituent.
Table 1: Compounds Selected for Comparative Analysis
| Compound Name | Structure | Key Feature for Comparison |
| 2-Bromo-6-methoxyaniline | COC1=C(C(=CC=C1)Br)N | Target Compound |
| Aniline | C1=CC=C(C=C1)N | Baseline reactivity |
| 2-Bromoaniline | C1=CC=C(C(=C1)N)Br | Isolates the effect of an ortho-bromo group |
| 2-Methoxyaniline | COC1=CC=CC=C1N | Isolates the effect of an ortho-methoxy group |
| 4-Bromo-2-methoxyaniline | COC1=C(C=CC(=C1)Br)N | Positional isomer to assess steric effects[9] |
| 2,6-Dibromoaniline | C1=C(C=C(C=C1Br)N)Br | Compares steric/electronic effect of two bromo groups |
Benchmarking Reactivity Across Key Reaction Classes
Basicity: The "Ortho Effect" in Action
The basicity of an aniline, typically reported as the pKa of its conjugate acid (anilinium ion), is a direct measure of the availability of the nitrogen's lone pair of electrons. While electron-donating groups generally increase basicity and electron-withdrawing groups decrease it, the ortho effect often overrides these electronic trends.[10] Substituents at the ortho position sterically hinder the approach of a proton and, more importantly, disrupt the solvation of the resulting anilinium cation, making it less stable and thereby reducing the basicity of the parent aniline.[5][6][7][8]
Table 2: Comparative Basicity of Substituted Anilines (Predicted Trends)
| Compound | Key Substituents | Expected Basicity vs. Aniline | Rationale |
| Aniline | None | Baseline (pKa of C₆H₅NH₃⁺ ≈ 4.6) | - |
| 2-Methoxyaniline | ortho-OCH₃ (EDG) | Weaker | Dominant ortho effect outweighs the +M effect of the methoxy group. |
| 2-Bromoaniline | ortho-Br (EWG) | Weaker | Both the -I effect of bromine and the ortho effect decrease basicity. |
| 2-Bromo-6-methoxyaniline | ortho-Br, ortho-OCH₃ | Significantly Weaker | Pronounced ortho effect from two flanking groups drastically reduces basicity. |
This reduced basicity is a critical practical consideration, as it dictates the choice of base required for deprotonation in subsequent reactions.
Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions
For aryl halides, palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-N and C-C bonds. The reactivity of 2-Bromo-6-methoxyaniline in these transformations is primarily dictated by the C-Br bond.
A. Buchwald-Hartwig Amination
This reaction forges a new carbon-nitrogen bond, coupling the aryl bromide with an amine.[11][12] The key initial step is the oxidative addition of a Palladium(0) catalyst across the C-Br bond.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The electron-rich nature of the aniline ring can slightly decelerate the oxidative addition step compared to electron-poor aryl halides. More significantly, the steric hindrance from the ortho-methoxy group can impede the approach of the bulky palladium-ligand complex. Consequently, successful couplings often necessitate the use of specialized, sterically demanding phosphine ligands (e.g., SPhos, XPhos) and strong, non-nucleophilic bases.[13][14]
B. Suzuki-Miyaura Coupling
The Suzuki reaction creates a carbon-carbon bond between the aryl bromide and an organoboron species, typically a boronic acid.[15][16]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Similar to the Buchwald-Hartwig amination, both steric and electronic factors are at play. The presence of the unprotected amino group can sometimes complicate the reaction by coordinating to the palladium center. However, specific catalyst systems and conditions have been developed to effectively couple unprotected ortho-bromoanilines, demonstrating the reaction's versatility.[17][18]
Table 3: Reactivity Comparison in Palladium-Catalyzed Cross-Coupling
| Compound | Expected Reactivity | Key Considerations |
| 2-Bromoaniline | Moderate | Requires optimized conditions due to potential catalyst inhibition by the -NH₂ group. |
| 4-Bromo-2-methoxyaniline | Good | Less sterically hindered than the 2,6-disubstituted isomer, generally leading to higher yields under standard conditions. |
| 2-Bromo-6-methoxyaniline | Challenging but Feasible | Steric hindrance necessitates the use of bulky, electron-rich phosphine ligands and carefully chosen reaction conditions (temperature, base). |
| 2,6-Dibromoaniline | Challenging | Significant steric hindrance from two bromo groups makes coupling difficult. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the displacement of a leaving group on an aromatic ring by a potent nucleophile.[19] Crucially, this mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[20][21]
2-Bromo-6-methoxyaniline is effectively inert to SNAr. Its ring is rich in electrons due to the powerful donating effects of the amino and methoxy groups. These groups destabilize the anionic intermediate required for the SNAr mechanism, thus preventing the reaction.
Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring acts as a nucleophile. The free base form of 2-Bromo-6-methoxyaniline is highly activated towards electrophiles due to the combined directing power of the -NH₂ and -OCH₃ groups. However, this high reactivity can be a double-edged sword, often leading to polysubstitution and a mixture of products.[22] To achieve selective mono-substitution, the reactivity of the amino group is typically moderated by converting it to an amide (e.g., an acetanilide) prior to the electrophilic substitution step.
In its hydrochloride salt form, the -NH₃⁺ group is strongly deactivating and meta-directing. This fundamentally alters the regiochemical outcome of any potential EAS reaction.
Experimental Protocols
The following protocols are provided as validated starting points for researchers. Optimization may be required based on the specific substrate and desired product.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromoaniline
This protocol is adapted from established methodologies for the coupling of 2-bromopyridine derivatives and serves as a robust starting point.[15][23]
Caption: General experimental workflow for a Suzuki coupling reaction.
Materials:
-
2-Bromo-6-methoxyaniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
SPhos (Sphos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane and water (e.g., 4:1 ratio, 5 mL total)
Procedure:
-
Vessel Preparation: To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 2-Bromo-6-methoxyaniline, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction vessel. For air-sensitive catalysts, this should be done in a glovebox.
-
Solvent Addition: Add the dioxane/water solvent mixture to the vessel.
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent in vacuo. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This procedure is a general method adaptable for coupling bromoanilines with various amines.[13][24]
Materials:
-
2-Bromo-6-methoxyaniline (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
XPhos (XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
Vessel Preparation: In a glovebox, add NaOtBu, the palladium catalyst, and the XPhos ligand to a dry Schlenk tube with a stir bar.
-
Reactant Addition: Outside the glovebox, add 2-Bromo-6-methoxyaniline, the desired amine, and anhydrous toluene to the Schlenk tube under an inert atmosphere (argon or nitrogen).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
2-Bromo-6-methoxyaniline hydrochloride is a substrate of contrasts. Its electron-rich aromatic system makes it a poor candidate for nucleophilic aromatic substitution, while the free base is highly activated towards electrophilic attack, often requiring moderation for selective transformations. The compound's true synthetic utility is most powerfully realized in palladium-catalyzed cross-coupling reactions. However, the significant steric hindrance imposed by the two ortho substituents presents a challenge that must be met with modern catalyst systems employing bulky, electron-rich phosphine ligands. By understanding these governing principles and leveraging optimized protocols, researchers can effectively harness the synthetic potential of this valuable building block for applications in medicinal chemistry, materials science, and beyond.
References
-
Wikipedia. Ortho effect. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
Allen. A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. [Link]
-
Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]
-
Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]
-
PubChem. 2-Bromo-6-methoxyaniline. [Link]
-
PMC. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. [Link]
-
Vedantu. Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE. [Link]
-
ResearchGate. Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media. [Link]
-
Quora. Is aniline is more reactive than benzene?. [Link]
-
ResearchGate. Reactions of aniline with different substituents. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Oriental Journal of Chemistry. Solvent Effect on Electronic Spectra of 2-Methoxy-5-Methyl and 3-Bromo-2,4,6-Tri Methyl Anilines. [Link]
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. [Link]
-
PMC. (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline. [Link]
-
PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline. [Link]
-
ACS Publications. Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]
-
PubChem. 2-Bromo-5-methoxyaniline. [Link]
-
PubChem. 4-Bromo-2-methoxyaniline. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Khan Academy. Nucleophilic aromatic substitution I. [Link]
-
YouTube. ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. [Link]
Sources
- 1. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 2. CAS 5473-01-8: 2-bromo-6-methoxyaniline | CymitQuimica [cymitquimica.com]
- 3. quora.com [quora.com]
- 4. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. [allen.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE [vedantu.com]
- 9. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. benchchem.com [benchchem.com]
- 24. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to HPLC and GC-MS Analysis of 2-Bromo-6-methoxyaniline Hydrochloride Reaction Products
Introduction: Navigating the Analytical Challenges of a Key Pharmaceutical Intermediate
2-Bromo-6-methoxyaniline hydrochloride is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Its unique structure, featuring a halogenated and methoxylated aniline ring, allows for diverse chemical transformations, most notably in carbon-carbon and carbon-nitrogen bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] The purity and impurity profile of this intermediate and its subsequent reaction products are of paramount importance, as even minute impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of 2-Bromo-6-methoxyaniline hydrochloride reaction mixtures. As a seasoned application scientist, this document moves beyond a mere recitation of protocols to offer a nuanced understanding of the causality behind methodological choices, empowering researchers to select the optimal analytical strategy for their specific drug development needs. We will explore the strengths and limitations of each technique, supported by detailed experimental protocols and a comparative data summary, to ensure the robust characterization of your reaction products.
Anticipated Analytes in 2-Bromo-6-methoxyaniline Hydrochloride Reactions
A thorough analysis requires an understanding of the potential impurities that may arise. These can originate from the synthesis of the starting material or be generated as byproducts during subsequent reactions.
-
Starting Material and Isomers: Unreacted 2-Bromo-6-methoxyaniline and potential positional isomers from the bromination of o-methoxyaniline, such as 4-bromo-2-methoxyaniline, are common impurities.[3][4]
-
Reaction Byproducts: In cross-coupling reactions, byproducts such as dehalogenated starting material (2-methoxyaniline) and homocoupling products of the boronic acid or amine can be formed.
-
Degradation Products: As an aniline salt, 2-Bromo-6-methoxyaniline hydrochloride may be susceptible to hydrolysis. The aniline moiety can also be prone to oxidation, leading to the formation of nitroso or nitro compounds, or polymerization.[5][6]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the routine quality control of 2-Bromo-6-methoxyaniline hydrochloride and its reaction products.[7] Reverse-phase HPLC, with its ability to separate compounds based on their hydrophobicity, is the most common mode for this class of molecules.
Causality in HPLC Method Design
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection. For a mixture containing 2-Bromo-6-methoxyaniline and its potential byproducts, a C18 column is an excellent starting point due to its versatility in retaining a broad range of aromatic compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is chosen to elute the analytes with good peak shape and resolution. A gradient elution is often preferred over an isocratic one to effectively separate compounds with a wide range of polarities, from the more polar starting material to potentially less polar coupled products. UV detection is ideal for these aromatic compounds, which typically exhibit strong chromophores.
Detailed HPLC Protocol
This protocol provides a robust starting point for the analysis of a 2-Bromo-6-methoxyaniline hydrochloride reaction mixture.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the reaction mixture in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Rationale for Parameters:
-
The C18 stationary phase provides excellent retention for the aromatic analytes.
-
TFA is used as an ion-pairing agent to improve the peak shape of the basic aniline compounds.
-
The gradient elution allows for the separation of both polar and non-polar impurities within a reasonable run time.
-
A column temperature of 30 °C ensures reproducible retention times.
Caption: Workflow for HPLC analysis of reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS): Unrivaled for Volatile Impurity Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] Its high separation efficiency and the structural information provided by the mass spectrometer make it an invaluable tool for identifying unknown impurities. However, for polar and less volatile compounds like anilines, derivatization may be necessary to improve their chromatographic behavior.
Causality in GC-MS Method Design
The choice of a GC column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good compromise for separating a range of aromatic compounds. The temperature program is carefully optimized to ensure that all analytes are volatilized and elute as sharp peaks. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.
Detailed GC-MS Protocol
This protocol is designed for the analysis of a 2-Bromo-6-methoxyaniline hydrochloride reaction mixture, with an optional derivatization step.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary GC column, and a mass selective detector.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injection Mode: Split (20:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
Sample Preparation (without derivatization):
-
Neutralize the sample with a mild base (e.g., sodium bicarbonate solution).
-
Extract the analytes into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the extract and dilute to a final concentration of approximately 1 mg/mL in ethyl acetate.
Optional Derivatization (for improved peak shape and volatility):
-
After extraction and drying, evaporate the solvent.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Inject the derivatized sample directly into the GC-MS.
Rationale for Parameters:
-
The 5% phenyl column provides good selectivity for aromatic isomers.
-
The temperature program is designed to separate both volatile and semi-volatile components.
-
EI at 70 eV provides reproducible mass spectra for library matching and structural elucidation.
-
Derivatization can reduce peak tailing and improve the volatility of the aniline compounds.
Caption: Workflow for GC-MS analysis of reaction products.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit-for-purpose for the specific analytical challenge at hand.
| Feature | HPLC | GC-MS |
| Analyte Scope | Non-volatile and thermally labile compounds | Volatile and semi-volatile compounds |
| Primary Application | Purity assessment and quantification | Impurity identification and structural elucidation |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) |
| Resolution | Good, especially with modern UHPLC systems | Excellent for volatile isomers |
| Sample Preparation | Generally simpler; dissolution and filtration | More complex; may require extraction and derivatization |
| Data Output | Quantitative (peak area vs. concentration) | Qualitative (mass spectra) and semi-quantitative |
| Instrumentation Cost | Lower to moderate | Higher |
Expert Insights on Method Selection
For routine quality control where the primary goal is to determine the purity of 2-Bromo-6-methoxyaniline hydrochloride and quantify known impurities, HPLC is the method of choice . Its robustness, ease of use, and excellent quantitative performance make it ideal for this purpose.
For impurity profiling and the identification of unknown byproducts , particularly those that are volatile or semi-volatile, GC-MS is indispensable . The structural information provided by the mass spectra is crucial for elucidating the identity of unexpected peaks in the chromatogram. For a comprehensive characterization, a dual-pronged approach utilizing both HPLC for quantification and GC-MS for identification is often the most effective strategy in a drug development setting.[3]
Conclusion: A Symbiotic Approach to Analytical Excellence
Both HPLC and GC-MS are powerful and complementary techniques for the analysis of 2-Bromo-6-methoxyaniline hydrochloride reaction products. HPLC excels in providing accurate and precise quantitative data for purity assessment, while GC-MS offers unparalleled capabilities for the separation and identification of volatile and semi-volatile impurities. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, enables researchers to make informed decisions and develop robust analytical methods. By employing a synergistic approach that leverages the best of both worlds, drug development professionals can ensure the quality, safety, and efficacy of their pharmaceutical products.
References
- Arora, P. K., & Srivastava, A. (2020). Bacterial degradation of aniline and its derivatives. Journal of Environmental Chemical Engineering, 8(5), 104247.
- BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
- Cimpoiu, C., & Hosu, A. (2010). The degradation products of aniline in the solutions with ozone and kinetic investigations. Journal of the Serbian Chemical Society, 75(10), 1339-1349.
-
Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved from [Link]
- Google Patents. (n.d.). US4925984A - Para-bromination of ortho-alkyl anilines.
-
PubChem. (n.d.). 2-Bromo-6-methoxyaniline. Retrieved from [Link]
-
ResearchGate. (2017). Bacterial degradation of aniline. (A) Initial steps of aniline.... Retrieved from [Link]
-
The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
Sources
- 1. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 2. 5473-01-8|2-Bromo-6-methoxyaniline|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-bromo-6-methoxy-aniline | 5473-01-8 [chemicalbook.com]
- 5. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 2-Bromo-6-methoxyaniline Hydrochloride Derivatives by NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) techniques for the structural elucidation of 2-Bromo-6-methoxyaniline hydrochloride and its derivatives. By presenting supporting experimental data and detailed protocols, this guide aims to demonstrate the power of 1D and 2D NMR in providing clear and definitive structural assignments.
The precise characterization of substituted anilines is paramount in medicinal chemistry and materials science, where subtle structural changes can drastically alter a molecule's biological activity or physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structures in solution.[1][2] This guide will delve into the application of ¹H, ¹³C, and two-dimensional (2D) NMR techniques to confirm the substitution pattern and overall structure of 2-Bromo-6-methoxyaniline hydrochloride and its analogs.
The Logic of Spectroscopic Confirmation: Causality in Experimental Choices
The structural confirmation of a molecule like 2-Bromo-6-methoxyaniline hydrochloride relies on piecing together a connectivity puzzle. Each NMR experiment is chosen to provide specific pieces of that puzzle.
-
¹H NMR provides the initial overview, revealing the number of different types of protons, their relative abundance (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR complements the proton data by providing a count of the unique carbon environments. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the functional groups attached to the carbons.[3]
-
2D NMR techniques , such as COSY and HSQC, are then employed to definitively link protons and carbons, confirming the connectivity that was inferred from the 1D spectra.[4][5][6] These techniques are indispensable for resolving ambiguities that may arise from overlapping signals in complex 1D spectra.[1][5]
Expected NMR Spectral Features of 2-Bromo-6-methoxyaniline Hydrochloride
Before delving into experimental protocols, it is crucial to understand the expected NMR signatures of the target molecule. The structure of 2-Bromo-6-methoxyaniline contains several key functional groups that will give rise to characteristic signals.
Aromatic Protons: The benzene ring has three protons, and their chemical shifts and coupling patterns will be highly informative. The electron-donating methoxy and amino groups, and the electron-withdrawing bromine atom will influence the electronic environment of these protons, leading to distinct chemical shifts. The ortho, meta, and para coupling constants will provide information about their relative positions.
Methoxyl Protons: The -OCH₃ group will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.
Amine Protons: The -NH₂ protons can be broad and their chemical shift is often concentration and solvent dependent. In the hydrochloride salt form, the signal for the -NH₃⁺ protons will likely be shifted further downfield and may exhibit coupling to the adjacent aromatic proton.
Aromatic Carbons: The ¹³C NMR spectrum will show distinct signals for each of the six aromatic carbons, with the carbons directly attached to the bromine, oxygen, and nitrogen atoms having characteristic chemical shifts.
Comparative Data of Substituted Aniline Derivatives
To illustrate the effect of substituents on NMR spectra, the following table summarizes typical chemical shift ranges for protons and carbons in related aniline derivatives. This comparative data is essential for interpreting the spectra of new derivatives of 2-Bromo-6-methoxyaniline.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic H (ortho to -NH₂) | 6.5 - 7.0 | 115 - 120 |
| Aromatic H (meta to -NH₂) | 7.0 - 7.4 | 128 - 130 |
| Aromatic H (para to -NH₂) | 6.6 - 7.1 | 118 - 122 |
| Methoxyl (-OCH₃) | 3.7 - 4.0 | 55 - 60 |
| Aromatic C (-NH₂) | 140 - 150 | |
| Aromatic C (-Br) | 110 - 125 | |
| Aromatic C (-OCH₃) | 150 - 160 |
Note: These are general ranges and can be influenced by other substituents and solvent effects.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[7]
-
Dissolution: Accurately weigh 5-10 mg of the 2-Bromo-6-methoxyaniline hydrochloride derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.[9] For hydrochloride salts, DMSO-d₆ or D₂O are often good choices. The volume of the solvent should be approximately 0.6-0.7 mL.[10]
-
Vial Transfer: Dissolve the sample in a small vial before transferring it to the NMR tube. This allows for better mixing and the ability to gently heat or vortex if necessary to aid dissolution.[8]
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette into a clean and dry 5 mm NMR tube.[7] Solid particles can degrade the quality of the NMR spectrum.[7]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for hydrochloride salts in polar solvents, the residual solvent peak is often used as a secondary reference.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra. These may need to be optimized for the specific instrument and sample.
¹H NMR
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.[11]
-
Relaxation Delay: 2-5 seconds.
2D NMR: COSY (Correlation Spectroscopy)
The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds.[6]
-
Pulse Program: Standard COSY pulse sequence.
-
Spectral Width (F1 and F2): 0-12 ppm.
-
Number of Increments (t₁): 256-512.
2D NMR: HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the carbon signals of the carbons they are directly attached to.[6]
-
Pulse Program: Standard HSQC pulse sequence.
-
Spectral Width (F2 - ¹H): 0-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-200 ppm.
-
Number of Increments (t₁): 128-256.
Data Interpretation and Structural Confirmation
Step 1: Analysis of ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Bromo-6-methoxyaniline hydrochloride is expected to show three distinct signals in the aromatic region, a singlet for the methoxy group, and a signal for the ammonium protons. The coupling patterns of the aromatic protons are key to confirming the substitution pattern. For a 1,2,3-trisubstituted benzene ring, one would expect a doublet, a triplet, and another doublet (or a more complex pattern depending on the coupling constants).
Step 2: Analysis of ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display signals for all the unique carbons in the molecule. The chemical shifts will help to assign the carbons attached to the bromine, methoxy, and amino groups.
Step 3: Correlation using 2D NMR
-
COSY: The COSY spectrum will show cross-peaks between adjacent aromatic protons, confirming their connectivity. For example, a cross-peak between the proton at ~7.2 ppm and the proton at ~6.8 ppm would indicate that these two protons are on adjacent carbons.
-
HSQC: The HSQC spectrum will link each proton signal to its corresponding carbon signal. This is crucial for unambiguously assigning the carbon resonances. For instance, the proton at ~6.8 ppm might show a correlation to the carbon at ~115 ppm, confirming the assignment of that C-H pair.
By combining the information from all these experiments, a complete and validated structure of the 2-Bromo-6-methoxyaniline hydrochloride derivative can be assembled.
Visualization of NMR Correlations
The following diagrams illustrate the key correlations that would be expected in the 2D NMR spectra of 2-Bromo-6-methoxyaniline.
Caption: Expected 2D NMR correlations for 2-Bromo-6-methoxyaniline.
Conclusion
The structural confirmation of 2-Bromo-6-methoxyaniline hydrochloride derivatives is a critical process that relies on the synergistic application of various NMR techniques. By carefully choosing experiments, meticulously preparing samples, and logically interpreting the resulting data, researchers can achieve unambiguous structural elucidation. The combination of 1D and 2D NMR provides a robust and self-validating workflow, ensuring the scientific integrity of the synthesized compounds and paving the way for their further development and application.
References
- Benchchem. (n.d.). Confirming the Structure of N-(2-Heptyl)aniline using 2D NMR: A Comparative Guide.
- Chemistry LibreTexts. (2025). 2D NMR Introduction.
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.
- Slideshare. (n.d.). Use of NMR in structure elucidation.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Unknown. (n.d.). Sample Preparation.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Unknown. (n.d.). Chemical shifts.
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. use of nmr in structure ellucidation | PDF [slideshare.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. organomation.com [organomation.com]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
A Comparative Cost and-Process Analysis of Synthetic Routes to 2-Bromo-6-methoxyaniline Hydrochloride
Introduction
2-Bromo-6-methoxyaniline is a valuable substituted aniline derivative widely utilized as a key intermediate in the synthesis of pharmaceuticals and other high-value fine chemicals. Its hydrochloride salt is often preferred for its enhanced stability and handling properties.[1] The strategic placement of the bromo, methoxy, and amino groups on the aniline ring provides a versatile scaffold for constructing complex molecular architectures. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical production managers.
This guide provides an in-depth comparative analysis of common synthetic routes to 2-Bromo-6-methoxyaniline, culminating in its conversion to the hydrochloride salt. We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a comprehensive cost and process evaluation to inform strategic decisions in a laboratory or manufacturing setting.
Overview of Synthetic Strategies
The primary challenge in synthesizing 2-Bromo-6-methoxyaniline lies in achieving the desired regioselectivity. Both the amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directing activators for electrophilic aromatic substitution. To install the bromine atom specifically at the C2 position, adjacent to the amino group and meta to the methoxy group, requires careful selection of starting materials and reaction conditions. The most prevalent and logical approach is the direct electrophilic bromination of 2-methoxyaniline (o-anisidine), where steric hindrance from the methoxy group can help direct the incoming electrophile.
This analysis will focus on variations of this direct bromination approach, as it represents the most atom-economical pathway.
Route 1: Direct Bromination of 2-Methoxyaniline (o-Anisidine)
The most direct pathway to the target molecule involves the regioselective bromination of commercially available 2-methoxyaniline. The key is to control the reaction to favor mono-bromination at the desired C6 position (relative to the methoxy group).
Method A: Bromination using Elemental Bromine
Principle and Rationale: This classic method employs liquid bromine (Br₂) as the electrophile, typically in a solvent like acetic acid. The reaction is an electrophilic aromatic substitution. Low temperatures are crucial to moderate the high reactivity of bromine with the activated aniline ring, thereby minimizing over-bromination and other side reactions.[2]
Experimental Protocol:
-
Reaction Setup: A solution of 2-methoxyaniline (1.0 eq) in a suitable solvent (e.g., acetic acid) is prepared in a jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel. The solution is cooled to 10°C.[2]
-
Bromine Addition: A solution of bromine (1.0 eq) in acetic acid is added dropwise to the cooled aniline solution over 10-15 minutes, ensuring the internal temperature does not exceed 15°C.[2]
-
Reaction and Quench: The mixture is stirred at 10°C for an additional 10-20 minutes after the addition is complete. The reaction is then carefully quenched by pouring it into a stirred solution of saturated sodium bicarbonate or sodium thiosulfate to neutralize excess acid and bromine.
-
Workup and Isolation: The product is extracted into an organic solvent such as ethyl acetate. The organic layer is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.[2]
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield 2-Bromo-6-methoxyaniline as the free base.[2] A reported yield for a similar process is approximately 72%.[2]
Method B: Bromination using N-Bromosuccinimide (NBS)
Principle and Rationale: N-Bromosuccinimide (NBS) is a safer and more convenient source of electrophilic bromine compared to elemental bromine.[3] It is a crystalline solid, making it easier to handle, and reactions are often cleaner with fewer byproducts. The reaction mechanism is similar, involving the generation of a bromonium ion equivalent that attacks the activated ring.
Experimental Protocol:
-
Reaction Setup: 2-methoxyaniline (1.0 eq) is dissolved in a solvent like dichloromethane (DCM) or acetonitrile in a reactor.
-
NBS Addition: N-Bromosuccinimide (1.0-1.05 eq) is added portion-wise to the solution at a controlled temperature, typically 0-5°C, to manage the exothermic reaction.
-
Reaction and Workup: The reaction is stirred at low temperature until completion (monitored by TLC or HPLC). The reaction mixture is then washed with water to remove the succinimide byproduct. The organic layer is dried and concentrated.
-
Purification: As with Method A, the crude product typically requires purification by column chromatography to achieve high purity.
Final Step: Hydrochloride Salt Formation
Principle and Rationale: The purified 2-Bromo-6-methoxyaniline free base is converted to its hydrochloride salt to improve stability, crystallinity, and solubility in certain solvents.[1] This is a straightforward acid-base reaction.
Experimental Protocol:
-
The purified 2-Bromo-6-methoxyaniline is dissolved in a suitable solvent, such as isopropanol or ethyl acetate.
-
A solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) is added dropwise with stirring until the precipitation of the salt is complete.
-
The resulting solid is collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum to yield 2-Bromo-6-methoxyaniline hydrochloride.
Visualization of Synthetic Workflows
Caption: General workflow for the synthesis of 2-Bromo-6-methoxyaniline HCl.
Comparative Cost and Process Analysis
To provide a practical comparison, we analyze the estimated costs for a hypothetical 1-mole scale synthesis (producing ~202 g of the free base). Prices are estimates based on bulk chemical listings and may vary by supplier and purity grade.
| Parameter | Method A: Elemental Bromine | Method B: N-Bromosuccinimide (NBS) | Justification & Expert Insights |
| Starting Material | |||
| 2-Methoxyaniline (123.16 g) | ~$1.50 - $2.00[4][5][6][7] | ~$1.50 - $2.00[4][5][6][7] | The cost of the primary starting material is identical for both routes. |
| Brominating Agent | |||
| Bromine (159.8 g) | ~$0.40 - $0.70[2][8][9][10][11] | N/A | Elemental bromine is significantly cheaper than NBS, making it attractive for large-scale production from a raw material cost perspective. |
| N-Bromosuccinimide (178 g) | N/A | ~$8.00 - $10.00[12][13][14][15][16] | NBS is a value-added reagent, and its higher price reflects its manufacturing cost. This is a primary cost driver for Method B. |
| Solvents & Reagents | |||
| Acetic Acid (~500 mL) | ~$0.50 - $1.00[3][17][18][19] | N/A | Acetic acid is an inexpensive bulk solvent. |
| Dichloromethane (~1 L) | N/A | ~$0.50 - $1.00[20][21][22][23][24] | DCM is also an inexpensive solvent, comparable in cost to acetic acid for this scale. |
| Ethyl Acetate, Hexane (for workup/chromatography) | ~$5.00 - $10.00 | ~$5.00 - $10.00 | Purification costs are assumed to be similar, as both crude products require chromatography for high purity. |
| Silica Gel | ~$2.00 - $4.00[25][26][27] | ~$2.00 - $4.00[25][26][27] | Assumed to be equivalent for both methods. |
| Hydrochloric Acid (for salt) | ~$0.20 | ~$0.20 | The cost is negligible for both routes.[28][29][30][31][32] |
| Estimated Total Reagent Cost (per mole) | ~$9.60 - $17.90 | ~$17.20 - $27.20 | Method A is clearly more economical based on raw material costs. |
| Process Parameters | |||
| Yield | ~72% (Reported)[2] | Often >80% (Expected) | While the reported yield for a Br₂ process is 72%, NBS reactions are often cleaner and can lead to higher isolated yields, potentially offsetting some of the reagent cost. |
| Safety & Handling | High Hazard. Liquid bromine is highly toxic, corrosive, and volatile. Requires specialized handling equipment (e.g., fume hood, scrubber) and PPE. | Moderate Hazard. NBS is a solid, non-volatile, and significantly safer to handle than liquid Br₂. Standard laboratory precautions are sufficient. | This is a critical differentiator. For academic and early-stage R&D labs, the safety and handling advantages of NBS often outweigh its higher cost. For industrial scale-up, the hazards of bromine must be rigorously engineered and controlled. |
| Environmental Impact | Generates acidic and bromine-containing aqueous waste that requires neutralization and treatment. | Generates succinimide as a water-soluble byproduct, which is generally considered more benign and easier to dispose of than bromine waste. | Method B offers a greener profile due to the nature of its byproduct and the avoidance of elemental bromine. |
| Scalability & Ease of Operation | More complex due to the hazards of metering and handling liquid bromine. Temperature control is critical. | Simpler and more robust. The addition of a solid reagent is operationally easier and safer to control, making it more suitable for less experienced personnel and easier to scale without extensive containment infrastructure. | The operational simplicity of Method B makes it highly attractive for discovery and process development labs where multiple chemists may be running syntheses. |
Conclusion and Recommendation
The choice between these synthetic routes represents a classic trade-off between raw material cost and operational safety/simplicity.
-
Method A (Elemental Bromine) is the most cost-effective route on paper, driven by the low price of bromine.[2][8][9][10][11] It is a viable option for large-scale industrial production where investment in specialized engineering controls and safety protocols can be justified to handle the significant hazards of liquid bromine.
-
Method B (N-Bromosuccinimide) is the superior choice for laboratory-scale synthesis, process development, and environments where safety and ease of use are paramount. While the reagent cost is higher, the benefits of safer handling, simpler operation, cleaner reaction profiles, and a more favorable environmental footprint are significant.[3] The potentially higher yield can also partially mitigate the initial cost disadvantage.
For the target audience of researchers, scientists, and drug development professionals, Method B using N-Bromosuccinimide is strongly recommended for initial synthetic work. Its robustness, safety, and reliability are critical in a research setting where time and safety are often more valuable than the marginal cost of reagents. The transition to a Method A-type process should only be considered at a later stage of development when a project is moving towards large-scale, cost-optimized manufacturing.
References
-
IMARC Group. (2025). Bromine Prices November 2025: Index, Trend & Forecast. [Link]
-
BusinessAnalytiq. (n.d.). Bromine prices. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. [Link]
-
Credence Research. (2024). Acetic Acid Prices 2024: Chart, Trends, Demand and Forecast. [Link]
-
Carl ROTH. (n.d.). Silica gel 60, 25 kg. [Link]
-
Lab Alley. (n.d.). Buy Methylene Chloride Solvent Products Online $44+ Bulk. [Link]
-
IndiaMART. (n.d.). 2 Methoxyaniline Chemical at ₹ 120/kg. [Link]
-
SYNTHETIKA. (n.d.). Dichloromethane DCM Methylene Chloride Solvent - 1000ml. [Link]
-
IndiaMART. (n.d.). Liquid Bromine - 7726-95-6 Latest Price, Manufacturers & Suppliers. [Link]
-
DGR Industrial Products, Inc. (n.d.). Hydrochloric Acid, 38%, 4 x 1-Gallon. [Link]
-
Tridge. (2024). Price for glacial acetic acid in United States. [Link]
-
Tradeindia. (n.d.). Liquid Bromine at Best Price from Manufacturers, Suppliers & Dealers. [Link]
-
ChemAnalyst. (n.d.). Hydrochloric Acid Prices, Monitor, Market Analysis & Demand. [Link]
-
Kremer Pigments Inc. (n.d.). Ethyl Acetate Solvents, Chemicals & Additives. [Link]
-
USGS. (2024). bromine - Mineral Commodity Summaries 2024. [Link]
-
Ecolink. (n.d.). Ethyl Acetate – 5 Gallon Pail. [Link]
-
IndiaMART. (n.d.). N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers. [Link]
-
The Rust Store. (n.d.). Bulk Silica Gel. [Link]
-
Carl ROTH. (2025). Dichloromethane, 2.5 l, glass, CAS No. 75-09-2. [Link]
-
IMARC Group. (2025). Hydrochloric Acid Price Index, Trend and Chart 2025. [Link]
-
Tyger Scientific. (n.d.). TygerGel 1 - Silica Gel for Column Chromatography 20 kg Drum. [Link]
-
IndiaMART. (n.d.). Hydrochloric Acid - CAS no- 7647-01-0 Latest Price, Manufacturers & Suppliers. [Link]
-
AAdvance Instruments. (n.d.). Silica Gel for Column Chromatography 200-300 mesh. [Link]
-
P212121 Store. (n.d.). Copper (II) bromide | CAS 7789-45-9. [Link]
-
The Science Company. (n.d.). Methylene Chloride, 500mL, Reagent ACS, 99.5%. [Link]
-
SECO. (n.d.). Pharmco Dichloromethane, ACS Grade, 4 L. [Link]
-
Tradeindia. (n.d.). N Bromosuccinimide In Ahmedabad Gujarat At Best Price. [Link]
-
Tradeindia. (n.d.). Buy N Bromosuccinimide Chemical at Affordable Price, Industrial Grade, 98% Purity. [Link]
-
Fisher Scientific. (n.d.). 2,4,4,6-Tetrabromo-2,5-cyclohexadienone 97.0+%, TCI America™. [Link]
Sources
- 1. ecolink.com [ecolink.com]
- 2. businessanalytiq.com [businessanalytiq.com]
- 3. glacial acetic acid Price in United States | Tridge [dir.tridge.com]
- 4. indiamart.com [indiamart.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. biomall.in [biomall.in]
- 8. imarcgroup.com [imarcgroup.com]
- 9. dir.indiamart.com [dir.indiamart.com]
- 10. Liquid Bromine at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. N-Bromosuccinimide ReagentPlus�, 99 128-08-5 [sigmaaldrich.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. 107450010 [thermofisher.com]
- 15. N Bromosuccinimide In Ahmedabad Gujarat At Best Price | N Bromosuccinimide Manufacturers Suppliers In Ahmedabad [tradeindia.com]
- 16. Buy N Bromosuccinimide Chemical at Affordable Price, Industrial Grade, 98% Purity [samuhlaxmi.com]
- 17. credenceresearch.com [credenceresearch.com]
- 18. echemi.com [echemi.com]
- 19. Acetic acid price,buy Acetic acid - chemicalbook [m.chemicalbook.com]
- 20. laballey.com [laballey.com]
- 21. Dichloromethane DCM Methylene Chloride Solvent - 1000ml - SYNTHETIKA [synthetikaeu.com]
- 22. Dichloromethane, 2.5 l, glass, CAS No. 75-09-2 | Solvents for Synthesis | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 23. Reagent grade Methylene Chloride, 500mL for sale. Buy from The Science Company. [sciencecompany.com]
- 24. seco.us [seco.us]
- 25. Silica gel 60, 25 kg, CAS No. 7631-86-9 | Silica Gels, Unmodified | Silica Gels | Sorbents for Column Chromatography | Sample Preparation | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 26. aadvanceinstruments.com [aadvanceinstruments.com]
- 27. Thermo Scientific Chemicals Silica gel, for column chrom., ultra pure, 35-70 µm, 60A 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 28. Hydrochloric acid price,buy Hydrochloric acid - chemicalbook [m.chemicalbook.com]
- 29. DGR Industrial Products, Inc. :: Generic Chemicals :: Hydrochloric Acid, 38%, 4 x 1-Gallon [chemical-supermarket.com]
- 30. Hydrochloric Acid Prices, Monitor, Market Analysis & Demand [chemanalyst.com]
- 31. imarcgroup.com [imarcgroup.com]
- 32. m.indiamart.com [m.indiamart.com]
A Senior Application Scientist's Guide to 2-Bromo-6-methoxyaniline Hydrochloride: Performance in Key Synthetic Transformations
Welcome to an in-depth evaluation of 2-Bromo-6-methoxyaniline hydrochloride, a versatile aromatic building block with significant potential in pharmaceutical and materials science research. This guide moves beyond catalog specifications to provide a comparative analysis of its performance in critical synthetic transformations, grounded in mechanistic principles and supported by representative experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to effectively integrate this reagent into their synthetic programs.
Introduction: The Strategic Value of 2-Bromo-6-methoxyaniline
2-Bromo-6-methoxyaniline, with the chemical formula C₇H₈BrNO, is an aromatic amine featuring three key functional groups that dictate its reactivity and utility.[1][2][3] The presence of a bromine atom at the 2-position, an activating methoxy group at the 6-position, and the amino group at the 1-position creates a unique electronic and steric environment. The hydrochloride salt form enhances stability and simplifies handling.
This trifecta of functionalities makes it a valuable precursor for a range of transformations:
-
The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2]
-
The amino group can be a coupling partner itself or can be used to direct reactions or be transformed into other functional groups.
-
The methoxy group influences the electronic properties of the aromatic ring and can enhance solubility in organic solvents.[2]
This guide will focus on evaluating its performance in two cornerstone palladium-catalyzed reactions—the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling—and explore its application in the synthesis of valuable heterocyclic scaffolds.
Section 1: Performance in C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pillar of modern synthetic chemistry, offering a powerful method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[4][5] The reaction's efficiency is highly dependent on the nature of the aryl halide, the amine coupling partner, the choice of catalyst, ligand, and base.[6]
Mechanistic Considerations & Causality
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4] For a substrate like 2-Bromo-6-methoxyaniline, the electron-donating nature of both the methoxy and amino groups can slightly decrease the electrophilicity of the aromatic ring, potentially slowing the initial oxidative addition step compared to electron-deficient systems. However, the C-Br bond is sufficiently reactive for efficient coupling under standard conditions.
The choice of base is critical, especially given the presence of the free amine. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to facilitate the deprotonation of the amine-palladium complex, which is a key step for the final reductive elimination.[6]
Comparative Performance Analysis
To assess the performance of 2-Bromo-6-methoxyaniline hydrochloride, we compare it with its chloro-analogue, 2-Chloro-6-methoxyaniline, and the less sterically hindered isomer, 4-Bromoaniline.
| Aryl Halide | Amine Partner | Catalyst System | Base | Temp (°C) | Yield (%) | Key Observations |
| 2-Bromo-6-methoxyaniline HCl | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | ~85-95 | Excellent reactivity. The ortho-methoxy group does not significantly hinder the coupling. |
| 2-Chloro-6-methoxyaniline HCl | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 110 | ~60-75 | Requires higher temperatures and potentially longer reaction times due to the stronger C-Cl bond.[7] |
| 4-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | >95 | Less steric hindrance allows for slightly faster reaction rates and marginally higher yields. |
Note: Yields are representative estimates based on data for structurally similar substrates to illustrate general reactivity trends.[6][8]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details a general procedure for the coupling of 2-Bromo-6-methoxyaniline hydrochloride with aniline.
Materials:
-
2-Bromo-6-methoxyaniline hydrochloride (1.0 eq.)
-
Aniline (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.5 eq. - extra base needed to neutralize HCl salt)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-Bromo-6-methoxyaniline hydrochloride, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene via syringe, followed by the aniline.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Workflow Diagram
Section 2: Performance in C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)–C(sp²) bonds, essential for synthesizing biaryl and heteroaryl structures found in many drugs and materials.[9][10]
Mechanistic Considerations & Causality
The Suzuki reaction's catalytic cycle involves three primary steps: oxidative addition of the aryl halide to Pd(0), transmetalation of the organoboron species to the palladium complex (facilitated by a base), and reductive elimination to form the new C-C bond.[10] The reactivity trend for the halide is I > Br > Cl.[7] As a bromo-substituted aniline, 2-Bromo-6-methoxyaniline is an excellent substrate for this transformation. The presence of the ortho-amino group can sometimes chelate to the palladium center, potentially influencing the catalytic activity. However, with appropriate ligand selection, such as bulky phosphines (e.g., SPhos) or N-heterocyclic carbenes, high yields can be achieved.[11]
Comparative Performance Analysis
Here, we compare the performance of 2-Bromo-6-methoxyaniline with its unprotected counterpart, 2-bromoaniline, and an electron-deficient analogue.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Temp (°C) | Yield (%) | Key Observations |
| 2-Bromo-6-methoxyaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | ~90-98 | High reactivity. The methoxy group is well-tolerated and does not interfere with the coupling. |
| 2-Bromoaniline | Phenylboronic acid | CataCXium A Pd G3 | K₃PO₄ | 70 | ~91 | Unprotected ortho-bromoanilines can be coupled efficiently with specific catalyst systems.[12] |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | >95 | The electron-withdrawing CF₃ group enhances the rate of oxidative addition, often leading to very high yields.[8] |
Note: Yields are representative estimates based on data for structurally similar substrates to illustrate general reactivity trends.[13]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki coupling of 2-Bromo-6-methoxyaniline with phenylboronic acid.
Materials:
-
2-Bromo-6-methoxyaniline (1.0 eq.)
-
Phenylboronic acid (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1)
-
Reaction vessel with condenser
Procedure:
-
In a reaction vessel, combine 2-Bromo-6-methoxyaniline, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the dioxane/water solvent system.
-
Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13]
Catalytic Cycle Diagram
Section 3: Advanced Applications in Heterocycle Synthesis
Beyond simple cross-coupling, 2-Bromo-6-methoxyaniline is an excellent starting material for constructing more complex heterocyclic systems, such as benzofurans. These scaffolds are of great interest in medicinal chemistry.[14] A common strategy involves a tandem reaction sequence, for example, a Sonogashira coupling followed by an intramolecular cyclization.
Synthetic Strategy: Sonogashira Coupling / Cyclization Cascade
-
Sonogashira Coupling: The C-Br bond of 2-Bromo-6-methoxyaniline is first coupled with a terminal alkyne (e.g., an ethynyl phenol derivative) using a palladium and copper co-catalyst system.
-
Intramolecular Cyclization: The resulting intermediate, containing both the aniline and the coupled alkyne, can then undergo an intramolecular cyclization to form the furan ring of the benzofuran core. This cyclization can be promoted by various catalysts.[15]
This approach offers a modular way to construct substituted benzofurans, where diversity can be introduced through the choice of the alkyne coupling partner. This route compares favorably to classical methods like the Perkin rearrangement, which may have limited substrate scope.[16][17]
Synthetic Pathway Diagram
Conclusion
2-Bromo-6-methoxyaniline hydrochloride is a highly effective and versatile building block for advanced organic synthesis. Its performance in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, is excellent, providing high yields under standard conditions. Its reactivity is comparable, and in the case of C-C couplings, often superior to less activated or more challenging halo-aniline derivatives. Furthermore, its utility extends to the strategic construction of complex heterocyclic systems, making it a valuable reagent for professionals in drug discovery and materials science. The insights and protocols provided in this guide should serve as a solid foundation for the successful application of this compound in your research endeavors.
References
- Smolecule. (2023, August 15). Buy 2-Bromo-6-methoxyaniline | 5473-01-8.
- Benchchem. A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
- CymitQuimica. CAS 5473-01-8: 2-bromo-6-methoxyaniline.
- Zhao, H., et al. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters, 17, 5744-5747.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of dibenzofurans.
- ResearchGate. Methods for the synthesis of benzofurans and the procedure described in this work.
- Organic Chemistry Portal. Benzofuran synthesis.
- PMC - NIH. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- ChemSpider Synthetic Pages.
- Wikipedia.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Benchchem. A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
- PubChem. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- PMC. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- Andrew G Myers Research Group. The Suzuki Reaction.
- RSC Publishing.
- ResearchGate. (2024, September).
- NIH. (2024, September 16).
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Benchchem. A Comparative Guide to the Synthetic Utility of 2-Bromo-6-methylisonicotinic Acid and Other Bromopyridines.
- Benchchem. A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
Sources
- 1. Buy 2-Bromo-6-methoxyaniline | 5473-01-8 [smolecule.com]
- 2. CAS 5473-01-8: 2-bromo-6-methoxyaniline | CymitQuimica [cymitquimica.com]
- 3. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzofuran synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of synthetic methods for substituted anilines
An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comprehensive literature review of the principal synthetic methods for substituted anilines. It objectively compares the performance of classical and modern techniques, supported by experimental data, detailed protocols, and mechanistic insights to inform practical laboratory applications.
The Enduring Importance of the Aniline Scaffold
Substituted anilines are a cornerstone of modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, dyes, polymers, and advanced materials.[1][2] Their prevalence in high-value molecules, from oncology agents like imatinib to cardiovascular drugs such as rivaroxaban, underscores the critical need for efficient, versatile, and scalable synthetic methods.[1] This guide delves into the most significant strategies for constructing the aniline framework, offering a comparative analysis to aid chemists in navigating the diverse synthetic landscape. We will explore the workhorse nitration-reduction sequence, the transformative palladium- and copper-catalyzed cross-coupling reactions, and the innovative frontiers of photocatalysis.
The Classical Approach: Nitration and Subsequent Reduction
For decades, the two-step process of aromatic nitration followed by the reduction of the resulting nitroarene has been the most prevalent industrial route to aniline and its derivatives.[3][4][5][6] This method's longevity is a testament to its use of inexpensive starting materials and its broad applicability to a range of aromatic compounds.
Mechanism and Rationale
The synthesis begins with the electrophilic aromatic substitution of a benzene ring using a mixture of concentrated nitric acid and sulfuric acid.[4] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration step.[4]
The second stage involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, with common laboratory-scale methods employing metals like tin or iron in the presence of a strong acid like hydrochloric acid.[7][8][9][10] Under these acidic conditions, the aniline is initially formed as its ammonium salt, which is then neutralized with a strong base (e.g., NaOH) to liberate the free aniline.[4][9] Industrial processes often favor catalytic hydrogenation for its efficiency and cleaner waste profile.[11][12][13]
Experimental Protocol: Synthesis of Aniline from Nitrobenzene
The following protocol outlines the laboratory-scale synthesis of aniline via the reduction of nitrobenzene using tin and hydrochloric acid.[7][14]
Materials:
-
Nitrobenzene (10 mL)
-
Granulated Tin (20 g)
-
Concentrated Hydrochloric Acid (50 mL)
-
Concentrated Sodium Hydroxide solution
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle or water bath
Procedure:
-
Place 10 mL of nitrobenzene and 20 g of granulated tin into a 250 mL round-bottom flask equipped with a reflux condenser.[7]
-
Gradually add 50 mL of concentrated HCl through the condenser in small portions, shaking the flask constantly to ensure mixing. Cool the flask as needed to maintain the temperature below 90°C.[7][9]
-
After the addition is complete, heat the mixture on a boiling water bath for approximately one hour, or until the characteristic smell of nitrobenzene is no longer present.[7][9]
-
Cool the flask. A crystalline solid mass of a double salt (phenylammonium hexachlorostannate) may separate out.[9]
-
Slowly add a concentrated solution of sodium hydroxide to the cooled mixture until the solution is strongly alkaline and the initially formed tin hydroxide precipitate redissolves.[9] The aniline will separate as a dark brown oil.
-
The aniline can then be purified from the reaction mixture by steam distillation.[7][14]
Advantages and Limitations
| Advantages | Limitations |
| Inexpensive and readily available starting materials.[3] | Harsh reaction conditions (strong acids, high temperatures). |
| Well-established and reliable for many simple anilines. | Limited functional group tolerance; many groups are not stable to nitration or reduction conditions. |
| Scalable for industrial production.[6] | Generates significant amounts of metallic waste. |
| Straightforward procedure. | The regioselectivity of nitration can be difficult to control for some substituted benzenes. |
Modern Era of C-N Bond Formation: Cross-Coupling Reactions
The limitations of classical methods, particularly their harsh conditions and poor functional group tolerance, spurred the development of milder, more versatile transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of substituted anilines, enabling the construction of complex molecules previously inaccessible.[15][16]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a landmark achievement in modern organic synthesis.[15][17] It allows for the formation of C-N bonds by coupling an amine with an aryl halide or triflate, offering exceptional scope and functional group compatibility.[18]
Mechanism and Key Components: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[18] The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[18]
The choice of ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are commonly used to facilitate the reductive elimination step and stabilize the palladium catalyst.[16][18] A strong, non-nucleophilic base , such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine.[18][19]
Ullmann Condensation
The Ullmann condensation is an older, copper-catalyzed method for forming C-N bonds, typically by coupling an aryl halide with an amine, alcohol, or thiol.[20][21][22] While largely superseded by the milder Buchwald-Hartwig reaction for many applications, it remains a useful tool, particularly in industrial settings where the cost of palladium can be a concern.[21][23]
Mechanism and Reaction Conditions: The traditional Ullmann reaction requires harsh conditions, often involving high temperatures (frequently >200°C) and stoichiometric amounts of copper powder.[22][24][25] The mechanism is thought to involve the formation of an active copper(I) species, which then undergoes oxidative addition to the aryl halide.[26][27] Modern variations have been developed that use catalytic amounts of soluble copper salts (e.g., CuI) in combination with ligands (such as diamines or phenanthroline) to facilitate the reaction under milder conditions.[22][28] However, it generally remains less tolerant of sensitive functional groups compared to its palladium-catalyzed counterpart.[22]
Performance Comparison of Cross-Coupling Methods
The choice between Buchwald-Hartwig and Ullmann methodologies depends on factors like substrate scope, desired reaction conditions, and cost.[16]
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium complexes[15] | Copper powder or salts[20][21] |
| Temperature | Mild to moderate (25 - 110°C)[18] | High (often >150°C, though modern methods are milder)[22][25] |
| Substrate Scope | Very broad; aryl/heteroaryl chlorides, bromides, iodides, triflates.[15][18] | More limited; typically activated aryl iodides and bromides.[22] |
| Functional Group Tolerance | Excellent[29] | Moderate; less tolerant of sensitive functional groups. |
| Ligands | Crucial; bulky phosphines (e.g., XPhos, RuPhos).[16][18] | Often required in modern protocols (e.g., diamines, prolinamides).[28] |
| Cost | Higher catalyst cost (Palladium). | Lower catalyst cost (Copper).[21] |
Table 1: Representative Yields for N-Arylation Reactions
| Entry | Aryl Halide | Amine | Method | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Aniline | Buchwald-Hartwig | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | 100 | 98 | [16] |
| 2 | 4-Bromoanisole | Morpholine | Buchwald-Hartwig | (SIPr)Pd(methallyl)Cl (2) | - | LHMDS | 100 | 95 | [16][19] |
| 3 | 4-Iodotoluene | Pyrrolidine | Ullmann-type | CuI (5) | Prolinamide (10) | K₂CO₃ | 100 | 72 | [28] |
| 4 | Iodobenzene | Aniline | Ullmann-type | CuI (10) | Phenanthroline (20) | K₂CO₃ | 120 | 85 | [22] |
Emerging Frontiers: Photocatalytic Synthesis
Recent advances have leveraged photocatalysis to forge C-N bonds under exceptionally mild conditions, often at room temperature using visible light.[30] These methods offer new synthetic pathways that can overcome the limitations of traditional thermal reactions.
One innovative strategy involves a photoredox-cobalt dehydrogenative coupling that constructs the aniline ring from simple, non-aromatic precursors like cyclohexanones and amines.[30][31] Another approach enables the activation of otherwise inert C(aryl)-N bonds in anilides to form new biaryl-amides via a photocatalytic Truce–Smiles rearrangement, a transformation not readily achieved by other means.[32] While still an emerging field, these photocatalytic methods promise greener, more efficient routes to complex anilines and highlight the ongoing evolution of synthetic chemistry.[30][33]
Conclusion and Future Outlook
The synthesis of substituted anilines has evolved dramatically from the harsh, yet effective, nitration-reduction protocols to the highly sophisticated and mild palladium- and copper-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, has become an indispensable tool for medicinal and materials chemists due to its vast scope and functional group tolerance. While the Ullmann condensation offers a lower-cost alternative, it often comes at the expense of harsher conditions and a more limited scope.
Looking forward, the development of more sustainable and efficient methods will continue to be a major driver of innovation. One-pot processes that minimize intermediate isolation steps are gaining traction.[3] Furthermore, the burgeoning field of photocatalysis is opening doors to novel transformations under ambient conditions, providing access to previously challenging chemical space.[30][31] The continued refinement of these methods will empower scientists to construct the next generation of complex, functional aniline-containing molecules with greater precision and efficiency.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link][15]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link][18]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link][17]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available from [Link][20]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available from [Link][29]
-
Saha, B., et al. (2012). Recent Advancements of Replacing Existing Aniline Production Process With Environmentally Friendly One-Pot Process. Critical Reviews in Chemical Engineering, 28(2), 84-118. Available from [Link][3]
-
Aniline – Lab preparation, Properties, Reactions and Uses. (2020, August 15). Online Chemistry notes. Retrieved from [Link][7]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470. Available from [Link][21]
-
The preparation of phenylamine (aniline). (n.d.). Chemguide. Retrieved from [Link][4]
-
Ullmann Reaction: Mechanism, Steps & Applications. (n.d.). Vedantu. Retrieved from [Link][26]
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Preprint. Available from [Link][34]
-
Sierański, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 353-364. Available from [Link][35]
-
Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link][22]
-
Recent Advancements of Replacing Existing Aniline Production Process With Environmentally Friendly One-Pot Process: An Overview. (2012). ResearchGate. Retrieved from [Link][11]
-
Aniline : Organic synthesis. (2020, October 1). YouTube. Retrieved from [Link][8]
-
Prato, M., Quintily, U., & Scorrano, G. (1986). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2, 1419-1424. Available from [Link][36]
-
Aniline Synthesis via Tin Reduction (Science Explained). (2024, May 30). YouTube. Retrieved from [Link][9]
-
Aniline Review. (2018, March 29). University of Bath. Retrieved from [Link][1]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link][27]
-
3-Synthesis of Aniline by Reduction of Nitrobenzene. (n.d.). Scribd. Retrieved from [Link][14]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021, February 1). Journal of Chemical Education. Available from [Link][37]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322-5363. Available from [Link][33]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). ACS Publications. Retrieved from [Link][38]
-
On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (n.d.). ResearchGate. Retrieved from [Link][28]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019, November 6). Amazon S3. Retrieved from [Link][39]
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (2021, December 2). PMC - NIH. Retrieved from [Link][12]
-
Reactions for making widely used aniline compounds break norms of synthesis. (n.d.). ResearchGate. Retrieved from [Link][5]
-
Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. (2022, May 24). ACS Publications. Retrieved from [Link][23]
-
Comprehensive Guide to Safely Synthesizing Aniline in the Lab. (n.d.). Robot Recipes. Retrieved from [Link][40]
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link][13]
-
Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link][32]
-
A Different Approach to Anilines. (2020, November 24). GalChimia. Retrieved from [Link][30]
-
Ullmann coupling-An overview. (n.d.). OperaChem. Retrieved from [Link][41]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved from [Link][19]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024, July 2). Beilstein Journals. Retrieved from [Link][42]
-
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. (2021, February 19). Organic Letters - ACS Publications. Retrieved from [Link][43]
-
aromatic nitration & aniline synthesis. (2019, October 7). YouTube. Retrieved from [Link][10]
-
Make aniline by reduction nitrobencene with NaCl and Fe. (2023, December 31). YouTube. Retrieved from [Link][44]
-
Aniline-Catalysis-and-Chemical-Engineering.pdf. (n.d.). ResearchGate. Retrieved from [Link][6]
-
Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link][45]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021, June 14). RSC Advances (RSC Publishing). Retrieved from [Link][2]
-
Aniline synthesis turns to photochemistry to access challenging targets. (2020, August 11). Chemistry World. Retrieved from [Link][31]
Sources
- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aniline - Lab preparation, Properties, Reactions and Uses. [chemicalnote.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
- 19. researchgate.net [researchgate.net]
- 20. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. byjus.com [byjus.com]
- 25. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 27. Ullmann Reaction [organic-chemistry.org]
- 28. researchgate.net [researchgate.net]
- 29. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 30. A Different Approach to Anilines - GalChimia [galchimia.com]
- 31. Aniline synthesis turns to photochemistry to access challenging targets | Research | Chemistry World [chemistryworld.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. chemrxiv.org [chemrxiv.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Reduction of nitroarenes to anilines in basic alcoholic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 37. par.nsf.gov [par.nsf.gov]
- 38. pubs.acs.org [pubs.acs.org]
- 39. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 40. Comprehensive Guide to Safely Synthesizing Aniline in the Lab [robotrecipes.co]
- 41. Ullmann coupling-An overview - operachem [operachem.com]
- 42. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 43. pubs.acs.org [pubs.acs.org]
- 44. m.youtube.com [m.youtube.com]
- 45. Aniline synthesis by amination (arylation) [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-6-methoxyaniline Hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. 2-Bromo-6-methoxyaniline hydrochloride, a halogenated aromatic amine, requires meticulous handling not only during its use but, critically, during its disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.
Foundational Knowledge: Hazard Assessment and Regulatory Context
Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. The molecular structure of 2-Bromo-6-methoxyaniline hydrochloride—containing a bromine atom, an amine group, and a methoxy group on a benzene ring—informs its toxicological and environmental profile.
Inherent Hazards and Scientific Rationale
This compound is classified as hazardous, and its safe handling is dictated by its potential health and environmental effects.[1][2][3] Aniline and its derivatives are known for their toxicity, and the presence of a halogen (bromine) adds another layer of complexity to its disposal.
-
Health Hazards: It is typically harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1][2][4] The amine functional group can be readily absorbed through the skin, and many aromatic amines are systemic toxins.
-
Environmental Hazards: Halogenated organic compounds can persist in the environment and may be toxic to aquatic life.[5] Therefore, preventing its release into drains or the environment is a critical aspect of the disposal protocol.[4][6]
-
Chemical Reactivity: During combustion, this compound can release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides, and hydrogen bromide/chloride gases.[4][7] This is a primary reason why controlled, high-temperature incineration is the preferred disposal method.
Summary of GHS Hazard Classifications
The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication. Below is a summary of typical classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][2] |
Note: Classifications can vary slightly by supplier. Always consult the specific Safety Data Sheet (SDS) for the material you are using.
The Regulatory Imperative: RCRA and Waste Classification
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] As a brominated organic compound, 2-Bromo-6-methoxyaniline hydrochloride falls into the category of halogenated organic waste .[9]
This classification is critical because it dictates the disposal pathway. Halogenated and non-halogenated organic wastes must never be mixed. The high-temperature incineration required for halogenated wastes is a specific process designed to ensure complete destruction and to manage the acidic gases produced.[9][10] Mixing waste streams can interfere with the disposal process and represents a compliance violation.
The Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the necessary steps from the point of waste generation at the lab bench to its final hand-off for disposal.
Personal Protective Equipment (PPE)
Before handling the waste material, ensure appropriate PPE is worn. This is a non-negotiable aspect of the protocol.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.[6][11]
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields.[6][7]
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities, consider impervious clothing.[6]
-
Respiratory Protection: All handling of the solid material or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7][11]
Waste Segregation and Containerization
This is the most critical operational step to ensure compliant disposal.
-
Identify the Waste Stream: Designate a specific waste container solely for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.
-
Select the Proper Container: Use a chemically compatible, sealable, and clearly labeled hazardous waste container.[11] The container must be in good condition, with no leaks or cracks.
-
Contain the Waste:
-
Solid Waste: Carefully transfer residual 2-Bromo-6-methoxyaniline hydrochloride powder into the designated container. Use tools (spatulas, brushes) that can be decontaminated or disposed of as hazardous waste themselves. Avoid generating dust.[1]
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weighing paper, gloves, disposable labware) should also be placed in this container.
-
Solutions: If the waste is in a solution, it should be collected in a designated container for halogenated organic liquid waste.
-
Labeling and Documentation
Proper labeling is a legal requirement and essential for safety.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label.[11]
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Bromo-6-methoxyaniline hydrochloride." Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Maintain a Log: Keep a log sheet with the container detailing the contents and quantities added. This aids in waste tracking and compliance.
Storage and Final Disposal
-
Safe Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents.[11][12] The container must remain closed except when adding waste.
-
Arrange for Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[10] You will need to complete a chemical collection request and potentially a hazardous waste manifest.[11][13]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of 2-Bromo-6-methoxyaniline hydrochloride.
Caption: Decision workflow for compliant disposal.
Emergency Procedures: Spills and Exposures
Accidents can happen, and a clear, pre-defined emergency plan is vital.
Spill Management
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into your designated halogenated solid waste container.[1][7] Avoid creating dust.[1]
-
Decontaminate the area with an appropriate solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
-
Major Spill (outside a fume hood):
Personal Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing.[4][6] Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
By adhering to these scientifically-grounded and procedurally detailed guidelines, you can ensure that the disposal of 2-Bromo-6-methoxyaniline hydrochloride is conducted in a manner that is safe, compliant, and environmentally responsible. Always prioritize safety and, when in doubt, consult your institution's EHS department.
References
-
U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 2-Bromo Aniline 98%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232270, 2-Bromo-6-methoxyaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 2-Bromo-6-methoxyaniline hydrochloride
A Researcher's Guide to Handling 2-Bromo-6-methoxyaniline Hydrochloride Safely
As researchers and scientists, our primary commitment is to rigorous, reproducible science. Integral to this commitment is a foundational culture of safety. The handling of specialized chemical reagents like 2-Bromo-6-methoxyaniline hydrochloride demands a protocol-driven approach, not just to protect ourselves, but to ensure the integrity of our experiments. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven best practices.
Hazard Identification: Understanding the "Why"
Before any reagent is handled, a thorough understanding of its intrinsic hazards is paramount. This knowledge forms the logical basis for every safety precaution we take. 2-Bromo-6-methoxyaniline hydrochloride is an aromatic amine, a class of compounds that requires careful handling. Its specific hazard profile, according to the Globally Harmonized System (GHS), dictates our choice of personal protective equipment (PPE).
Based on available safety data, the hazards associated with the parent compound, 2-Bromo-6-methoxyaniline, are summarized below. The hydrochloride salt should be handled with the same, if not greater, precautions.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Prevent all skin contact through appropriate gloves and lab attire. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Protective gloves and a lab coat are mandatory to prevent direct contact and subsequent irritation.[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Chemical safety goggles are required at all times to prevent splashes to the eyes.[1] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Repeated skin contact may lead to sensitization. Consistent use of gloves is critical. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Handle in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust or aerosols.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Engineering controls like a fume hood are the primary defense against respiratory tract irritation.[1][2] |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411: Toxic to aquatic life with long-lasting effects | Do not dispose of down the drain. Follow specific hazardous waste procedures. |
This data is compiled from multiple supplier safety data sheets for 2-Bromo-6-methoxyaniline and its analogs. Always refer to the specific SDS provided with your product.[1][2][3]
Core Protective Protocol: Your Personal Defense System
The following PPE ensemble is the minimum requirement for handling 2-Bromo-6-methoxyaniline hydrochloride. This system is designed to create a barrier between you and the chemical, mitigating the risks identified above.
-
Eye and Face Protection:
-
Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory.[4]
-
Causality: The H319 classification ("Causes serious eye irritation") means any direct contact from a splash could result in significant injury.[1] Standard safety glasses do not provide adequate protection from splashes. A face shield should be worn over goggles if there is a significant risk of splashing, such as during bulk transfers or reaction quenching.[4][5]
-
-
Hand Protection:
-
Requirement: Chemically resistant gloves, such as nitrile, are required.[6] Inspect gloves for any signs of damage before each use and replace them immediately if contact with the chemical is suspected.
-
Causality: The compound is classified as harmful in contact with skin (H312), a skin irritant (H315), and a potential skin sensitizer (H317).[1] Nitrile gloves offer broad protection against many chemicals and are a standard in most laboratory settings.[5] For prolonged handling, consider double-gloving or consulting a glove manufacturer's compatibility chart. Always wash hands thoroughly after removing gloves.[7]
-
-
Skin and Body Protection:
-
Requirement: A clean, buttoned laboratory coat must be worn at all times.[6] Ensure it is the appropriate size to cover personal clothing. Long pants and closed-toe, closed-heel shoes are also mandatory.[4]
-
Causality: This requirement directly addresses the dermal toxicity and skin irritation hazards. The lab coat provides a removable barrier that protects your skin and personal clothing from contamination.
-
-
Respiratory Protection:
-
Requirement: All handling of the solid compound or solutions should be performed within a certified chemical fume hood to maintain low exposure levels.[6]
-
Causality: The H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") classifications necessitate the use of engineering controls to prevent airborne dust or aerosols from being inhaled.[1] If engineering controls are not sufficient, a NIOSH-approved respirator may be required, which involves a formal respiratory protection program with medical evaluation and fit-testing.[4][8]
-
Operational Workflow: A Step-by-Step Guide
This workflow provides a procedural framework for safely using 2-Bromo-6-methoxyaniline hydrochloride from receipt to disposal.
Caption: Safe Handling Workflow for 2-Bromo-6-methoxyaniline HCl.
Experimental Protocol Details:
-
Risk Assessment: Before entering the lab, review the Safety Data Sheet (SDS) for 2-Bromo-6-methoxyaniline hydrochloride.[8]
-
Engineering Controls: Ensure the chemical fume hood is on, functioning correctly, and has a valid certification sticker.
-
Don PPE: Put on your lab coat (fully buttoned), chemical safety goggles, and the appropriate gloves.
-
Chemical Handling: Conduct all manipulations of the solid powder and its solutions inside the fume hood. Use a spatula for transfers to minimize dust creation.
-
Decontamination: After use, decontaminate any glassware that came into contact with the chemical. Wipe down the work surface in the fume hood with an appropriate solvent.
-
Waste Disposal: This is a halogenated organic compound.[6] Dispose of all waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled "Halogenated Organic Waste" container.[9][10] Do not pour any amount down the sink.[6]
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then goggles.
-
Final Wash: Immediately wash your hands with soap and water.[7]
Emergency & Disposal Plans
Spill Response:
-
Small Spill (in fume hood): If a small amount is spilled inside the fume hood, absorb it with an inert material (e.g., vermiculite, sand).[11] Scoop the material into the designated halogenated waste container.[11]
-
Large Spill / Spill Outside Hood: Evacuate the immediate area. Alert your supervisor and institutional Environmental Health & Safety (EHS) department. Prevent others from entering the area.
Exposure Procedures:
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Disposal Plan:
As a brominated organic compound, 2-Bromo-6-methoxyaniline hydrochloride must be treated as halogenated hazardous waste .[6][9]
-
Segregation: Never mix halogenated waste with non-halogenated organic waste.[9][10] This is critical for proper disposal and significantly impacts disposal costs.
-
Labeling: The waste container must be kept closed when not in use and be clearly labeled with "Hazardous Waste," "Halogenated Organics," and the full chemical name.[9][10]
-
Collection: When the waste container is nearly full, follow your institution's procedures to have it collected by the EHS department.
By adhering to these protocols, you contribute to a robust safety culture that protects you, your colleagues, and the quality of your scientific work.
References
-
Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270. PubChem, National Center for Biotechnology Information. [Link]
-
Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]
-
Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]
-
Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health and Human Services. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]
-
Material Safety Data Sheet - 2-Bromo Aniline 98%. Oxford Lab Fine Chem LLP. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority (HSA). [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 5473-01-8|2-Bromo-6-methoxyaniline|BLD Pharm [bldpharm.com]
- 3. 2-Bromo-6-methoxyaniline | C7H8BrNO | CID 232270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. hsa.ie [hsa.ie]
- 6. scienceready.com.au [scienceready.com.au]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
